AC-55541
Beschreibung
Eigenschaften
IUPAC Name |
N-[2-[(2E)-2-[1-(3-bromophenyl)ethylidene]hydrazinyl]-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20BrN5O3/c1-15(17-10-7-11-18(26)14-17)28-31-25(34)22(27-23(32)16-8-3-2-4-9-16)21-19-12-5-6-13-20(19)24(33)30-29-21/h2-14,22H,1H3,(H,27,32)(H,30,33)(H,31,34)/b28-15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUHFWIFSHROPY-RWPZCVJISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C(C1=NNC(=O)C2=CC=CC=C21)NC(=O)C3=CC=CC=C3)C4=CC(=CC=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C(C1=NNC(=O)C2=CC=CC=C21)NC(=O)C3=CC=CC=C3)/C4=CC(=CC=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20BrN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301022523 | |
| Record name | AC-55541 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301022523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916170-19-9 | |
| Record name | AC-55541 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301022523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of AC-55541
For Researchers, Scientists, and Drug Development Professionals
Abstract
AC-55541 is a potent, selective, and metabolically stable small-molecule agonist for Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor (GPCR) implicated in inflammation, pain, and other physiological processes.[1][2] This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, downstream signaling cascades, and functional consequences both in vitro and in vivo. It is intended to serve as a technical resource, complete with quantitative pharmacological data, representative experimental protocols, and detailed signaling pathway diagrams to facilitate further research and drug development efforts targeting the PAR2 receptor.
Core Mechanism of Action: Selective PAR2 Agonism
This compound functions as a direct agonist of the PAR2 receptor.[1] Unlike endogenous activation, which requires proteolytic cleavage of the receptor's N-terminus to expose a tethered ligand, this compound binds to and activates the receptor non-proteolytically.[3][4]
Selectivity: The compound is highly selective for PAR2, displaying no significant activity at other PAR subtypes (PAR1, PAR3, PAR4) or a panel of over 30 other receptors and molecular targets involved in nociception and inflammation.[1][5][6] This specificity makes this compound a valuable pharmacological tool for isolating and studying PAR2-mediated functions.
Binding Site: While the precise binding site of this compound on PAR2 has not been fully elucidated, mutagenesis studies suggest it differs from that of peptide agonists. Mutations of charged residues in the second extracellular loop (ECL2) of PAR2, which are critical for the action of peptide agonists, did not significantly impact receptor activation by this compound.[7] This indicates a distinct mode of interaction, a common feature among small-molecule GPCR modulators.
Downstream Signaling Pathways
Upon binding, this compound induces a conformational change in the PAR2 receptor, leading to the activation of heterotrimeric G proteins and subsequent downstream signaling cascades. The primary pathways activated are Gαq/11 and potentially Gαi.
Gαq/11 Pathway: The canonical signaling pathway for PAR2 involves coupling to Gαq/11 proteins.[8][9] Activation of this pathway by this compound leads to the stimulation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), leading to a rapid increase in cytosolic Ca2+ concentration.[3][10] This calcium transient is a hallmark of PAR2 activation and is a primary readout in functional assays.[1]
dot digraph "AC-55541_Signaling_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, arrowhead=normal, color="#202124"];
// Nodes AC55541 [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; PAR2 [label="PAR2 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G_protein [label="Heterotrimeric G Protein\n(Gαq/11, Gβγ)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; DAG [label="DAG", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ER [label="Endoplasmic\nReticulum", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Ca2 [label="↑ [Ca2+]i", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; PKC [label="Protein Kinase C\n(PKC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cellular_Response [label="Cellular Responses\n(Proliferation, Inflammation)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges AC55541 -> PAR2 [label="Binds & Activates"]; PAR2 -> G_protein [label="Activates"]; G_protein -> PLC [label="Gαq activates"]; PLC -> PIP2 [label="Hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> ER [label="Binds to\nIP3 Receptor"]; ER -> Ca2 [label="Releases Ca2+"]; DAG -> PKC [label="Activates"]; Ca2 -> Cellular_Response; PKC -> Cellular_Response; } this compound induced Gq-mediated signaling cascade.
Other Cellular Events:
-
Receptor Internalization: Like other PAR2 agonists, this compound stimulates the internalization of the PAR2 receptor.[1] This process, often mediated by β-arrestins, serves as a mechanism for signal desensitization and termination.[11]
-
Cell Proliferation: this compound has been shown to stimulate cell proliferation in various in vitro assays, a known downstream effect of PAR2 activation.[1][5][6]
Quantitative Pharmacology
The potency of this compound has been characterized in several functional assays. The data consistently demonstrate its activity in the nanomolar to low-micromolar range.
| In Vitro Assay | Parameter | Value | Reference |
| Cell Proliferation | pEC50 | 6.7 | [5][6][12] |
| EC50 | ~200 nM | [1][2] | |
| Phosphatidylinositol (PI) Hydrolysis | pEC50 | 5.9 | [5][6][13] |
| EC50 | ~1260 nM | [1] | |
| Intracellular Ca2+ Mobilization | pEC50 | 6.6 | [5][6][13] |
| EC50 | ~251 nM | [1][2] | |
| Table 1: In Vitro Potency of this compound. pEC50 is the negative logarithm of the molar concentration producing 50% of the maximum possible effect. EC50 values are calculated from pEC50 or reported directly. |
In Vivo Pharmacology and Mechanism
When administered in vivo, this compound elicits distinct pronociceptive and pro-inflammatory effects.
-
Hyperalgesia and Edema: Intrapaw or systemic administration of this compound in rats produces robust thermal hyperalgesia (increased sensitivity to pain) and edema (swelling).[1] This confirms the role of PAR2 activation in nociceptive and inflammatory processes.[14]
-
Downstream Mediators: The effects of this compound are dependent on the subsequent activation of other signaling systems. The hyperalgesia and edema induced by this compound are completely blocked by co-administration of antagonists for the tachykinin 1 (NK1) receptor and the transient receptor potential vanilloid 1 (TRPV1) channel.[1] This suggests that PAR2 activation on sensory neurons leads to the release of neuropeptides like Substance P (which activates NK1 receptors) and CGRP, ultimately sensitizing nociceptive channels like TRPV1.[11]
dot digraph "AC-55541_In_Vivo_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, arrowhead=normal, color="#202124"];
// Nodes AC55541 [label="this compound\n(Systemic or Local)", fillcolor="#FBBC05", fontcolor="#202124"]; PAR2 [label="PAR2 on\nSensory Neuron", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Neuropeptides [label="Release of\nSubstance P & CGRP", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; NK1R [label="NK1 Receptor\nActivation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TRPV1 [label="TRPV1 Channel\nSensitization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Outcome [label="Hyperalgesia\n& Edema", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; NK1_Antagonist [label="NK1 Antagonist", shape=box, style=dashed, color="#5F6368", fontcolor="#202124"]; TRPV1_Antagonist [label="TRPV1 Antagonist", shape=box, style=dashed, color="#5F6368", fontcolor="#202124"];
// Edges AC55541 -> PAR2 [label="Activates"]; PAR2 -> Neuropeptides [label="Causes"]; Neuropeptides -> NK1R; Neuropeptides -> TRPV1; NK1R -> Outcome; TRPV1 -> Outcome; NK1_Antagonist -> NK1R [label="Blocks", style=dashed, arrowhead=tee, color="#EA4335"]; TRPV1_Antagonist -> TRPV1 [label="Blocks", style=dashed, arrowhead=tee, color="#EA4335"]; } In vivo mechanism of this compound-induced hyperalgesia.
Pharmacokinetics: this compound exhibits favorable pharmacokinetic properties in rats, making it suitable for in vivo studies.
| Parameter | Value (in Rats) | Reference |
| Administration Route | Intraperitoneal (IP) | [1] |
| Absorption | Well absorbed | [1] |
| Metabolism | Stable to liver microsomes | [1] |
| Elimination Half-life (t½) | 6.1 hours | [1] |
| Table 2: Pharmacokinetic Properties of this compound. |
Detailed Methodologies for Key Experiments
The characterization of this compound relies on a set of standard functional assays for GPCRs. Below are representative protocols for the key experiments cited.
Intracellular Calcium Mobilization Assay
This assay is a direct measure of Gq-coupled receptor activation.[15]
dot digraph "Calcium_Mobilization_Workflow" { graph [rankdir="TB", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, arrowhead=normal, color="#202124"];
// Nodes step1 [label="1. Cell Seeding\nSeed PAR2-expressing cells\nin 96/384-well plates.\nIncubate overnight."]; step2 [label="2. Dye Loading\nLoad cells with a Ca2+-sensitive dye\n(e.g., Fluo-4 AM) in assay buffer.\nIncubate for 1 hour at 37°C."]; step3 [label="3. Compound Addition\nPlace plate in a fluorescence reader (e.g., FLIPR).\nRecord baseline fluorescence."]; step4 [label="4. Measurement\nInject this compound (or other ligands).\nContinuously record fluorescence\nintensity over time."]; step5 [label="5. Data Analysis\nCalculate the change in fluorescence\n(peak - baseline). Plot dose-response\ncurves to determine EC50.", shape=note, fillcolor="#FFFFFF"];
// Edges step1 -> step2; step2 -> step3; step3 -> step4; step4 -> step5; } Workflow for a typical Ca2+ mobilization assay.
Protocol:
-
Cell Culture: Seed cells stably or transiently expressing PAR2 (e.g., HEK293, CHO, or 1321N1 cells) into black-walled, clear-bottom 96- or 384-well microplates and culture overnight to form a confluent monolayer.[16]
-
Dye Loading: Aspirate the culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-5) and often probenecid (to prevent dye leakage). Incubate for 45-60 minutes at 37°C, followed by a 15-30 minute incubation at room temperature.[16][17]
-
Measurement: Place the assay plate into a kinetic fluorescence plate reader (e.g., FLIPR, FlexStation). Record a stable baseline fluorescence for 10-20 seconds.
-
Compound Addition: The instrument adds a prepared solution of this compound at various concentrations to the wells.
-
Data Acquisition: Immediately following compound addition, fluorescence intensity is measured kinetically for 1-3 minutes. An increase in fluorescence corresponds to a rise in intracellular calcium.[18]
-
Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline. Dose-response curves are generated to calculate the EC50 value.[7]
Phosphatidylinositol (PI) Hydrolysis Assay
This assay quantifies the accumulation of inositol phosphates (IPs), the direct products of PLC activity.[19]
Protocol:
-
Cell Labeling: Culture PAR2-expressing cells for 24-48 hours in a medium containing [3H]-myo-inositol. This radiolabel is incorporated into the membrane phosphoinositides, including PIP2.[20]
-
Pre-incubation: Wash the cells and pre-incubate them in a buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatases, causing the accumulation of IPs after receptor stimulation.[21]
-
Stimulation: Add various concentrations of this compound to the cells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Extraction: Terminate the reaction by adding a cold acid (e.g., trichloroacetic acid or perchloric acid) to lyse the cells and extract the soluble inositol phosphates.
-
Separation: Separate the radiolabeled inositol phosphates from the free [3H]-inositol and membrane lipids using anion-exchange chromatography.[21]
-
Quantification: Measure the radioactivity of the eluted IP fraction using liquid scintillation counting.
-
Analysis: Plot the amount of [3H]-IPs accumulated against the concentration of this compound to generate dose-response curves and determine the EC50.
Receptor Internalization Assay
This assay visualizes or quantifies the translocation of PAR2 from the cell surface to intracellular compartments upon agonist stimulation.
Protocol (ELISA-based):
-
Cell Culture: Grow cells expressing an N-terminally epitope-tagged (e.g., FLAG-tagged) PAR2 in multi-well plates.[22]
-
Antibody Labeling: Pre-chill the cells to 4°C to inhibit endocytosis. Incubate the cells with a primary antibody directed against the epitope tag (e.g., anti-FLAG antibody) to label only the surface-exposed receptors.[22]
-
Stimulation: Wash away unbound antibody and add pre-warmed medium containing this compound. Incubate at 37°C for various time points to allow internalization.
-
Fixation: Stop the internalization process by placing the plates on ice and fixing the cells (e.g., with paraformaldehyde). Do not permeabilize the cells.
-
Detection: Add a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP). The amount of bound secondary antibody will be proportional to the number of primary antibodies—and thus receptors—remaining on the cell surface.
-
Quantification: Add a colorimetric or chemiluminescent substrate and measure the signal using a plate reader. A decrease in signal over time indicates receptor internalization.[22]
Alternative Method (Microscopy): Use fluorescently-tagged PAR2 (e.g., PAR2-GFP) and visualize the translocation from the plasma membrane to intracellular vesicles using live-cell imaging or confocal microscopy after treatment with this compound.[1][23]
Conclusion
This compound is a well-characterized small-molecule agonist of PAR2. Its mechanism of action involves direct, selective activation of the receptor, leading to Gq-mediated signaling, intracellular calcium release, and receptor internalization. In vivo, its activity results in neurogenic inflammation and hyperalgesia, mediated by downstream NK1 and TRPV1 activation. The compound's selectivity and favorable pharmacokinetic profile make it an indispensable tool for elucidating the complex roles of PAR2 in health and disease, and for validating PAR2 as a therapeutic target.
References
- 1. Identification and characterization of novel small-molecule protease-activated receptor 2 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potent Small Agonists of Protease Activated Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AC 55541, protease-activated receptor 2 (PAR2) agonist (CAS 916170-19-9) | Abcam [abcam.com]
- 6. caymanchem.com [caymanchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Update on protease-activated receptor 2 in inflammatory and autoimmune dermatological diseases [frontiersin.org]
- 9. innoprot.com [innoprot.com]
- 10. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. portlandpress.com [portlandpress.com]
- 12. rndsystems.com [rndsystems.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Protease-activated receptor 2 signalling pathways: a role in pain processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 16. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 17. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. Phosphoinositide hydrolysis assay [bio-protocol.org]
- 20. Phosphatidylinositol hydrolysis in freshly isolated human T lymphocytes [pubmed.ncbi.nlm.nih.gov]
- 21. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 22. Phosphorylation of Protease-activated Receptor-2 Differentially Regulates Desensitization and Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Internalization & Phagocytosis Assays: Detection Methods | Revvity [revvity.com]
AC-55541: A Selective Protease-Activated Receptor 2 (PAR2) Agonist for Preclinical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
AC-55541 is a potent and selective small-molecule agonist of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor implicated in a variety of physiological and pathophysiological processes, including inflammation, pain, and cell proliferation. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, in vitro and in vivo pharmacological data, and detailed experimental protocols for its characterization. This guide is intended to serve as a valuable resource for researchers utilizing this compound as a tool to investigate PAR2 biology and its potential as a therapeutic target.
Introduction to this compound
This compound is a non-peptidic agonist of PAR2, offering a stable and selective alternative to endogenous proteases and peptide agonists for receptor activation.[1] Its selectivity is a key advantage, as it shows no activity at other PAR subtypes or a wide panel of other receptors involved in nociception and inflammation.[1][2][3] This high selectivity makes this compound an invaluable tool for elucidating the specific roles of PAR2 in complex biological systems.
Chemical Properties
This compound is a synthetic small molecule with the following chemical properties:
| Property | Value |
| IUPAC Name | N-[[1-(3-bromophenyl)eth-(E)-ylidenehydrazinocarbonyl]-(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide |
| Molecular Formula | C₂₅H₂₀BrN₅O₃ |
| Molecular Weight | 518.36 g/mol |
| CAS Number | 916170-19-9 |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO |
Mechanism of Action and Signaling Pathways
This compound functions as a direct agonist of PAR2, meaning it binds to and activates the receptor without the need for proteolytic cleavage, which is the canonical mechanism of PAR2 activation by endogenous proteases like trypsin.[1]
Canonical PAR2 Signaling Pathway
Activation of PAR2 by this compound initiates a cascade of intracellular signaling events, primarily through the coupling to Gαq/11 proteins.[4][5] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺), a key second messenger that mediates numerous cellular responses.[5][6]
Potential Downstream Pathways
Beyond the primary Gq-mediated calcium signaling, PAR2 activation is also known to engage other signaling cascades, such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is often linked to cell proliferation and inflammation.[4][5] Additionally, β-arrestins play a crucial role in PAR2 desensitization, internalization, and can also initiate G protein-independent signaling.[7][8] While this compound has been shown to induce PAR2 internalization, detailed studies on its specific engagement of the β-arrestin and MAPK/ERK pathways are less reported.[1]
Quantitative In Vitro and In Vivo Data
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Assay | Parameter | Value (pEC₅₀) | Potency (nM) | Reference |
| Cell Proliferation | pEC₅₀ | 6.7 | ~200 | [1][3][7] |
| Phosphatidylinositol (PI) Hydrolysis | pEC₅₀ | 5.9 | ~1260 | [1][2][7] |
| Calcium (Ca²⁺) Mobilization | pEC₅₀ | 6.6 | ~250 | [1][2][3][7] |
pEC₅₀ is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.
Table 2: In Vivo Activity of this compound
| Model | Effect | Route of Administration | Dose | Reference |
| Rat Paw | Pronociceptive (thermal hyperalgesia and edema) | Intrapaw | Not specified | [1][2][3][7] |
Detailed Experimental Protocols
The following protocols are based on the methodologies described in the primary literature characterizing this compound and general best practices for PAR2 agonist assays.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon PAR2 activation.
Materials:
-
HEK293 cells stably expressing human PAR2 (or other suitable cell line)
-
Black, clear-bottom 96-well microplates
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluo-4 AM calcium-sensitive dye
-
Pluronic F-127
-
This compound stock solution (in DMSO)
-
Kinetic fluorescence plate reader (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating: Seed PAR2-expressing cells into 96-well plates at a density to achieve a confluent monolayer on the day of the assay and incubate overnight.
-
Dye Loading: Prepare a loading solution of Fluo-4 AM in Assay Buffer, supplemented with Pluronic F-127. Aspirate the culture medium, wash the cells with Assay Buffer, and add the dye loading solution to each well. Incubate in the dark at 37°C for 45-60 minutes.[6]
-
Agonist Plate Preparation: During dye loading, prepare a separate plate containing serial dilutions of this compound in Assay Buffer.
-
Measurement: Set the fluorescence plate reader to the appropriate excitation (~494 nm) and emission (~516 nm) wavelengths for Fluo-4. Record a baseline fluorescence for 10-20 seconds. The instrument then automatically adds the this compound solution from the agonist plate to the cell plate, and fluorescence is continuously monitored to detect the calcium flux.[6]
Phosphatidylinositol (PI) Hydrolysis Assay
This assay quantifies the accumulation of inositol phosphates, a downstream product of PLC activation.
Materials:
-
Cells expressing PAR2
-
myo-[³H]inositol
-
Serum-free medium containing LiCl
-
This compound
-
Dowex AG1-X8 resin
-
Scintillation fluid and counter
Procedure:
-
Cell Labeling: Plate cells and label overnight with myo-[³H]inositol in inositol-free medium.
-
Pre-incubation: Wash cells and pre-incubate in serum-free medium containing LiCl to inhibit inositol monophosphatase.
-
Stimulation: Add various concentrations of this compound and incubate.
-
Extraction: Terminate the reaction and extract the soluble inositol phosphates.
-
Quantification: Separate the [³H]inositol phosphates from free [³H]inositol using Dowex anion-exchange chromatography and quantify by liquid scintillation counting.
Cell Proliferation Assay
This assay assesses the effect of this compound on cell growth.
Materials:
-
Cells expressing PAR2
-
96-well plates
-
Serum-free or low-serum medium
-
This compound
-
Cell proliferation reagent (e.g., MTT, CellTiter 96 AQueous One Solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates and serum-starve to synchronize the cell cycle.[5]
-
Treatment: Treat cells with various concentrations of this compound in low-serum medium.[5]
-
Incubation: Incubate for a period appropriate for cell division (e.g., 24-72 hours).[3]
-
Quantification: Add the cell proliferation reagent (e.g., MTT) and incubate according to the manufacturer's instructions.[3]
-
Measurement: Measure the absorbance or fluorescence on a microplate reader to determine the relative number of viable cells.[3]
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated PAR2.
Materials:
-
Cells co-expressing PAR2 and a β-arrestin fusion protein (e.g., PathHunter® cells)
-
This compound
-
Assay-specific detection reagents
-
Luminometer or appropriate plate reader
Procedure:
-
Cell Plating: Plate the engineered cells in a microplate.
-
Agonist Addition: Add serial dilutions of this compound to the wells.
-
Incubation: Incubate the plate to allow for receptor activation and β-arrestin recruitment.
-
Detection: Add the detection reagents according to the assay kit manufacturer's protocol.
-
Measurement: Measure the chemiluminescent or fluorescent signal, which is proportional to the extent of β-arrestin recruitment.
Experimental Workflows
The following diagram illustrates a typical workflow for the in vitro characterization of this compound.
Conclusion
This compound is a well-characterized, potent, and selective small-molecule agonist of PAR2. Its stability and selectivity make it an excellent pharmacological tool for investigating the diverse biological roles of PAR2. This technical guide provides essential information and methodologies to aid researchers in the effective use of this compound for in vitro and in vivo studies, ultimately contributing to a deeper understanding of PAR2 signaling in health and disease.
References
- 1. Identification and characterization of novel small-molecule protease-activated receptor 2 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Update on protease-activated receptor 2 in inflammatory and autoimmune dermatological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. researchgate.net [researchgate.net]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Manifold roles of β-arrestins in GPCR signaling elucidated with siRNA and CRISPR/Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of epidermal growth factor receptor by metal-ligand complexes decreases levels of extracellular amyloid beta peptide : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
The Discovery and Development of AC-55541: A Potent and Selective PAR2 Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of AC-55541, a novel, potent, and selective small-molecule agonist of the Protease-Activated Receptor 2 (PAR2). This compound, chemically identified as N-[[1-(3-bromo-phenyl)-eth-(E)-ylidene-hydrazinocarbonyl]-(4-oxo-3,4-dihydro-phthalazin-1-yl)-methyl]-benzamide, emerged from a high-throughput screening campaign and subsequent lead optimization efforts.[1][2] This document details the experimental methodologies employed in its characterization, summarizes its key in vitro and in vivo activities, and illustrates the pertinent signaling pathways and developmental workflow. The data presented herein are crucial for researchers and scientists working on PAR2-related drug discovery and development.
Introduction
Protease-activated receptors (PARs) are a unique family of G protein-coupled receptors (GPCRs) activated by proteolytic cleavage of their extracellular N-terminus. This cleavage unmasks a tethered ligand that binds to and activates the receptor. PAR2 is widely expressed and implicated in a variety of physiological and pathophysiological processes, including inflammation, pain, and cancer. The development of selective small-molecule modulators of PAR2 has been a significant focus of drug discovery to probe its function and explore its therapeutic potential.
The discovery of this compound represented a significant advancement in the field, providing a valuable pharmacological tool to study PAR2 biology.[1][3] Unlike endogenous peptide agonists, this compound offers improved metabolic stability and oral bioavailability, making it suitable for in vivo studies.[1][2] This guide will delve into the technical details of its discovery and the key experiments that defined its pharmacological profile.
Discovery and Lead Optimization
The journey to identify this compound began with a high-throughput screening (HTS) campaign designed to identify novel, non-peptidic agonists of PAR2. The screening of a diverse chemical library led to the identification of initial hit compounds. Subsequent medicinal chemistry efforts focused on optimizing potency, selectivity, and pharmacokinetic properties, ultimately leading to the discovery of this compound. While detailed structure-activity relationship (SAR) studies are not extensively published, the "AC" series of compounds represents a distinct chemical class of PAR2 agonists.[1]
High-Throughput Screening Workflow
The following diagram illustrates a generalized workflow for the high-throughput screening and lead optimization process that would have been employed in the discovery of this compound.
Pharmacological Characterization
This compound has been extensively characterized through a battery of in vitro and in vivo assays to determine its potency, selectivity, and functional activity.
In Vitro Activity
The in vitro activity of this compound was assessed in several functional assays, demonstrating its ability to activate PAR2 signaling pathways.[1][2]
| Assay Type | Cell Line | Parameter | This compound Potency | Reference |
| Cellular Proliferation | Not Specified | pEC50 | 6.7 | [4][5] |
| Phosphatidylinositol (PI) Hydrolysis | Not Specified | pEC50 | 5.9 | [4][5] |
| Ca2+ Mobilization | Not Specified | pEC50 | 6.6 | [4][5] |
pEC50: The negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.
Selectivity Profile
A key attribute of this compound is its high selectivity for PAR2 over other PAR subtypes and a broad panel of other molecular targets. It displayed no significant activity at other PAR subtypes and over 30 other receptors involved in nociception and inflammation.[1][2][4][5]
In Vivo Activity and Pharmacokinetics
The in vivo effects of this compound were evaluated in rodent models, demonstrating its ability to elicit PAR2-mediated physiological responses. The compound also exhibited favorable pharmacokinetic properties.[1][2]
| Parameter | Species | Value | Reference |
| Elimination Half-life (t1/2) | Rat | 6.1 hours | [1][2] |
| Administration Route | Rat | Intraperitoneal | [1][2] |
| Observed Effects | Rat | Thermal hyperalgesia and edema | [1][2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used in the characterization of this compound, based on the descriptions in the primary literature.[1]
Cellular Proliferation Assay
-
Cell Seeding: Cells engineered to express PAR2 are seeded in 96-well plates and cultured until confluent.
-
Serum Starvation: Cells are serum-starved for 24 hours to arrest the cell cycle.
-
Compound Treatment: Cells are treated with varying concentrations of this compound.
-
Proliferation Measurement: After a 24-hour incubation, cell proliferation is quantified using a standard method such as the incorporation of bromodeoxyuridine (BrdU) or a colorimetric assay like the MTT assay.
-
Data Analysis: Dose-response curves are generated to calculate the pEC50 value.
Phosphatidylinositol (PI) Hydrolysis Assay
-
Cell Labeling: Cells expressing PAR2 are labeled with [3H]myo-inositol for 24-48 hours.
-
Compound Stimulation: Labeled cells are washed and then stimulated with different concentrations of this compound in the presence of LiCl (to inhibit inositol monophosphatase).
-
Extraction: The reaction is terminated, and inositol phosphates are extracted.
-
Quantification: The amount of [3H]inositol phosphates is quantified by scintillation counting.
-
Data Analysis: Concentration-response curves are plotted to determine the pEC50.
Intracellular Ca2+ Mobilization Assay
-
Cell Loading: PAR2-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Addition: Baseline fluorescence is measured before the addition of various concentrations of this compound.
-
Fluorescence Measurement: Changes in intracellular calcium levels are monitored by measuring the fluorescence intensity using a fluorometric imaging plate reader (FLIPR) or a similar instrument.
-
Data Analysis: The peak fluorescence response is plotted against the compound concentration to calculate the pEC50.
In Vivo Thermal Hyperalgesia and Edema Model
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Compound Administration: this compound is administered either systemically (e.g., intraperitoneally) or locally (e.g., intra-paw).
-
Thermal Hyperalgesia Assessment: Paw withdrawal latency to a thermal stimulus (e.g., radiant heat source) is measured at various time points post-administration. A decrease in paw withdrawal latency indicates hyperalgesia.
-
Edema Measurement: Paw volume is measured using a plethysmometer at different time points to quantify edema.
-
Data Analysis: Changes in paw withdrawal latency and paw volume are compared between treated and vehicle control groups.
Mechanism of Action and Signaling Pathway
This compound acts as an agonist at the PAR2 receptor. Upon binding, it induces a conformational change in the receptor, leading to the activation of downstream signaling cascades. The primary signaling pathway involves the coupling to Gαq/11, which activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
Conclusion
This compound is a well-characterized, potent, and selective small-molecule agonist of PAR2. Its discovery has provided the scientific community with a valuable tool to investigate the complex roles of PAR2 in health and disease. The detailed experimental protocols and pharmacological data presented in this guide offer a comprehensive resource for researchers in the field of GPCR biology and drug discovery. Further research utilizing this compound and similar compounds will continue to unravel the therapeutic potential of targeting the PAR2 receptor.
References
- 1. Discovery of Novel Nonpeptidic PAR2 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and characterization of novel small-molecule protease-activated receptor 2 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the AC-55541 PAR2 Activation Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the signaling pathways activated by AC-55541, a potent and selective small-molecule agonist of Protease-Activated Receptor 2 (PAR2). It includes a summary of its pharmacological properties, detailed experimental protocols for assessing its activity, and diagrams of the core signaling cascades.
Introduction to this compound and PAR2
Protease-Activated Receptor 2 (PAR2) is a G-protein-coupled receptor (GPCR) that plays a significant role in various physiological and pathophysiological processes, including inflammation, pain, and cancer.[1][2][3] Unlike typical GPCRs activated by soluble ligands, PARs are activated by proteolytic cleavage of their extracellular N-terminus, which unmasks a "tethered ligand" that binds intramolecularly to activate the receptor.[1][2][4][5]
This compound, with the chemical name N-[[1-(3-bromo-phenyl)-eth-(E)-ylidene-hydrazinocarbonyl]-(4-oxo-3,4-dihydro-phthalazin-1-yl)-methyl]-benzamide, was one of the first identified non-peptidic, small-molecule agonists for PAR2.[6] It serves as a valuable pharmacological tool to probe the function of PAR2 without the need for proteolytic enzymes.[6] this compound is highly selective for PAR2, showing no activity at other PAR subtypes or over 30 other receptors involved in nociception and inflammation.[7][8]
Core Signaling Pathways Activated by this compound
This compound activation of PAR2 initiates multiple downstream signaling cascades, primarily through G-protein-dependent and β-arrestin-dependent pathways. These pathways can lead to diverse cellular outcomes, including calcium mobilization, cellular proliferation, and receptor internalization.
Gq/11-Mediated Signaling
The canonical signaling pathway engaged by this compound upon binding to PAR2 involves the coupling to heterotrimeric G-proteins of the Gq/11 family.[2][9][10] This activation leads to a well-defined cascade:
-
Phospholipase C (PLC) Activation: The Gαq subunit activates PLC.
-
IP₃ and DAG Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm.[10] This transient increase in intracellular calcium is a hallmark of PAR2 activation and is a primary readout in many functional assays.[2][6]
-
PKC Activation: DAG and Ca²⁺ synergistically activate Protein Kinase C (PKC), which then phosphorylates numerous downstream targets, influencing cellular processes like proliferation and inflammation.[5]
β-Arrestin Recruitment and Receptor Internalization
Following activation and phosphorylation by G-protein-coupled receptor kinases (GRKs), PAR2 recruits β-arrestins.[2][11] This interaction is crucial for two key processes:
-
Desensitization: β-arrestin binding sterically hinders further G-protein coupling, leading to the termination of the primary signal.
-
Internalization: this compound has been shown to stimulate the internalization of PAR2.[6] This process is typically mediated by β-arrestins, which act as adaptors for clathrin-mediated endocytosis.[12]
-
β-Arrestin-Mediated Signaling: Beyond desensitization, β-arrestins can act as signal transducers themselves, scaffolding key kinases like those in the mitogen-activated protein kinase (MAPK) cascade (e.g., ERK1/2).[2][11] This can lead to G-protein-independent signaling that governs distinct cellular outcomes such as cell migration.[11]
Pharmacological Profile of this compound
The activity of this compound has been quantified in several in vitro functional assays. The potency is typically expressed as the EC₅₀ (half-maximal effective concentration) or pEC₅₀ (-log(EC₅₀)).
| Assay Type | Parameter | Reported Value | Reference |
| Cell Proliferation | pEC₅₀ | 6.7 | [7][8] |
| EC₅₀ | ~200 nM | [6] | |
| Phosphatidylinositol (PI) Hydrolysis | pEC₅₀ | 5.9 | [7][8] |
| EC₅₀ | ~1000 nM (1 µM) | [6] | |
| Intracellular Ca²⁺ Mobilization | pEC₅₀ | 6.6 | [7][8] |
| EC₅₀ | ~250 nM | [1][6] |
Note: Potency values can vary depending on the cell line and specific assay conditions used.
In vivo, intraperitoneal administration of this compound to rats results in micromolar peak plasma concentrations, with a stable metabolic profile and an elimination half-life of approximately 6.1 hours.[6] Its administration has been shown to elicit robust and persistent thermal hyperalgesia and edema, effects that are indicative of PAR2's role in nociception and inflammation.[6]
Key Experimental Protocols
The characterization of this compound relies on a set of standard cell-based assays. Below are detailed methodologies for the most common experiments.
Intracellular Calcium Mobilization Assay
This is the most common assay to assess PAR2 activation, measuring the Gq-mediated release of intracellular calcium.[10]
Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon agonist stimulation, the increase in intracellular [Ca²⁺] enhances the dye's fluorescence, which is measured over time using a fluorescence plate reader or microscope.
Detailed Methodology:
-
Cell Culture: Plate PAR2-expressing cells (e.g., CMT-93, kNRK-PAR2, or 16HBE14o-) in a 96-well, black-walled, clear-bottom plate and grow to ~90% confluency.[10][13]
-
Dye Loading: Aspirate the culture medium. Wash cells once with a calcium buffer (e.g., 150 mM NaCl, 3 mM KCl, 1.5 mM CaCl₂, 20 mM HEPES, 10 mM glucose).[10]
-
Incubation: Add the calcium buffer containing Fluo-4 AM (typically 2-5 µM) and a non-ionic detergent like Pluronic F-127 to the cells. Incubate for 30-60 minutes at 37°C or room temperature in the dark.[10]
-
Washing: Gently wash the cells two to three times with the calcium buffer to remove extracellular dye. Leave the final wash of buffer in the wells.
-
Compound Addition & Measurement: Place the plate in a fluorescence microplate reader (e.g., FLIPR or FlexStation) equipped with an automated liquid handling system.
-
Data Acquisition: Record a baseline fluorescence reading (Excitation: ~494 nm, Emission: ~516 nm) for 15-30 seconds.
-
Stimulation: Add varying concentrations of this compound to the wells and continue recording fluorescence for an additional 2-3 minutes.
-
Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline reading. Plot the response against the logarithm of the agonist concentration to determine the EC₅₀ value.
β-Arrestin Recruitment Assay (BRET-based)
This assay directly measures the interaction between PAR2 and β-arrestin upon agonist stimulation.
Principle: Bioluminescence Resonance Energy Transfer (BRET) is used to detect protein proximity. PAR2 is fused to a Renilla luciferase (Rluc), and β-arrestin is fused to a Yellow Fluorescent Protein (YFP).[12][14] Upon agonist activation, β-arrestin is recruited to the receptor, bringing Rluc and YFP into close proximity (<10 nm). When the Rluc substrate (e.g., coelenterazine h) is added, the energy emitted by Rluc excites YFP, resulting in a measurable YFP emission.
Detailed Methodology:
-
Transfection: Co-transfect host cells (e.g., HEK293 or COS-7) with plasmids encoding PAR2-Rluc and YFP-β-arrestin.[12]
-
Cell Plating: Plate the transfected cells into a 96-well white-walled, white-bottom plate.
-
Stimulation: 24-48 hours post-transfection, replace the medium with a serum-free medium. Add varying concentrations of this compound and incubate for 5-15 minutes.
-
Substrate Addition: Add the Rluc substrate (e.g., coelenterazine h) to each well.
-
Measurement: Immediately measure the luminescence at two wavelengths using a plate reader capable of dual-channel detection: one for Rluc (~480 nm) and one for YFP (~530 nm).
-
Analysis: Calculate the BRET ratio (YFP emission / Rluc emission). Plot the net BRET ratio against the logarithm of the agonist concentration to determine the EC₅₀ for β-arrestin recruitment.
Conclusion
This compound is a cornerstone tool for investigating PAR2 biology. Its ability to selectively activate the receptor has illuminated its role in cellular signaling. The activation profile of this compound is characterized by robust Gq/11-mediated calcium mobilization and the induction of β-arrestin-dependent receptor internalization and signaling. The quantitative data and established protocols outlined in this guide provide a solid foundation for researchers utilizing this compound to further explore the complex and therapeutically relevant pathways governed by PAR2.
References
- 1. Potent Small Agonists of Protease Activated Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Protease-activated Receptor-2-specific Agonists 2-Aminothiazol-4-yl-LIGRL-NH2 and 6-Aminonicotinyl-LIGRL-NH2 Stimulate Multiple Signaling Pathways to Induce Physiological Responses in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Update on protease-activated receptor 2 in inflammatory and autoimmune dermatological diseases [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pathway-selective antagonism of proteinase activated receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and characterization of novel small-molecule protease-activated receptor 2 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. AC 55541 | Protease-Activated Receptors | Tocris Bioscience [tocris.com]
- 9. innoprot.com [innoprot.com]
- 10. Protease-activated receptor-2 activation enhances epithelial wound healing via epidermal growth factor receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. physoc.org [physoc.org]
- 12. researchgate.net [researchgate.net]
- 13. Potent Agonists of the Protease Activated Receptor 2 (PAR2) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biased signalling and proteinase-activated receptors (PARs): targeting inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Proteinase-Activated Receptor 2 (PAR2) in Inflammatory Responses: A Technical Guide
Abstract: Proteinase-Activated Receptor 2 (PAR2), a G protein-coupled receptor, stands as a critical modulator of inflammatory pathways. Activated by a unique mechanism of proteolytic cleavage by serine proteases, PAR2 initiates a complex network of intracellular signaling cascades that have profound, yet often conflicting, effects on inflammation, immunity, and tissue regeneration. Its expression across a wide array of immune, epithelial, and neuronal cells places it at the nexus of numerous physiological and pathophysiological processes. Recent research has illuminated a dual role for PAR2, where its activation on immune cells typically exacerbates inflammatory damage, while its engagement on parenchymal tissue cells can promote healing and regeneration.[1][2] This context-dependent functionality makes PAR2 a challenging but highly attractive target for therapeutic intervention in a host of inflammatory diseases, including atopic dermatitis, inflammatory bowel disease, asthma, and chronic pain.[1][3][4] This guide provides an in-depth examination of PAR2's activation, signaling pathways, and multifaceted role in inflammation, presenting key quantitative data, detailed experimental protocols, and visual representations of its core mechanisms for researchers and drug development professionals.
PAR2 Activation: A Proteolytic Switch
Unlike typical G protein-coupled receptors activated by ligand binding, PAR2 is awakened by proteolytic cleavage of its extracellular N-terminus.[3] This cleavage, executed by a variety of endogenous and exogenous serine proteases such as trypsin, mast cell tryptase, and coagulation factors VIIa and Xa, unmasks a new N-terminal sequence.[5][6] This newly exposed sequence, SLIGKV in humans, acts as a "tethered ligand" that binds intramolecularly to the receptor's second extracellular loop, triggering a conformational change that initiates downstream signaling.[1][7] Synthetic peptides that mimic this tethered ligand sequence (e.g., SLIGKV-NH2) can also directly activate the receptor without the need for cleavage and are invaluable tools in PAR2 research.[8]
Downstream Signaling Pathways
Upon activation, PAR2 transduces signals through both G protein-dependent and G protein-independent pathways, leading to a wide range of cellular responses.[1] The specific pathways engaged can vary based on the activating protease, cell type, and the presence of co-receptors.[9]
G Protein-Dependent Signaling:
-
Gαq/11 Pathway: This is a primary signaling route for PAR2. Activation of Gαq leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[9] This pathway is central to many of PAR2's pro-inflammatory effects.
-
Gα12/13 Pathway: PAR2 can also couple to Gα12/13 to activate Rho-guanine nucleotide exchange factors (RhoGEFs) and the small GTPase RhoA, influencing cell morphology, migration, and differentiation.[1][9]
-
Gαi/o Pathway: Coupling to Gαi can inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9][10]
G Protein-Independent Signaling:
-
β-Arrestin Pathway: Following activation, PAR2 can be phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestin proteins.[1][9] β-arrestins not only mediate receptor desensitization and internalization but also act as scaffolds for other signaling molecules, such as the components of the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2.[1][4][9]
These initial signals converge on downstream transcription factors, most notably Nuclear Factor-kappa B (NF-κB), which orchestrates the expression of a wide array of pro-inflammatory genes, including cytokines (e.g., IL-6, IL-8, TNF-α), chemokines, and adhesion molecules.[9][10][11]
The Dichotomous Role of PAR2 in Inflammation
A critical concept for understanding PAR2 is its dual, context-dependent role in inflammatory processes. The outcome of PAR2 activation appears to be dictated by the primary cell type in which it is engaged.[1][2]
-
Pro-Inflammatory Role (Immune Cell Activation): When PAR2 is activated on immune cells such as mast cells, neutrophils, and lymphocytes, it generally promotes a pro-inflammatory response.[1][3] This leads to the release of inflammatory mediators, recruitment of leukocytes, and exacerbation of tissue damage.[1][10] Studies using mouse models of autoimmune hepatitis have shown that PAR2 expression on immune cells intensifies the inflammatory response.[1][2]
-
Protective/Regenerative Role (Tissue Cell Activation): Conversely, when PAR2 is activated on non-immune, tissue-resident cells like epithelial cells and hepatocytes in the context of direct injury, it can promote regeneration and healing.[1] In models of direct liver damage, PAR2 expression on hepatocytes was found to be essential for recovery.[1][2] Similarly, in the gastrointestinal tract, PAR2 activation can have protective effects against gastric injuries.[2]
This dichotomy highlights a crucial consideration for therapeutic strategies: the need to selectively target PAR2's detrimental actions while preserving or promoting its beneficial effects.[1]
Quantitative Impact of PAR2 in Inflammatory Models
The role of PAR2 has been quantified in numerous in vitro and in vivo models. PAR2-deficient (PAR2-/-) mice have been instrumental in elucidating these roles.[12][13]
| Model System | Key Findings | Reference |
| LPS-Stimulated Murine Macrophages | PAR2 activation enhanced LPS-induced IL-10 mRNA expression. PAR2-/- macrophages showed diminished IL-10 but increased KC (CXCL1) mRNA and protein expression compared to wild-type. | [8] |
| Human Kidney Cells (HEK293) | Activation with PAR2 agonist peptide (1 µM) for 6 hours resulted in a 4.5-fold increase in IL-8 gene expression and a 1.7-fold increase in TNF-α gene expression. | [14] |
| UVB-Induced Skin Photoaging (Mice) | UVB-irradiated PAR2 KO mice showed suppressed mRNA levels of IL-6 and IL-1β compared to UVB-irradiated wild-type mice. | [15] |
| LPS-Induced Lung Inflammation (Mice) | PAR2-deficient mice had significantly less KC (CXCL1) in bronchoalveolar lavage fluid compared to wild-type mice after intratracheal LPS administration. | [16] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Disease severity in this mouse model of multiple sclerosis is markedly diminished in PAR2-null mice. | [17] |
| Atherosclerosis (apoE-/- Mice) | PAR2 deficiency was associated with reduced atherosclerosis, reduced inflammation, and increased plaque stability in apoE-/- mice on a Western diet. | [13] |
Methodologies for Studying PAR2 Function
A variety of experimental protocols are employed to investigate PAR2 signaling and its role in inflammation.
In Vitro Assays
5.1.1 Intracellular Calcium Mobilization Assay
This is a common method to detect PAR2 activation via the Gαq pathway.[9][10]
-
Objective: To measure the increase in intracellular calcium ([Ca2+]i) following PAR2 activation.
-
Protocol:
-
Cell Culture: Plate cells endogenously expressing PAR2 (e.g., HEK293, 16HBE14o-) or cells transfected with a PAR2 expression vector in a 96-well, black-walled plate.[18][19]
-
Dye Loading: Wash cells with a buffered salt solution (e.g., HBSS) and incubate with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Baseline Measurement: Place the plate in a fluorescence plate reader (e.g., FlexStation or FLIPR). Measure baseline fluorescence for a short period (e.g., 20-30 seconds).[19]
-
Stimulation: Add a PAR2 agonist (e.g., trypsin, SLIGKV-NH2, 2-furoyl-LIGRLO-NH2) and immediately begin measuring fluorescence intensity over time (e.g., every 1-2 seconds for 3-5 minutes).[18][20]
-
Data Analysis: The change in fluorescence intensity, indicating [Ca2+]i, is plotted over time. For antagonist studies, cells are pre-incubated with the antagonist before the addition of the agonist.[18]
-
5.1.2 ERK1/2 Phosphorylation Assay (Western Blot)
This assay measures the activation of the MAPK pathway downstream of PAR2.
-
Objective: To detect the level of phosphorylated ERK1/2 (pERK) relative to total ERK1/2.
-
Protocol:
-
Cell Culture & Treatment: Grow cells to confluence in 6-well plates. Serum-starve the cells overnight to reduce basal ERK activation.
-
Stimulation: Treat cells with a PAR2 agonist for a short duration (typically 2-10 minutes). For antagonist studies, pre-treat with the antagonist for 1-5 minutes before adding the agonist.[18][21]
-
Lysis: Immediately wash cells with ice-cold PBS and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[18]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for phosphorylated ERK1/2 (pERK). Subsequently, strip the membrane and re-probe with an antibody for total ERK1/2 to serve as a loading control.[21]
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection. Quantify band intensity using densitometry software.
-
In Vivo Models
The use of PAR2 knockout mice is a cornerstone of in vivo PAR2 research, allowing for definitive assessment of the receptor's role in complex disease models.[12]
5.2.1 Model of Carrageenan-Induced Paw Edema
-
Objective: To assess the role of PAR2 in acute local inflammation.
-
Protocol:
-
Animals: Use wild-type (WT) and PAR2-deficient (PAR2-/-) mice on the same genetic background (e.g., C57BL/6).[8]
-
Baseline Measurement: Measure the baseline paw volume of each mouse using a plethysmometer.
-
Induction of Inflammation: Inject a PAR2-selective agonist peptide or an inflammatory agent like λ-carrageenan into the plantar surface of the mouse hind paw.[4]
-
Treatment (for antagonist studies): Administer the PAR2 antagonist (e.g., P2pal-18S) systemically or locally before or after the inflammatory challenge.[4]
-
Endpoint Measurement: Measure paw volume at various time points after the injection (e.g., 1, 2, 4, 6 hours) to quantify edema.
-
Tissue Analysis: At the end of the experiment, euthanize the animals and collect the paw tissue for histological analysis (to assess leukocyte infiltration) or for measurement of inflammatory mediators (e.g., cytokines via ELISA or qPCR).[4]
-
Therapeutic Targeting of PAR2
Given its central role in inflammation and pain, PAR2 is an attractive drug target.[1] Development efforts have focused primarily on antagonists designed to block receptor activation.[22]
-
Small Molecules and Peptidomimetics: Several small molecule and peptide-mimetic antagonists have been developed.[23][24] These compounds, such as K-14585 and I-287, typically act as competitive inhibitors, preventing the tethered ligand from activating the receptor.[24][25] Recent structural biology breakthroughs, including the crystallization of PAR2 in complex with antagonists, have revealed distinct binding pockets that can be exploited for rational drug design.[23][26]
-
Biased Antagonists: An emerging strategy is the development of "biased" antagonists that selectively block one signaling pathway (e.g., the pro-inflammatory β-arrestin/MAPK pathway) while leaving another (e.g., G-protein/Ca2+ signaling) intact.[27] The compound C781 was identified as the first β-arrestin/MAPK biased PAR2 antagonist and was shown to be effective in an in vivo model of allergen-induced asthma.[27]
-
Antibodies: Monoclonal antibodies that bind to the extracellular domain of PAR2 can prevent its cleavage and activation, representing another promising therapeutic modality.[26]
Despite significant progress, no PAR2 antagonist has yet been approved for human use, though some have entered early-phase clinical trials.[23][26] The key challenge remains the receptor's complex and dual-natured biology, demanding highly specific and potentially tissue-selective modulation strategies.
Conclusion
Proteinase-Activated Receptor 2 is a multifaceted regulator of inflammation, acting as a cellular sensor for extracellular proteases. Its function is characterized by a unique proteolytic activation mechanism, diverse downstream signaling capabilities, and a striking context-dependent duality, where it can either drive or quell inflammatory responses. This complexity presents both challenges and opportunities for therapeutic development. A deep understanding of its signaling pathways, the specific proteases involved in various pathologies, and the cellular context of its activation is paramount. Future research focused on developing biased ligands and tissue-specific delivery systems will be crucial to unlocking the full therapeutic potential of modulating PAR2 in a wide range of debilitating inflammatory diseases.
References
- 1. Par2-mediated responses in inflammation and regeneration: choosing between repair and damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Par2-mediated responses in inflammation and regeneration: choosing between repair and damage - ProQuest [proquest.com]
- 3. Frontiers | Update on protease-activated receptor 2 in inflammatory and autoimmune dermatological diseases [frontiersin.org]
- 4. Interdicting protease-activated receptor-2-driven inflammation with cell-penetrating pepducins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protease-activated receptor 2 signaling in inflammation [pubmed.ncbi.nlm.nih.gov]
- 6. search.lib.jmu.edu [search.lib.jmu.edu]
- 7. Role of protease-activated receptors 2 (PAR2) in ocular infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteinase-activated Receptor 2 Activation Promotes an Anti-inflammatory and Alternatively Activated Phenotype in LPS-stimulated Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Protease-Activated Receptor 2 in inflammatory skin disease: current evidence and future perspectives [frontiersin.org]
- 10. Protease-Activated Receptor 2 in inflammatory skin disease: current evidence and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protease-activated receptor 2 signaling in inflammation - ProQuest [proquest.com]
- 12. researchdata.edu.au [researchdata.edu.au]
- 13. researchgate.net [researchgate.net]
- 14. Profiling Gene Expression Induced by Protease-Activated Receptor 2 (PAR2) Activation in Human Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Effect of PAR-2 Deficiency in Mice on KC Expression after Intratracheal LPS Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Blockade of Proteinase-Activated Receptor 2 (PAR2) Attenuates Neuroinflammation in Experimental Autoimmune Encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The novel PAR2 ligand C391 blocks multiple PAR2 signalling pathways in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The PAR2 signal peptide prevents premature receptor cleavage and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. innoprot.com [innoprot.com]
- 21. PAR1 and PAR2 Couple to Overlapping and Distinct Sets of G Proteins and Linked Signaling Pathways to Differentially Regulate Cell Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 22. What are PAR-2 antagonists and how do they work? [synapse.patsnap.com]
- 23. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Novel antagonists for proteinase-activated receptor 2: inhibition of cellular and vascular responses in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The PAR2 inhibitor I-287 selectively targets Gαq and Gα12/13 signaling and has anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The development of proteinase-activated receptor-2 modulators and the challenges involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. New PAR2 antagonist shows promise against asthma | Physiology [physiology.arizona.edu]
understanding nociception through PAR2 agonists
An In-depth Technical Guide to Understanding Nociception through Protease-Activated Receptor 2 (PAR2) Agonists
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nociception, the neural process of encoding noxious stimuli, is a critical physiological function that alerts organisms to potential or actual tissue damage. The modulation of nociceptive pathways is a key factor in the transition from acute to chronic pain states, representing a significant challenge in modern medicine. Protease-Activated Receptors (PARs), a unique family of G-protein coupled receptors (GPCRs), have emerged as crucial mediators in pain and inflammation.[1][2][3] This guide focuses on Protease-Activated Receptor 2 (PAR2), exploring its role in nociception and the utility of PAR2 agonists as tools to unravel the complexities of pain signaling.
PAR2 is widely expressed in the nervous system, including on primary sensory neurons in the dorsal root ganglia (DRG), trigeminal ganglia, and nerve endings, as well as on non-neuronal cells like mast cells, keratinocytes, and immune cells.[1][4][5] Its activation by endogenous proteases released during injury and inflammation, such as trypsin and mast cell tryptase, links tissue damage to the sensitization of nociceptive pathways.[1][6][7] This document provides a technical overview of PAR2 activation, its downstream signaling cascades, quantitative data from key studies, detailed experimental protocols for investigating its function, and its role in various pathological pain states.
PAR2 Activation Mechanisms
Unlike typical GPCRs that are activated by reversible ligand binding, PARs are activated by the irreversible proteolytic cleavage of their extracellular N-terminus.[8][9]
-
Canonical Proteolytic Activation: Endogenous serine proteases like trypsin and mast cell tryptase cleave the N-terminus of human PAR2 at a specific site (Arg36↓Ser37).[10][11] This cleavage unmasks a new N-terminal sequence, SLIGKV- (in humans) or SLIGRL- (in rodents), which acts as a "tethered ligand."[11][12] This tethered ligand then binds intramolecularly to the receptor's second extracellular loop, initiating downstream signaling.[8][13]
-
Biased Agonism and Alternative Cleavage: Other proteases can cleave PAR2 at different sites, leading to "biased signaling." For instance, cathepsin S and neutrophil elastase cleave PAR2 at alternative sites, potentially activating distinct signaling pathways and eliciting different cellular responses compared to canonical activation.[10][11]
-
Synthetic Agonists: The function of PAR2 can be investigated without enzymatic cleavage by using synthetic peptides that mimic the tethered ligand sequence (e.g., SLIGRL-NH₂) or non-peptide agonists.[8][13] These tools are invaluable for probing PAR2 signaling in controlled experimental settings.
Caption: Mechanisms of PAR2 activation by proteases and synthetic agonists.
PAR2 Signaling Pathways in Nociceptor Sensitization
Activation of PAR2 on sensory neurons triggers multiple intracellular signaling cascades that lower the threshold for activation and increase the excitability of these cells, a process known as peripheral sensitization. This leads to heightened pain sensitivity, manifesting as hyperalgesia (exaggerated pain from a painful stimulus) and allodynia (pain from a normally non-painful stimulus). The primary pathways are detailed below.
-
Gαq/11 Pathway: This is a major pathway for PAR2 signaling.[6][10]
-
Activation of Gαq/11 leads to the stimulation of Phospholipase C (PLC).[7][14]
-
PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[7][15]
-
IP₃ binds to its receptors on the endoplasmic reticulum, causing the release of stored Ca²⁺ into the cytoplasm.[15]
-
DAG, along with elevated intracellular Ca²⁺, activates Protein Kinase C (PKC).[7]
-
-
Gαs Pathway:
-
β-Arrestin Pathway:
-
Upon activation, PAR2 is phosphorylated, leading to the recruitment of β-arrestin.[6]
-
β-arrestin acts as a scaffold protein, initiating G-protein-independent signaling, most notably the activation of the Extracellular signal-Regulated Kinase (ERK) pathway.[16] ERK activation is crucial for the transition to chronic pain states.[16][17]
-
-
Sensitization of Nociceptive Ion Channels:
-
The downstream kinases (PKC, PKA, ERK) phosphorylate and sensitize key ion channels involved in nociception, particularly Transient Receptor Potential (TRP) channels like TRPV1 (the capsaicin receptor) and TRPA1.[1][4][14]
-
This sensitization lowers their activation threshold, making neurons more responsive to thermal, mechanical, and chemical stimuli.[4][14]
-
Caption: PAR2 signaling pathways leading to nociceptor sensitization.
Quantitative Data on PAR2 Agonist Effects
The following tables summarize quantitative findings from studies using PAR2 agonists to investigate nociception.
Table 1: In Vivo Effects of PAR2 Agonist Administration
| Agonist | Animal Model | Administration Route & Dose | Measured Effect | Result | Reference |
|---|---|---|---|---|---|
| SLIGRL-NH₂ | Rat (Incisional Pain) | Intraplantar, 100 µL of 1 mM | Spontaneous Nociceptive Behavior (Licking/Lifting) | Significant increase in behavior score (13.7 ± 3.1) vs. vehicle (0.6 ± 0.2) within 10 mins. | [18] |
| SLIGRL-NH₂ | Rat (Incisional Pain) | Intraplantar, 100 µL of 1 mM | Mechanical Hyperalgesia (Paw Withdrawal Threshold) | Significant decrease in withdrawal threshold for up to 24 hours post-injection. | [18] |
| Activating Peptide (AcPep) | Mouse | Intraplantar | Thermal Hyperalgesia (Paw Withdrawal Latency) | Sub-inflammatory doses induced significant thermal hyperalgesia. | [19] |
| 2-at-LIGRL-NH₂ (2AT) | Mouse | Intraplantar | Mechanical Hypersensitivity & Hyperalgesic Priming | Sufficient to induce a chronic pain state via ERK-dependent mechanisms. | [16] |
| Compound 48/80 (induces endogenous protease release) | Mouse | Intraplantar, 0.2 µg | Thermal Hyperalgesia (Paw Withdrawal Latency) | Induced PAR2-dependent thermal hyperalgesia, blocked by PAR2 antagonist C391. |[20] |
Table 2: In Vitro Effects of PAR2 Agonists on Neurons
| Agonist | Cell Type | Assay | Concentration | Result | Reference |
|---|---|---|---|---|---|
| 2-at-LIGRL-NH₂ (2AT) | Mouse DRG Neurons | Calcium Imaging | 1 µM | Induced Ca²⁺ signaling in ~4% of cultured DRG neurons. | [17][21] |
| 2-at-LIGRL-NH₂ (2AT) | Mouse DRG Neurons | Whole-cell Electrophysiology | 1 µM | Augmented ramp-evoked spiking specifically in TRPV1+/CGRP- neurons. | [9][22] |
| SLIGRL-NH₂ | Rat DRG Neurons | ERK Phosphorylation | Not specified | Increased levels of immunoreactive pERK1/2, particularly near the plasma membrane. | [5] |
| Trypsin | Human Airway Epithelial Cells (16HBE14o-) | Calcium Imaging | Not specified | Induced Ca²⁺ responses in >50% of cells, which was blocked by 3 µM C391. |[20] |
Experimental Protocols
Detailed methodologies are essential for the accurate study of PAR2 in nociception.
In Vitro Protocol: Calcium Imaging of DRG Neurons
This protocol assesses the ability of a PAR2 agonist to increase intracellular calcium ([Ca²⁺]i) in primary sensory neurons.
Objective: To measure [Ca²⁺]i changes in cultured DRG neurons in response to a PAR2 agonist.
Methodology:
-
Neuron Culture:
-
Harvest Dorsal Root Ganglia (L3-L5) from adult rodents.
-
Digest ganglia in an enzyme solution (e.g., collagenase/dispase) to dissociate into single cells.
-
Plate dissociated neurons on coated coverslips (e.g., poly-D-lysine/laminin) and culture overnight.
-
-
Dye Loading:
-
Imaging Setup:
-
Mount the coverslip onto a perfusion chamber on the stage of an inverted fluorescence microscope equipped for ratiometric imaging.
-
Continuously perfuse the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution).
-
-
Data Acquisition:
-
Excite the Fura-2 loaded cells by alternating between 340 nm and 380 nm wavelengths.
-
Capture the fluorescence emission at ~510 nm using a digital camera.
-
Establish a stable baseline fluorescence ratio (F340/F380) for several minutes.
-
Apply a high-potassium solution (e.g., 50 mM KCl) to depolarize and identify all healthy, excitable neurons in the field of view.[23]
-
After a washout and return to baseline, apply the PAR2 agonist (e.g., 1 µM 2-at-LIGRL-NH₂) via the perfusion system.
-
Record the change in the F340/F380 ratio. An increase in the ratio corresponds to an increase in [Ca²⁺]i.[24]
-
-
Analysis:
-
Quantify the percentage of neurons that respond to the PAR2 agonist.
-
Measure the peak amplitude of the calcium response for each responding cell.
-
Caption: Workflow for calcium imaging of PAR2 agonist activity in DRG neurons.
In Vivo Protocol: Mechanical Nociception (Randall-Selitto Test)
This protocol measures mechanical hyperalgesia (a lowered pain threshold) in rodents following intraplantar injection of a PAR2 agonist.[25]
Objective: To quantify changes in mechanical paw withdrawal threshold.
Methodology:
-
Animal Acclimatization:
-
Acclimatize adult rats or mice to the testing environment and apparatus for several days prior to the experiment to minimize stress-induced responses.
-
-
Baseline Measurement:
-
Place the animal in the testing apparatus.
-
Apply a linearly increasing mechanical force to the plantar surface of the hind paw using an electronic von Frey or Randall-Selitto anesthesiometer.
-
Record the force (in grams) at which the animal withdraws its paw. This is the baseline paw withdrawal threshold (PWT). Repeat 2-3 times for a stable baseline.
-
-
Agonist Administration:
-
Briefly restrain the animal and inject the PAR2 agonist (e.g., SLIGRL-NH₂, 10-100 µg) or vehicle control subcutaneously into the plantar surface of the hind paw (intraplantar injection).
-
-
Post-Injection Measurements:
-
At specified time points after the injection (e.g., 15 min, 30 min, 1h, 2h, 4h, 24h), measure the PWT again.
-
A significant decrease in the PWT in the agonist-treated group compared to the vehicle-treated group indicates the development of mechanical hyperalgesia.[25]
-
-
Data Analysis:
-
Calculate the change in PWT from baseline for each animal at each time point.
-
Use appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests) to compare the agonist and vehicle groups over time.
-
Caption: Workflow for assessing mechanical hyperalgesia using the Randall-Selitto test.
Role of PAR2 in Pathological Pain States
PAR2 activation is implicated in various forms of pathological pain, making it a target of significant therapeutic interest.
-
Inflammatory Pain: During inflammation, proteases released from immune cells (e.g., mast cell tryptase) and damaged tissue activate PAR2 on nociceptors, contributing directly to the pain and hypersensitivity associated with conditions like arthritis and inflammatory bowel disease.[6][26] PAR2 activation can also promote further inflammation by stimulating the release of pro-inflammatory neuropeptides like Substance P and CGRP from sensory nerve endings.[4][27]
-
Neuropathic Pain: In neuropathic pain caused by nerve injury or chemotherapy, PAR2 expression is often upregulated in the dorsal horn of the spinal cord and in DRG neurons.[27][28] Studies show that blocking PAR2 can attenuate mechanical allodynia and thermal hyperalgesia in models of chemotherapy-induced peripheral neuropathy (CIPN), suggesting PAR2 plays a key role in the maintenance of this pain state.[27][28] This may involve interactions with TRPA1 channels.[27]
-
Visceral and Cancer Pain: PAR2 is involved in visceral hyperalgesia, particularly in conditions like irritable bowel syndrome and pancreatitis, where protease activity is high.[5][9] It also contributes to cancer pain, where tumor cells can release proteases that activate PAR2 on adjacent sensory nerves.[1][3]
Conclusion and Future Directions
Protease-Activated Receptor 2 is a critical interface between tissue injury, inflammation, and the nervous system. The use of specific PAR2 agonists has been instrumental in demonstrating that activation of this single receptor is sufficient to induce neuronal hyperexcitability and a state of persistent pain.[16] The detailed signaling pathways, from G-protein coupling to the sensitization of TRP channels, provide multiple nodes for potential therapeutic intervention.
For drug development professionals, PAR2 represents a promising but complex target. The development of antagonists that can block protease-mediated activation is a key strategy.[11] Furthermore, understanding the nuances of biased agonism may allow for the development of drugs that selectively inhibit pain-related signaling pathways while sparing other physiological functions of the receptor. Future research should continue to focus on delineating the specific roles of PAR2 on different cell types (neuronal vs. glial vs. immune) and exploring the therapeutic potential of PAR2 modulators in a variety of chronic pain conditions.
References
- 1. The role of protease-activated receptor type 2 in nociceptive signaling and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Update on protease-activated receptor 2 in inflammatory and autoimmune dermatological diseases [frontiersin.org]
- 5. Mechanisms of protease-activated receptor 2-evoked hyperexcitability of nociceptive neurons innervating the mouse colon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Par2-mediated responses in inflammation and regeneration: choosing between repair and damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomed.cas.cz [biomed.cas.cz]
- 8. Protease-activated receptor 2 - Wikipedia [en.wikipedia.org]
- 9. JCI Insight - The cellular basis of protease-activated receptor 2–evoked mechanical and affective pain [insight.jci.org]
- 10. Structural basis of protease-activated receptor 2 activation and biased agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antagonism of the proinflammatory and pronociceptive actions of canonical and biased agonists of protease‐activated receptor‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High Affinity Fluorescent Probe for Proteinase-Activated Receptor 2 (PAR2) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. JCI - Sensitization of TRPA1 by PAR2 contributes to the sensation of inflammatory pain [jci.org]
- 15. The association between the expression of PAR2 and TMEM16A and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protease activated receptor 2 (PAR2) activation is sufficient to induce the transition to a chronic pain state - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The cellular basis of protease-activated receptor 2–evoked mechanical and affective pain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nociceptive Sensitization by Activation of Protease-Activated Receptor 2 in a Rat Model of Incisional Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Proteinase-Activated Receptor 2 Is Involved in Nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The novel PAR2 ligand C391 blocks multiple PAR2 signalling pathways in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
- 22. researchgate.net [researchgate.net]
- 23. Identification of Neurons Containing Calcium-Permeable AMPA and Kainate Receptors Using Ca2+ Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 24. youtube.com [youtube.com]
- 25. researchgate.net [researchgate.net]
- 26. What are PAR-2 agonists and how do they work? [synapse.patsnap.com]
- 27. Role of PAR2 in regulating oxaliplatin-induced neuropathic pain via TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Protease-Activated Receptor 2 (PAR2) expressed in sensory neurons contributes to signs of pain and neuropathy in paclitaxel treated mice - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Impact of AC-55541 on Cell Proliferation Signals
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC-55541 is a potent and highly selective small-molecule agonist of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including inflammation, pain, and cell proliferation. This technical guide provides a comprehensive overview of the effects of this compound on cellular proliferation signals, detailing the underlying molecular mechanisms, quantitative data from key experiments, and the methodologies to assess its activity.
Core Mechanism of Action
This compound selectively binds to and activates PAR2, initiating a cascade of intracellular signaling events that culminate in cellular proliferation. Unlike endogenous proteolytic activation, this compound directly stimulates the receptor, providing a powerful tool for studying PAR2 signaling pathways. Upon activation by this compound, PAR2 couples to G proteins, primarily Gq/11 and G12/13, leading to the activation of downstream effector enzymes and the generation of second messengers.
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound in various in vitro assays.
| Assay Type | Parameter | Value | Reference Cell System |
| Cell Proliferation | pEC50 | 6.7 | Not specified in abstract |
| Phosphatidylinositol (PI) Hydrolysis | pEC50 | 5.9 | Not specified in abstract |
| Calcium (Ca2+) Mobilization | pEC50 | 6.6 | Not specified in abstract |
| Potency Range | EC50 | 200 - 1000 nM | Cellular Proliferation, PI Hydrolysis, and Ca2+ Mobilization Assays[1] |
Table 1: In Vitro Potency of this compound
Signaling Pathways in Cell Proliferation
Activation of PAR2 by this compound promotes cell proliferation primarily through the activation of two major signaling cascades: the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.
Caption: Signaling pathways activated by this compound leading to cell proliferation.
Experimental Protocols
Calcium (Ca2+) Mobilization Assay
This protocol outlines the measurement of intracellular calcium mobilization following the activation of PAR2 by this compound.
Materials:
-
HEK293 cells stably expressing human PAR2
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Probenecid
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound stock solution (in DMSO)
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Plating: Seed PAR2-expressing HEK293 cells into 96-well black-walled, clear-bottom plates at a density of 50,000 cells per well and culture overnight.
-
Dye Loading: Wash the cells with HBSS. Load the cells with Fluo-4 AM (e.g., 4 µM) in HBSS containing probenecid (e.g., 2.5 mM) and incubate for 1 hour at 37°C.
-
Baseline Reading: Wash the cells with HBSS containing probenecid. Measure the baseline fluorescence for 10-20 seconds using the plate reader (Excitation: ~485 nm, Emission: ~525 nm).
-
Compound Addition: Automatically inject a serial dilution of this compound into the wells while continuously recording the fluorescence.
-
Data Analysis: The change in fluorescence intensity over time reflects the intracellular calcium concentration. Calculate the EC50 value from the dose-response curve.
Caption: Workflow for a calcium mobilization assay.
Phosphatidylinositol (PI) Hydrolysis Assay
This assay measures the accumulation of inositol phosphates (IPs) following PAR2 activation, indicating the activation of phospholipase C.
Materials:
-
COS-7 cells transiently expressing human PAR2
-
[³H]myo-inositol
-
Serum-free DMEM
-
LiCl solution
-
Perchloric acid
-
Dowex AG1-X8 resin
-
Scintillation cocktail and counter
Procedure:
-
Cell Transfection and Labeling: Transfect COS-7 cells with the PAR2 expression vector. 24 hours post-transfection, label the cells with [³H]myo-inositol in inositol-free DMEM for 48 hours.
-
Agonist Stimulation: Wash the cells and pre-incubate with serum-free DMEM containing LiCl (e.g., 10 mM) for 15 minutes. Add various concentrations of this compound and incubate for 1 hour at 37°C.
-
Extraction of Inositol Phosphates: Terminate the reaction by adding ice-cold perchloric acid. Neutralize the extracts and apply them to Dowex AG1-X8 columns.
-
Quantification: Elute the [³H]inositol phosphates from the columns and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of [³H]inositol phosphates produced against the concentration of this compound to determine the EC50 value.
Cell Proliferation Assay
This protocol describes how to assess the effect of this compound on cell proliferation.
Materials:
-
A suitable cell line expressing PAR2 (e.g., HT-29 or SW620 human colorectal cancer cells)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar proliferation reagent (e.g., WST-1, BrdU)
-
Spectrophotometer or plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Proliferation Measurement (MTT Assay example):
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis: The absorbance is directly proportional to the number of viable, proliferating cells. Calculate the percentage of proliferation relative to the vehicle control and determine the EC50 value from the dose-response curve.
Logical Relationship Diagram
Caption: Logical flow of this compound's action on cell proliferation.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of PAR2 in cell proliferation. Its selectivity and potency make it a suitable compound for in vitro studies aimed at dissecting the signaling pathways downstream of PAR2 activation. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess the pro-proliferative effects of this compound and to further explore the therapeutic potential of targeting the PAR2 signaling axis in relevant disease models.
References
Foundational Research on Small-Molecule PAR2 Agonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on small-molecule agonists targeting the Protease-Activated Receptor 2 (PAR2). PAR2, a G protein-coupled receptor (GPCR), is a key player in a multitude of physiological and pathological processes, including inflammation, pain, and cancer, making it a compelling target for therapeutic intervention.[1][2] The development of small-molecule agonists has been crucial in overcoming the limitations of peptide-based ligands, such as poor metabolic stability and bioavailability, thereby providing valuable tools to probe PAR2 function in vivo.[1][3][4]
Quantitative Data Summary
The following table summarizes the potency of several key small-molecule PAR2 agonists across various in vitro functional assays. This data is essential for comparing the activity and potential signaling bias of these compounds.
| Compound | Assay Type | Cell Line | pEC50 | EC50 (µM) | Reference |
| AC-55541 | PI Hydrolysis | Not Specified | 5.9 | ~1.26 | [5][6][7] |
| Ca2+ Mobilization | Not Specified | 6.6 | ~0.25 | [5][6][7] | |
| Cell Proliferation | Not Specified | 6.7 | ~0.20 | [7] | |
| AC-264613 | PI Hydrolysis | HEK293T | 6.9 | ~0.13 | [2][8][9] |
| Ca2+ Mobilization | HEK293T | 7.0 | ~0.10 | [2][8][9] | |
| Cell Proliferation | Not Specified | 7.5 | ~0.03 | [3][8][9] | |
| GB-110 | Ca2+ Mobilization | HT29 | 6.7 | 0.28 | [1][4][6][10][11][12] |
| IK187 (5a) | IP1 Accumulation | Not Specified | - | 0.64 | [13] |
| β-arrestin-2 Recruitment | Not Specified | - | 8.9 | [13] | |
| Compound 14 | Ca2+ Mobilization | CHO-hPAR2 | - | 0.033 | [14] |
| AY77 | Gq pathway activation | Not Specified | - | 0.17 | [6] |
| β-arrestin-2 Recruitment | Not Specified | - | 0.002 | [6] |
Key Signaling Pathways
Activation of PAR2 by small-molecule agonists initiates a cascade of intracellular signaling events, primarily through two well-characterized pathways: the canonical Gq/11-PLC-Ca2+ pathway and the β-arrestin pathway. Understanding these pathways is critical for interpreting the functional consequences of PAR2 activation.
Gq/11-PLC-Ca2+ Signaling Pathway
Upon agonist binding, PAR2 undergoes a conformational change that activates the heterotrimeric G protein Gq/11. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol. This rise in intracellular calcium, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream targets, leading to diverse cellular responses.
Caption: Gq/11-PLC-Ca2+ signaling pathway activated by PAR2 agonists.
β-Arrestin Signaling Pathway
In addition to G protein-dependent signaling, PAR2 can also signal through a G protein-independent pathway involving β-arrestins. Following agonist-induced activation and phosphorylation by G protein-coupled receptor kinases (GRKs), PAR2 is recognized by β-arrestins. β-arrestin binding sterically hinders further G protein coupling, leading to signal desensitization. Furthermore, β-arrestins act as scaffold proteins, recruiting various signaling molecules, such as components of the mitogen-activated protein kinase (MAPK) cascade (e.g., ERK1/2), to the receptor. This scaffolding facilitates the activation of these downstream pathways, which can regulate processes like cell proliferation and migration.
Caption: β-Arrestin signaling pathway initiated by PAR2 activation.
Experimental Protocols
The characterization of small-molecule PAR2 agonists relies on a variety of in vitro functional assays. Below are detailed methodologies for two of the most common assays cited in foundational research.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following PAR2 activation, a direct readout of Gq/11 pathway engagement.
1. Cell Culture and Plating:
- Culture a human cell line endogenously expressing PAR2 (e.g., HT-29) or a cell line stably overexpressing human PAR2 (e.g., HEK293 or CHO cells) in appropriate growth medium.
- Seed the cells into black-walled, clear-bottom 96- or 384-well microplates at a density that ensures a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO2.
2. Dye Loading:
- Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer such as Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES. The final dye concentration is typically in the low micromolar range.
- Aspirate the growth medium from the cell plate and add the dye-loading solution to each well.
- Incubate the plate in the dark at 37°C for 45-60 minutes, followed by a 15-30 minute incubation at room temperature to allow for de-esterification of the dye.
- Wash the cells with assay buffer to remove excess dye.
3. Compound Preparation and Addition:
- Prepare serial dilutions of the small-molecule agonists in assay buffer at a concentration that is typically 4-5 times the final desired concentration.
- Use a kinetic fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence of the cells for 10-20 seconds.
- The instrument's integrated fluidics system then adds the agonist solution to the cell plate.
4. Data Acquisition and Analysis:
- Immediately following agonist addition, monitor the change in fluorescence intensity over time (typically for 1-3 minutes).
- The increase in fluorescence corresponds to the rise in intracellular calcium.
- Data is typically expressed as the peak fluorescence response or the area under the curve.
- Generate concentration-response curves and calculate pEC50 or EC50 values using non-linear regression analysis.
node [fillcolor="#F1F3F4", fontcolor="#202124"];
start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
cell_plating [label="Seed PAR2-expressing cells\nin microplate"];
incubation_overnight [label="Incubate overnight"];
dye_loading [label="Load cells with\ncalcium-sensitive dye"];
incubation_dye [label="Incubate for dye uptake\nand de-esterification"];
wash_cells [label="Wash to remove\nexcess dye"];
prepare_compounds [label="Prepare serial dilutions\nof agonists"];
measure_baseline [label="Measure baseline\nfluorescence"];
add_agonist [label="Add agonist solution"];
measure_response [label="Measure fluorescence change\nover time"];
analyze_data [label="Analyze data and\ncalculate EC50"];
end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> cell_plating;
cell_plating -> incubation_overnight;
incubation_overnight -> dye_loading;
dye_loading -> incubation_dye;
incubation_dye -> wash_cells;
wash_cells -> measure_baseline;
prepare_compounds -> add_agonist [style=dashed];
measure_baseline -> add_agonist;
add_agonist -> measure_response;
measure_response -> analyze_data;
analyze_data -> end;
}
Caption: General workflow for a calcium mobilization assay.
β-Arrestin Recruitment Assay
This assay quantifies the interaction between PAR2 and β-arrestin, providing a measure of the activation of this G protein-independent signaling pathway. A common method is the PathHunter® β-arrestin assay.
1. Cell Line:
- Utilize a commercially available cell line engineered to co-express a ProLink (PK)-tagged PAR2 and an Enzyme Acceptor (EA)-tagged β-arrestin.
2. Cell Plating:
- Plate the cells in the appropriate growth medium in white-walled, clear-bottom microplates and incubate overnight.
3. Agonist Treatment:
- Prepare serial dilutions of the small-molecule agonists in the assay buffer provided with the kit.
- Remove the growth medium and add the agonist solutions to the cells.
- Incubate the plate for a specified time (e.g., 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.
4. Detection:
- Add the detection reagents, which contain the substrate for the complemented β-galactosidase enzyme.
- Incubate at room temperature for approximately 60 minutes to allow for the enzymatic reaction to proceed.
5. Data Acquisition and Analysis:
- Measure the chemiluminescent signal using a plate reader.
- The intensity of the signal is directly proportional to the extent of PAR2-β-arrestin interaction.
- Generate concentration-response curves and calculate pEC50 or EC50 values.
node [fillcolor="#F1F3F4", fontcolor="#202124"];
start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
cell_plating [label="Seed PathHunter® cells\nin microplate"];
incubation_overnight [label="Incubate overnight"];
prepare_agonists [label="Prepare serial dilutions\nof agonists"];
agonist_treatment [label="Add agonists to cells"];
incubation_agonist [label="Incubate to allow\nβ-arrestin recruitment"];
add_detection [label="Add detection reagents"];
incubation_detection [label="Incubate for signal\ndevelopment"];
measure_signal [label="Measure chemiluminescent\nsignal"];
analyze_data [label="Analyze data and\ncalculate EC50"];
end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> cell_plating;
cell_plating -> incubation_overnight;
incubation_overnight -> agonist_treatment;
prepare_agonists -> agonist_treatment [style=dashed];
agonist_treatment -> incubation_agonist;
incubation_agonist -> add_detection;
add_detection -> incubation_detection;
incubation_detection -> measure_signal;
measure_signal -> analyze_data;
analyze_data -> end;
}
Caption: General workflow for a β-arrestin recruitment assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. AC 55541 | Protease-Activated Receptors | Tocris Bioscience [tocris.com]
- 8. AC 264613 | Protease-Activated Receptors | Tocris Bioscience [tocris.com]
- 9. rndsystems.com [rndsystems.com]
- 10. Modulating human proteinase activated receptor 2 with a novel antagonist (GB88) and agonist (GB110) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modulating human proteinase activated receptor 2 with a novel antagonist (GB88) and agonist (GB110) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of Novel Nonpeptidic PAR2 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Potent Small Agonists of Protease Activated Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for AC-55541 in vitro Calcium Mobilization Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC-55541 is a potent and selective small-molecule agonist for the Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor (GPCR) involved in various physiological and pathological processes, including inflammation and nociception.[1][2][3] Activation of PAR2 by agonists such as this compound initiates intracellular signaling cascades, a key event of which is the mobilization of intracellular calcium ([Ca²⁺]i).[1][2] This application note provides a detailed protocol for utilizing this compound in an in vitro calcium mobilization assay, a common method for studying GPCR activation.[4][5][6] The assay is based on the use of fluorescent calcium indicators and can be performed using a fluorescence imaging plate reader (FLIPR) or a similar instrument.[4][5][7][8]
Mechanism of Action and Signaling Pathway
PAR2 is a class A GPCR that is typically activated by proteolytic cleavage of its N-terminus, exposing a tethered ligand that binds to the receptor and triggers signaling.[9][10] this compound mimics the action of this tethered ligand, directly activating the receptor.[11] Upon activation, PAR2 couples to Gαq/11 proteins, which in turn activate phospholipase C (PLC).[5][12] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.[12][13] This increase in intracellular calcium can be detected by fluorescent dyes.
Figure 1: PAR2 signaling pathway initiated by this compound leading to calcium mobilization.
Quantitative Data Summary
This compound has been characterized in various in vitro functional assays. The following table summarizes its potency.
| Assay Type | Parameter | Value (pEC₅₀) | Value (EC₅₀) | Cell Line | Reference(s) |
| Calcium Mobilization | pEC₅₀ | 6.6 | - | - | [1][2] |
| Phosphatidylinositol (PI) Hydrolysis | pEC₅₀ | 5.9 | - | - | [1][2] |
| Cell Proliferation | pEC₅₀ | 6.7 | - | HEK293T | [1] |
| Calcium Mobilization | EC₅₀ | - | 200 - 1000 nM | - | [11][14] |
Experimental Protocol: In Vitro Calcium Mobilization Assay
This protocol describes a homogeneous, no-wash calcium mobilization assay using a fluorescent plate reader.
Materials and Reagents
-
Cells: Human Embryonic Kidney (HEK293) cells endogenously or recombinantly expressing human PAR2.
-
Compound: this compound (CAS: 916170-19-9)[3]
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Assay Plate: Black-walled, clear-bottom 96-well or 384-well microplates.
-
Calcium Assay Kit: A commercially available fluorescent calcium indicator kit (e.g., FLIPR Calcium 4 Assay Kit) containing a calcium-sensitive dye (e.g., Fluo-4 AM) and a quencher.[8]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Compound Plate: Polypropylene 96-well or 384-well plate.
-
Instrumentation: A fluorescence imaging plate reader (FLIPR), FlexStation, or equivalent instrument capable of kinetic reading and automated liquid handling.[4][5][7]
Experimental Workflow
Figure 2: Experimental workflow for the this compound calcium mobilization assay.
Step-by-Step Procedure
1. Cell Culture and Seeding: a. Culture PAR2-expressing HEK293 cells in T75 flasks with complete culture medium at 37°C in a humidified atmosphere with 5% CO₂. b. On the day before the assay, harvest the cells and seed them into black-walled, clear-bottom microplates at a density that will result in 80-90% confluency on the day of the experiment.
2. Compound Preparation: a. Prepare a stock solution of this compound in 100% DMSO. b. On the day of the assay, prepare a serial dilution of this compound in assay buffer in a compound plate. The final concentrations should typically range from 1 nM to 100 µM to generate a full dose-response curve. Ensure the final DMSO concentration in the assay wells is ≤ 0.5%.
3. Dye Loading: a. Prepare the calcium indicator dye solution according to the manufacturer's instructions. b. Remove the culture medium from the cell plate and add the dye loading solution to each well. c. Incubate the plate at 37°C for 1 hour, protected from light.
4. Calcium Mobilization Measurement: a. Set up the fluorescence plate reader to measure fluorescence intensity (e.g., excitation at 488 nm and emission at 525 nm for Fluo-4) at 1-second intervals. b. Establish a stable baseline fluorescence reading for 10-20 seconds. c. The instrument's liquid handler should then add the this compound dilutions from the compound plate to the cell plate. d. Continue to record the fluorescence intensity for at least 60-120 seconds to capture the peak calcium response.
5. Data Analysis: a. The change in fluorescence is typically expressed as the peak fluorescence intensity minus the baseline fluorescence. b. Plot the fluorescence change against the logarithm of the this compound concentration. c. Fit the data to a four-parameter logistic equation to determine the EC₅₀ value, which is the concentration of this compound that elicits a half-maximal response.
Troubleshooting and Considerations
-
Cell Health: Ensure cells are healthy and within a consistent passage number to minimize variability.
-
DMSO Effects: High concentrations of DMSO can affect cell viability and membrane integrity. Keep the final DMSO concentration as low as possible.
-
Signal-to-Background Ratio: Optimize cell seeding density and dye loading conditions to achieve a good signal-to-background ratio.
-
Controls: Include appropriate controls in your experiment:
-
Negative Control: Wells with cells and assay buffer but no this compound (vehicle control).
-
Positive Control: A known PAR2 agonist or a maximal concentration of this compound.
-
By following this detailed protocol, researchers can effectively utilize this compound to study PAR2 activation and its downstream signaling through calcium mobilization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AC 55541 | Protease-Activated Receptors | Tocris Bioscience [tocris.com]
- 3. caymanchem.com [caymanchem.com]
- 4. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 7. unitedrelay.org [unitedrelay.org]
- 8. moleculardevices.com [moleculardevices.com]
- 9. Potent Small Agonists of Protease Activated Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Identification and characterization of novel small-molecule protease-activated receptor 2 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound | Proteasome | Protease-activated Receptor | TargetMol [targetmol.com]
Application Note: Utilizing AC-55541 for In Vitro Inflammation Models
Introduction
AC-55541 is a potent and selective small-molecule agonist for the Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor implicated in a wide range of physiological and pathological processes, including inflammation, nociception, and cancer.[1][2] Unlike endogenous activation by proteases like trypsin, which cleave the receptor's N-terminus to reveal a tethered ligand, this compound directly activates PAR2 without the need for proteolytic cleavage.[2][3] Its selectivity for PAR2, with no reported activity at other PAR subtypes or over 30 other receptors involved in inflammation and pain, makes it a valuable tool for dissecting PAR2-specific signaling pathways in cell-based models.[1] This document provides detailed protocols and technical data for using this compound to induce and study inflammatory responses in cell culture.
Mechanism of Action
This compound activation of PAR2 initiates a cascade of intracellular signaling events. PAR2 primarily couples to Gαq, which activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[3] This results in the mobilization of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC).[3][4] Downstream of these events, signaling pathways such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway are activated, ultimately leading to the transcription of inflammatory genes.[3][5]
Technical Data & Specifications
Quantitative data for this compound has been compiled from various sources to provide researchers with essential information for experimental design.
Table 1: Physicochemical and Biological Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | N-[[1-(3-bromo-phenyl)-eth-(E)-ylidene-hydrazinocarbonyl]-(4-oxo-3,4-dihydro-phthalazin-1-yl)-methyl]-benzamide | [1] |
| CAS Number | 916170-19-9 | |
| Molecular Formula | C₂₅H₂₀BrN₅O₃ | |
| Molecular Weight | 518.36 g/mol | |
| Purity | ≥97% | |
| Solubility | Soluble to 50 mM in DMSO; 10 mg/ml in DMSO; 15 mg/ml in DMF | [6] |
| Storage | Store at -20°C. Stock solutions can be stored at -80°C for up to 2 years or -20°C for up to 1 year. | [7] |
| pEC₅₀ (Cell Proliferation) | 6.7 | |
| pEC₅₀ (PI Hydrolysis) | 5.9 | |
| pEC₅₀ (Ca²⁺ Mobilization) | 6.6 | |
| Potency Range (EC₅₀) | 200 to 1000 nM (in various cellular assays) | [1][8] |
Experimental Protocols
The following protocols provide a framework for using this compound to stimulate inflammatory responses in relevant cell lines. Researchers should optimize parameters such as cell density, this compound concentration, and incubation time for their specific cell type and experimental goals.
Protocol 1: Induction of Pro-inflammatory Cytokine Secretion in THP-1 Macrophages
This protocol describes the differentiation of THP-1 monocytes into macrophage-like cells and subsequent stimulation with this compound to measure the secretion of pro-inflammatory cytokines such as IL-6, IL-8, and TNF-α.
Materials:
-
THP-1 monocytic cell line
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
This compound
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
ELISA kits for target cytokines (e.g., human IL-6, IL-8, TNF-α)
Procedure:
-
Cell Culture and Differentiation: a. Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.[9] b. To differentiate, seed THP-1 cells into 24-well plates at a density of 1 x 10⁵ to 5 x 10⁵ cells/mL in complete medium containing 20-40 ng/mL PMA.[10][11] c. Incubate for 48-72 hours to allow cells to differentiate into adherent macrophage-like cells. d. After differentiation, gently aspirate the PMA-containing medium, wash the cells once with warm PBS, and add fresh, serum-free or low-serum (0.5-1%) RPMI-1640 medium. Allow the cells to rest for 24 hours before stimulation.[10]
-
Preparation of this compound Stock Solution: a. Prepare a 10 mM stock solution of this compound by dissolving it in DMSO. b. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Cell Stimulation: a. On the day of the experiment, prepare serial dilutions of this compound in the appropriate cell culture medium. A final concentration range of 100 nM to 10 µM is recommended for initial dose-response experiments. b. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound dose). c. Carefully remove the medium from the rested cells and add the medium containing the different concentrations of this compound or vehicle control. d. Incubate the plate for a predetermined time course (e.g., 6, 12, or 24 hours) at 37°C and 5% CO₂.
-
Sample Collection and Analysis: a. After incubation, collect the cell culture supernatants and centrifuge at 1,000 x g for 10 minutes to pellet any detached cells. b. Store the clarified supernatants at -80°C until analysis. c. Quantify the concentration of secreted cytokines (IL-6, IL-8, TNF-α) in the supernatants using commercial ELISA kits, following the manufacturer’s instructions.[10]
Protocol 2: Analysis of Inflammatory Gene Expression in Human Epithelial Cells
This protocol details the use of this compound to stimulate human epithelial cells (e.g., A549 lung adenocarcinoma or primary normal human bronchial epithelial cells) followed by analysis of inflammatory gene expression via RT-qPCR.
Materials:
-
Epithelial cell line (e.g., A549) or primary cells
-
Appropriate cell culture medium (e.g., DMEM for A549)
-
FBS, Penicillin-Streptomycin
-
This compound
-
DMSO
-
PBS
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for target genes (e.g., CXCL10, IL6, IL8, TNF) and a housekeeping gene (GAPDH, ACTB)
Procedure:
-
Cell Culture: a. Culture epithelial cells in 6-well plates until they reach 80-90% confluency. b. The day before the experiment, replace the growth medium with a low-serum (0.5-1%) medium to reduce basal signaling.
-
Preparation of this compound and Stimulation: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Dilute the stock solution in a low-serum medium to the desired final concentrations (e.g., 100 nM, 1 µM, 10 µM). Include a DMSO vehicle control. c. Remove the medium from the cells, wash once with PBS, and add the treatment media. d. Incubate for a shorter time course suitable for gene expression analysis (e.g., 2, 4, or 6 hours), as mRNA changes often precede protein secretion. One study noted suppression of poly I:C-induced CXCL10 mRNA in NHBE cells after just 1 hour of treatment with 100 nM this compound.[7]
-
RNA Extraction and cDNA Synthesis: a. After incubation, wash the cells with ice-cold PBS and lyse them directly in the well using the lysis buffer from an RNA extraction kit. b. Isolate total RNA according to the manufacturer’s protocol. Quantify the RNA and assess its purity. c. Synthesize cDNA from 500 ng to 1 µg of total RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): a. Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the gene of interest, and a suitable qPCR master mix. b. Run the qPCR reaction using a standard thermal cycling program. c. Analyze the data using the comparative Cq (ΔΔCq) method to determine the fold change in gene expression relative to the vehicle-treated control, normalized to a stable housekeeping gene.
Expected Outcomes and Data Interpretation
-
Dose-Dependent Response: Activation of PAR2 by this compound is expected to induce a dose-dependent increase in the expression and secretion of pro-inflammatory mediators.
-
Time-Course Analysis: Gene expression changes are typically observed at earlier time points (1-6 hours), while protein secretion becomes more prominent at later time points (6-24 hours).
-
Cell-Type Specificity: The specific inflammatory profile (i.e., the types and amounts of cytokines released) will vary depending on the cell type used, reflecting the diverse roles of PAR2 in different tissues.[5]
-
Controls: The inclusion of a vehicle control (DMSO) is critical to ensure that the observed effects are due to this compound and not the solvent. A negative control peptide (if available) or a PAR2 antagonist can further confirm the specificity of the response.
References
- 1. Identification and characterization of novel small-molecule protease-activated receptor 2 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Update on protease-activated receptor 2 in inflammatory and autoimmune dermatological diseases [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Update on protease-activated receptor 2 in inflammatory and autoimmune dermatological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | Proteasome | Protease-activated Receptor | TargetMol [targetmol.com]
- 9. Dissection of paracrine/autocrine interplay in lung tumor microenvironment mimicking cancer cell-monocyte co-culture models reveals proteins that promote inflammation and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of an Advanced Multicellular Intestinal Model for Assessing Immunomodulatory Properties of Anti-Inflammatory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modulation of anti-inflammatory response in lipopolysaccharide stimulated human THP-1 cell line and mouse model at gene expression level with indigenous putative probiotic lactobacilli - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of AC-55541 in Pain Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC-55541 is a potent and selective small-molecule agonist of Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor implicated in inflammation and nociception.[1][2][3] Activation of PAR2 on primary sensory neurons is known to contribute to pain sensitization.[4][5] These application notes provide detailed protocols for the in vivo administration of this compound to induce pain-like behaviors in rodent models, facilitating the study of PAR2-mediated nociceptive pathways and the development of novel analgesics.
Physicochemical and Pharmacokinetic Properties of this compound
A comprehensive understanding of the properties of this compound is crucial for designing and interpreting in vivo pain studies.
| Property | Value | Reference |
| Molecular Weight | 518.4 g/mol | [2] |
| Purity | >98% | [2] |
| Solubility | Soluble in DMSO (up to 50 mM) and DMF (15 mg/ml). Limited solubility in DMF:PBS (pH 7.2) (1:8) at 0.11 mg/ml. | [1][6] |
| Route of Administration | Intraperitoneal (i.p.), Intraplantar (i.pl.) | [7] |
| Animal Model | Rats | [7] |
| Bioavailability (i.p.) | Well-absorbed, reaching micromolar peak plasma concentrations. | [7] |
| Elimination Half-life (rats) | 6.1 hours | [7] |
| Metabolism | Stable to metabolism by liver microsomes. | [7] |
PAR2 Signaling Pathway in Nociception
Activation of PAR2 on sensory neurons by agonists like this compound initiates a signaling cascade that leads to neuronal sensitization and the perception of pain. This process involves the activation of several downstream effectors, including Protein Kinase C (PKC) and Extracellular signal-regulated kinases (ERK1/2), which in turn can modulate the activity of ion channels such as the Transient Receptor Potential Vanilloid 1 (TRPV1).[8][9]
Experimental Protocols
The following protocols provide a framework for inducing and measuring pain-like behaviors using this compound in rats.
Formulation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution of this compound by dissolving it in 100% DMSO. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
For intraperitoneal (i.p.) or intraplantar (i.pl.) administration, dilute the stock solution in sterile PBS to the desired final concentration. Note: The final concentration of DMSO in the injected solution should be kept to a minimum (ideally less than 10%) to avoid solvent-induced effects. A vehicle control group receiving the same concentration of DMSO in PBS should always be included in the experiment.
In Vivo Experimental Workflow
The following diagram outlines the typical workflow for an in vivo pain study using this compound.
Induction and Measurement of Thermal Hyperalgesia
Intraplantar administration of this compound has been shown to elicit robust and persistent thermal hyperalgesia.[7]
Animal Model:
-
Male Sprague-Dawley rats (200-250 g)
Materials:
-
Formulated this compound solution (e.g., 3-10 mg/kg)[6]
-
Vehicle control solution
-
30-gauge needles and syringes
-
Plantar test apparatus (e.g., Hargreaves apparatus)
Protocol:
-
Habituation: Acclimate the rats to the testing environment and apparatus for at least 30 minutes before the experiment.
-
Baseline Measurement: Measure the baseline paw withdrawal latency (PWL) to a radiant heat source for both hind paws. The heat source intensity should be adjusted to produce a baseline latency of approximately 10-12 seconds. A cut-off time of 20-30 seconds is recommended to prevent tissue damage.[10]
-
Administration:
-
Intraplantar (i.pl.): Under light anesthesia (e.g., isoflurane), inject a small volume (e.g., 10-50 µL) of the formulated this compound or vehicle solution into the plantar surface of one hind paw.
-
Intraperitoneal (i.p.): Inject the appropriate volume of the formulated this compound or vehicle solution into the peritoneal cavity.
-
-
Post-Administration Measurement: At various time points after administration (e.g., 30, 60, 120, 240 minutes), measure the PWL of both hind paws. A significant decrease in PWL in the this compound-treated paw compared to the vehicle-treated paw and the baseline indicates thermal hyperalgesia.[10]
Quantitative Data Summary
The following table summarizes the expected outcomes of this compound administration in pain studies.
| Parameter | This compound Treatment | Vehicle Control | Expected Outcome |
| Thermal Paw Withdrawal Latency (seconds) | Dose-dependent decrease | No significant change | A significant reduction in withdrawal latency indicates thermal hyperalgesia. |
| Paw Edema (measurement of paw thickness) | Increase | No significant change | This compound can induce localized inflammation and edema. |
| Peak Plasma Concentration (i.p.) | Micromolar range | Not applicable | Demonstrates systemic exposure after i.p. administration. |
| Elimination Half-life (i.p.) | ~6.1 hours | Not applicable | Provides information on the duration of action. |
Troubleshooting
-
High variability in baseline paw withdrawal latencies: Ensure adequate habituation of the animals to the testing environment and consistent placement of the heat source on the paw.
-
No significant effect of this compound: Verify the concentration and formulation of the compound. Ensure proper administration technique (i.pl. or i.p.). Consider adjusting the dose based on pilot studies.
-
Solvent-induced effects in the vehicle control group: Minimize the final concentration of DMSO in the injected solution. If effects are still observed, consider alternative, less irritant solvents.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of PAR2 in pain and inflammation. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this compound in in vivo pain studies. Careful experimental design, including appropriate controls and consideration of pharmacokinetic properties, is essential for obtaining reliable and reproducible results.
References
- 1. rndsystems.com [rndsystems.com]
- 2. misterx95.myds.me [misterx95.myds.me]
- 3. AC 55541, protease-activated receptor 2 (PAR2) agonist (CAS 916170-19-9) | Abcam [abcam.com]
- 4. biomed.cas.cz [biomed.cas.cz]
- 5. The role of protease-activated receptor type 2 in nociceptive signaling and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Identification and characterization of novel small-molecule protease-activated receptor 2 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of protease-activated receptor 2-evoked hyperexcitability of nociceptive neurons innervating the mouse colon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI - Sensitization of TRPA1 by PAR2 contributes to the sensation of inflammatory pain [jci.org]
- 10. Enhanced withdrawal responses to heat and mechanical stimuli following intraplantar injection of capsaicin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: AC-55541 in Neuropathic Pain Research
Version: 1.0
Introduction
AC-55541 is a potent and highly selective small-molecule agonist for the Protease-Activated Receptor 2 (PAR2), a G-protein-coupled receptor implicated in inflammation and nociception.[1][2][3] In the context of neuropathic pain research, this compound is not a therapeutic agent but rather a critical pharmacological tool. Its application lies in the ability to specifically activate PAR2, thereby inducing pro-nociceptive (pain-promoting) and inflammatory effects.[2] This allows researchers to model aspects of pain signaling, investigate the downstream molecular pathways of PAR2 activation, and validate novel PAR2 antagonists as potential analgesics. These notes provide detailed information on the properties of this compound and protocols for its use in in vitro and in vivo models relevant to the study of pain.
Mechanism of Action
This compound selectively binds to and activates PAR2, showing no significant activity at other PAR subtypes or over 30 other receptors involved in nociception and inflammation.[1][2][3] Activation of PAR2 by this compound initiates intracellular signaling cascades, primarily through Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This process results in the mobilization of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC), respectively.[2][3] In vivo studies have demonstrated that the pro-nociceptive effects of this compound, such as thermal hyperalgesia, are mediated through the subsequent activation of tachykinin 1 (neurokinin 1, NK1) and Transient Receptor Potential Vanilloid 1 (TRPV1) receptors, key players in pain transmission.[2]
Data Presentation
In Vitro Activity of this compound
The potency of this compound has been characterized in several in vitro functional assays. The pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.
| Assay Type | pEC50 | Potency (EC50) | Reference |
| Cell Proliferation | 6.7 | ~200 nM | [3] |
| Phosphatidylinositol (PI) Hydrolysis | 5.9 | ~1260 nM | [1][3] |
| Calcium (Ca2+) Mobilization | 6.6 | ~251 nM | [1][3] |
Pharmacokinetic Profile of this compound in Rats
Pharmacokinetic studies in rats following intraperitoneal administration demonstrate good absorption and sustained exposure.
| Parameter | Value | Reference |
| Administration Route | Intraperitoneal (IP) | [2] |
| Peak Plasma Concentration | Micromolar (µM) range | [2] |
| Elimination Half-life (t1/2) | 6.1 hours | [2] |
| Metabolic Stability | Stable to metabolism by liver microsomes | [2] |
Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay
This protocol describes how to measure the ability of this compound to induce intracellular calcium mobilization in a cell line endogenously or exogenously expressing PAR2 (e.g., HT-29 or HEK293-hPAR2).
Materials:
-
PAR2-expressing cells
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
This compound stock solution (in DMSO)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with automated injection capability
Procedure:
-
Cell Plating: Seed PAR2-expressing cells into a 96-well black, clear-bottom plate at a density of 50,000-80,000 cells/well. Culture overnight to allow for cell adherence.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM (e.g., 2 µM) and an equal concentration of Pluronic F-127 in HBSS.
-
Remove culture medium from the wells and add 100 µL of the loading buffer to each well.
-
Incubate the plate for 60 minutes at 37°C in the dark.
-
Cell Washing: After incubation, gently wash the cells twice with 100 µL of HBSS to remove excess dye. After the final wash, leave 100 µL of HBSS in each well.
-
Compound Preparation: Prepare a 2X concentration series of this compound in HBSS from the DMSO stock. Ensure the final DMSO concentration in the well will be <0.1%.
-
Fluorescence Measurement:
-
Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Set the excitation wavelength to ~494 nm and the emission wavelength to ~516 nm.
-
Record a stable baseline fluorescence for 15-30 seconds.
-
Automatically inject 100 µL of the 2X this compound solution into each well.
-
Continue recording the fluorescence signal for at least 120 seconds to capture the peak response.
-
-
Data Analysis: The change in fluorescence (peak - baseline) indicates the intracellular calcium response. Plot the response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Protocol 2: In Vivo Thermal Hyperalgesia and Paw Edema Model
This protocol details the procedure for inducing and measuring thermal hyperalgesia and paw edema in rodents following local administration of this compound, a key method to study PAR2-mediated nociception in vivo.[2]
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound
-
Vehicle solution (e.g., saline with 5% DMSO and 5% Tween-80)
-
Plantar test apparatus (Hargreaves' test)
-
Pletysmometer or digital calipers
-
Microsyringes for intraplantar injection
Experimental Workflow:
Procedure:
-
Acclimatization: Place rats in individual plexiglass chambers on the glass surface of the plantar test apparatus. Allow them to acclimatize for at least 30 minutes before testing.
-
Baseline Measurements:
-
Thermal Hyperalgesia: Measure the baseline paw withdrawal latency to a radiant heat source. Apply the heat source to the plantar surface of the hind paw and record the time taken for the rat to withdraw its paw. Perform three measurements per paw, separated by at least 5 minutes.
-
Paw Edema: Measure the baseline volume of the hind paw using a pletysmometer or the paw thickness with digital calipers.
-
-
Administration of this compound:
-
Prepare this compound solution at the desired concentration (e.g., 100 µg - 300 µg) in 50 µL of vehicle. A study has shown effects with doses of 3-10 mg/kg administered systemically, which can be adapted for local administration.[4]
-
Briefly restrain the rat and inject 50 µL of the this compound solution or vehicle into the plantar surface of the right hind paw (ipsilateral paw). The left paw serves as a contralateral control.
-
-
Post-Injection Measurements:
-
At specified time points after the injection (e.g., 30, 60, 120, and 240 minutes), repeat the measurements for both paw withdrawal latency and paw volume for both hind paws.
-
-
Data Analysis:
-
Thermal Hyperalgesia: The endpoint is the change in paw withdrawal latency (in seconds) from baseline. A significant decrease in latency in the ipsilateral paw compared to baseline and the vehicle-treated group indicates thermal hyperalgesia.
-
Paw Edema: Calculate the percentage change in paw volume relative to the baseline measurement. An increase in volume indicates edema.
-
Conclusion
This compound is an indispensable research tool for investigating the role of PAR2 in pain and neuroinflammation. Its selectivity and well-characterized pro-nociceptive actions allow for precise probing of PAR2-mediated signaling cascades. The protocols provided herein offer standardized methods for utilizing this compound in both in vitro and in vivo settings, facilitating the exploration of mechanisms underlying neuropathic pain and the screening of potential therapeutic antagonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification and characterization of novel small-molecule protease-activated receptor 2 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AC 55541, protease-activated receptor 2 (PAR2) agonist (CAS 916170-19-9) | Abcam [abcam.com]
- 4. caymanchem.com [caymanchem.com]
Application Notes and Protocols for Studying Inflammatory Bowel Disease with AC-55541
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC-55541 is a potent and selective small-molecule agonist for the Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including inflammation and nociception.[1][2] The role of PAR2 in Inflammatory Bowel Disease (IBD), which includes Crohn's disease and ulcerative colitis, is complex and appears to be context-dependent, with studies suggesting both pro-inflammatory and protective effects.[3][4] Activation of PAR2 on intestinal epithelial cells, immune cells, and neurons can influence gut barrier function, immune responses, and visceral pain.[5][6] These application notes provide detailed protocols for utilizing this compound to investigate the role of PAR2 in preclinical models of IBD.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 518.36 g/mol | |
| Formula | C25H20BrN5O3 | |
| Purity | ≥97% | |
| Solubility | Soluble to 50 mM in DMSO | |
| Storage | Store at -20°C |
In Vitro Activity of this compound
This compound has been shown to be a potent activator of PAR2 in various in vitro assays.
| Assay | pEC50 | Cell Line | Reference |
| Cell Proliferation | 6.7 | Not Specified | [2] |
| Phosphatidylinositol (PI) Hydrolysis | 5.9 | Not Specified | [2] |
| Ca2+ Mobilization | 6.6 | Not Specified | [2] |
PAR2 Signaling in the Intestinal Epithelium
The activation of PAR2 by agonists like this compound in intestinal epithelial cells can trigger divergent signaling pathways, leading to either pro-inflammatory or protective outcomes. The localization of PAR2 on the apical or basolateral membrane of these cells can also influence the downstream effects.[7]
Caption: PAR2 signaling pathways in intestinal epithelial cells.
Experimental Protocols
In Vitro Model: Intestinal Epithelial Cell Monolayer
This protocol describes the use of this compound to study its effects on intestinal epithelial cell barrier function and inflammatory signaling.
Cell Culture:
-
Caco-2 or HT-29 cells are commonly used models for the intestinal epithelium.[8][9][10]
-
Culture cells in appropriate media (e.g., DMEM for Caco-2, McCoy's 5A for HT-29) supplemented with 10-20% FBS and antibiotics.
-
For barrier function assays, seed cells on Transwell inserts and allow them to differentiate for 21 days (Caco-2) or until a stable transepithelial electrical resistance (TEER) is achieved (HT-29).
Experimental Workflow:
Caption: In vitro experimental workflow for this compound.
Data to Collect:
| Parameter | Method | Expected Outcome with PAR2 Activation |
| Barrier Function | Transepithelial Electrical Resistance (TEER) | Context-dependent: may decrease (pro-inflammatory) or be maintained/restored (protective) |
| Paracellular Permeability | FITC-Dextran Flux Assay | Context-dependent: may increase (pro-inflammatory) or decrease (protective) |
| Inflammatory Cytokine Secretion | ELISA (e.g., for IL-8) | Potential increase, especially with co-stimulation |
| Signaling Pathway Activation | Western Blot (e.g., for p-ERK, p-NF-κB) | Increased phosphorylation of key signaling molecules |
| Tight Junction Protein Expression | Western Blot/Immunofluorescence (e.g., for ZO-1, Occludin) | Potential alteration in expression or localization |
In Vivo Model: Murine Colitis
Two common models for inducing IBD in rodents are Dextran Sodium Sulfate (DSS)-induced colitis and 2,4,6-Trinitrobenzenesulfonic acid (TNBS)-induced colitis.[11][12][13][14][15][16]
DSS-Induced Colitis Protocol (Acute Model): [3][11][12][17][18]
-
Animal Model: C57BL/6 mice (6-8 weeks old) are commonly used.
-
Induction: Administer 2.5-5% (w/v) DSS in the drinking water for 5-7 consecutive days.[11][17][18]
-
This compound Administration:
-
Dose: Based on in vivo studies of this compound for hyperalgesia, a starting dose range of 1-10 mg/kg can be explored.[19] Dose optimization is recommended.
-
Route: Intraperitoneal (i.p.) injection is a viable route based on pharmacokinetic data showing good absorption.[1]
-
Frequency: Daily administration starting from the first day of DSS treatment.
-
-
Monitoring:
-
Termination: Euthanize mice at the end of the study (e.g., day 8).
-
Endpoint Analysis:
-
Measure colon length.
-
Collect colon tissue for histological analysis (H&E staining).
-
Collect colon tissue for myeloperoxidase (MPO) assay to quantify neutrophil infiltration.
-
Collect colon tissue for cytokine analysis (ELISA or qPCR).
-
TNBS-Induced Colitis Protocol: [13][14][15][16]
-
Animal Model: BALB/c or SJL/J mice are often used.
-
Induction:
-
Fast mice for 24 hours.
-
Anesthetize the mice.
-
Administer TNBS (e.g., 1.5-2.5 mg in 50% ethanol) intrarectally via a catheter.[22]
-
-
This compound Administration:
-
Dose and Route: As suggested for the DSS model (1-10 mg/kg, i.p.).
-
Frequency: Daily administration starting from the day of TNBS induction.
-
-
Monitoring and Endpoint Analysis: Same as for the DSS model.
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | <1 | Normal | None |
| 1 | 1-5 | ||
| 2 | 5-10 | Loose | Faintly positive Hemoccult |
| 3 | 10-15 | ||
| 4 | >15 | Diarrhea | Gross bleeding |
DAI is calculated as the sum of the scores for weight loss, stool consistency, and rectal bleeding, divided by 3.
In Vivo Experimental Workflow:
Caption: In vivo experimental workflow for this compound.
Representative Quantitative Data from PAR2 Agonist Studies in Colitis:
Note: The following data is representative of expected outcomes based on studies with other PAR2 agonists, as specific data for this compound in colitis models is not currently available in published literature. These tables should be used as a template for presenting experimental data.
Table 1: Effect of a PAR2 Agonist on Disease Activity Index (DAI) in DSS-Induced Colitis (Hypothetical Data)
| Treatment Group | Day 2 | Day 4 | Day 6 | Day 8 |
| Control | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| DSS + Vehicle | 0.5 ± 0.2 | 1.8 ± 0.4 | 3.2 ± 0.5 | 3.8 ± 0.3 |
| DSS + this compound (1 mg/kg) | 0.4 ± 0.1 | 1.5 ± 0.3 | 2.5 ± 0.4 | 2.9 ± 0.4 |
| DSS + this compound (10 mg/kg) | 0.3 ± 0.1 | 1.2 ± 0.2* | 2.0 ± 0.3 | 2.2 ± 0.3 |
*p < 0.05, **p < 0.01 vs. DSS + Vehicle. Data are presented as mean ± SEM.
Table 2: Endpoint Measurements in a Murine Colitis Model Treated with a PAR2 Agonist (Hypothetical Data)
| Treatment Group | Colon Length (cm) | Histological Score (0-4) | MPO Activity (U/mg tissue) | Colonic TNF-α (pg/mg tissue) |
| Control | 9.5 ± 0.5 | 0.1 ± 0.1 | 0.5 ± 0.1 | 20 ± 5 |
| Colitis + Vehicle | 6.2 ± 0.4 | 3.5 ± 0.3 | 5.8 ± 0.7 | 150 ± 25 |
| Colitis + this compound (10 mg/kg) | 7.8 ± 0.3 | 2.1 ± 0.2 | 2.5 ± 0.4 | 75 ± 15 |
*p < 0.05, **p < 0.01 vs. Colitis + Vehicle. Data are presented as mean ± SEM.
Conclusion
This compound serves as a valuable pharmacological tool to dissect the multifaceted role of PAR2 in the pathogenesis of IBD. The provided protocols offer a framework for investigating the effects of this compound on intestinal epithelial barrier function, inflammatory signaling, and in vivo models of colitis. Given the dual nature of PAR2 signaling in the gut, it is crucial to carefully characterize the effects of this compound in different experimental contexts to determine its potential as a pro-inflammatory mediator or a therapeutic agent for promoting mucosal healing. Further research is warranted to delineate the precise mechanisms through which this compound modulates intestinal inflammation.
References
- 1. Identification and characterization of novel small-molecule protease-activated receptor 2 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. researchgate.net [researchgate.net]
- 4. Protease-Activated Receptors – Key Regulators of Inflammatory Bowel Diseases Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protease-Activated Receptors in the Intestine: Focus on Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. azolifesciences.com [azolifesciences.com]
- 7. Apical and basolateral pools of proteinase-activated receptor-2 direct distinct signaling events in the intestinal epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Artificial sweetener saccharin disrupts intestinal epithelial cells' barrier function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alternative functional in vitro models of human intestinal epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. An experimental model of colitis induced by dextran sulfate sodium from acute progresses to chronicity in C57BL/6: correlation between conditions of mice and the environment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The TNBS-induced colitis animal model: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Video: DNBS/TNBS Colitis Models: Providing Insights Into Inflammatory Bowel Disease and Effects of Dietary Fat [jove.com]
- 16. DSS Colitis and TNBS Colitis Models: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 17. yeasenbio.com [yeasenbio.com]
- 18. socmucimm.org [socmucimm.org]
- 19. caymanchem.com [caymanchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Adequate Dextran Sodium Sulfate-induced Colitis Model in Mice and Effective Outcome Measurement Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Investigating Intestinal Inflammation in DSS-induced Model of IBD - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols for Inducing Thermal Hyperalgesia in Rodents with AC-55541
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing AC-55541, a potent and selective Protease-Activated Receptor 2 (PAR2) agonist, to induce a state of thermal hyperalgesia in rodent models. This established model is valuable for studying nociceptive pathways and for the preclinical evaluation of novel analgesic compounds. The protocols outlined below are based on established methodologies and provide a framework for consistent and reproducible results.
Introduction
This compound is a small molecule agonist of PAR2, a G-protein coupled receptor implicated in inflammation and pain signaling.[1] Activation of PAR2 on primary afferent neurons triggers a signaling cascade that sensitizes nociceptors, leading to a heightened pain response to thermal stimuli.[2] This induced hyperalgesia is robust and persistent, offering a reliable window for the assessment of therapeutic interventions.[3] The underlying mechanism involves the downstream activation of the Tachykinin 1 (Neurokinin 1 or NK1) receptor and the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel.[3] Consequently, the hyperalgesic effects of this compound can be attenuated by antagonists of either the NK1 or TRPV1 receptors, providing valuable tools for mechanistic studies.[3]
Data Presentation
The following tables summarize the expected quantitative data from studies inducing thermal hyperalgesia with a PAR2 agonist. These data illustrate the time-dependent decrease in paw withdrawal latency following agonist administration, a key indicator of thermal hyperalgesia.
Table 1: Effect of Intraplantar PAR2 Agonist on Thermal Paw Withdrawal Latency in Mice
| Treatment Group | Dose (per paw) | Time Post-Injection | Paw Withdrawal Latency (seconds) |
| Vehicle | - | Baseline | 10.5 ± 0.5 |
| 30 min | 10.2 ± 0.6 | ||
| 60 min | 10.4 ± 0.4 | ||
| 120 min | 10.3 ± 0.5 | ||
| PAR2-AP | 500 ng | Baseline | 10.6 ± 0.4 |
| 30 min | 6.2 ± 0.7 | ||
| 60 min | 7.1 ± 0.8 | ||
| 120 min | 8.5 ± 0.9 | ||
| Data are presented as mean ± SEM. *p < 0.05 compared to baseline. Data is representative of expected results based on studies with PAR2 activating peptides (PAR2-AP).[4] |
Table 2: Antagonism of PAR2 Agonist-Induced Thermal Hyperalgesia
| Treatment Group | Antagonist Dose | Challenge | Paw Withdrawal Latency (seconds) at 30 min |
| Vehicle + PAR2-AP | - | PAR2-AP (500 ng) | 6.5 ± 0.6 |
| Capsazepine + PAR2-AP | 35 mg/kg, s.c. | PAR2-AP (500 ng) | 9.8 ± 0.5# |
| WIN51,708 + NK1 Agonist | 10 nmol, i.pl. | NK1 Agonist (1 nmol) | 10.1 ± 0.7# |
| *Data are presented as mean ± SEM. #p < 0.05 compared to Vehicle + Agonist group. Data is representative of expected results based on studies with PAR2-AP and NK1 agonists.[4][5] |
Experimental Protocols
Protocol 1: Induction of Thermal Hyperalgesia with this compound (Intraplantar Administration)
Objective: To induce localized thermal hyperalgesia in the hind paw of a rodent.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline with a solubilizing agent like DMSO, final concentration of DMSO should be minimal)
-
Male Sprague-Dawley rats (200-250 g)
-
Hamilton syringe (10-50 µL)
-
Hargreaves apparatus (Plantar Test)
Procedure:
-
Animal Acclimatization: Acclimate rats to the testing environment and Hargreaves apparatus for at least 30 minutes for 2-3 days prior to the experiment to minimize stress-induced variability.
-
Baseline Measurement: On the day of the experiment, place each rat in the plexiglass enclosure of the Hargreaves apparatus on the heated glass floor (maintained at 30°C). Allow for a 15-20 minute habituation period.
-
Paw Withdrawal Latency (PWL) Measurement: Position the radiant heat source under the plantar surface of the hind paw and start the timer. The apparatus will automatically record the time it takes for the rat to withdraw its paw. A cut-off time of 20-30 seconds is recommended to prevent tissue damage.
-
Baseline PWL Determination: Measure the baseline PWL for each hind paw at least three times, with a minimum of 5 minutes between measurements, and calculate the average.
-
This compound Administration:
-
Prepare a stock solution of this compound in a suitable vehicle. The final concentration should be determined based on dose-response studies.
-
Briefly restrain the rat and inject a small volume (e.g., 10-20 µL) of the this compound solution or vehicle into the plantar surface of one hind paw using a Hamilton syringe.
-
-
Post-Injection PWL Measurement: At various time points after the injection (e.g., 30, 60, 90, 120, 180, and 240 minutes), measure the PWL of both the ipsilateral (injected) and contralateral (uninjected) paws as described in step 3.
-
Data Analysis: Calculate the change in PWL from baseline for each time point. A significant decrease in PWL in the ipsilateral paw compared to baseline and the vehicle-treated group indicates the induction of thermal hyperalgesia.
Protocol 2: Systemic Administration of this compound
Objective: To induce widespread thermal hyperalgesia.
Procedure:
-
Follow steps 1-4 from Protocol 1 to establish baseline paw withdrawal latencies.
-
This compound Administration: Administer this compound systemically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. The dose should be determined from pharmacokinetic and dose-response studies.[3]
-
Post-Injection PWL Measurement: Measure paw withdrawal latencies at various time points post-administration as described in Protocol 1.
Protocol 3: Antagonism of this compound-Induced Thermal Hyperalgesia
Objective: To investigate the involvement of NK1 and TRPV1 receptors in this compound-mediated hyperalgesia.
Procedure:
-
Follow the procedures for inducing thermal hyperalgesia as described in Protocol 1 or 2.
-
Antagonist Administration:
-
NK1 Receptor Antagonist (e.g., WIN51,708): Administer the NK1 receptor antagonist, typically via the same route as this compound (e.g., co-injected intraplantarly or systemically prior to this compound challenge). A typical dose for intraplantar co-injection is around 10 nmol.[5]
-
TRPV1 Antagonist (e.g., Capsazepine): Administer the TRPV1 antagonist, often systemically (e.g., s.c.), prior to the administration of this compound. A typical systemic dose for capsazepine is around 35 mg/kg.[4]
-
-
PWL Measurement and Data Analysis: Measure paw withdrawal latencies and compare the results to the group that received this compound alone. A significant attenuation of the this compound-induced decrease in PWL indicates that the hyperalgesia is mediated by the targeted receptor.
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced thermal hyperalgesia.
Caption: Experimental workflow for assessing this compound effects.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Proteinase-Activated Receptor 2-Mediated Potentiation of Transient Receptor Potential Vanilloid Subfamily 1 Activity Reveals a Mechanism for Proteinase-Induced Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. imrpress.com [imrpress.com]
- 4. Protease-Activated Receptor 2 Sensitizes the Capsaicin Receptor Transient Receptor Potential Vanilloid Receptor 1 to Induce Hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neurokinin-1 receptor in peripheral nerve terminals mediates thermal hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PAR2 Internalization Assay Using AC-55541
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protease-activated receptor 2 (PAR2) is a G protein-coupled receptor (GPCR) critically involved in inflammation, pain, and various cellular signaling processes.[1][2] Its activation through proteolytic cleavage or by synthetic agonists leads to receptor internalization, a key mechanism for signal modulation and termination.[3] AC-55541 is a potent and highly selective small-molecule agonist of PAR2, making it a valuable tool for studying the receptor's function and trafficking.[4][5] These application notes provide detailed protocols for assessing PAR2 internalization induced by this compound using common laboratory techniques.
Data Presentation
The following table summarizes the in vitro potency of this compound in various PAR2-mediated functional assays. This data is crucial for determining the appropriate concentration range for internalization studies.
| Assay Type | Parameter | Value | Reference |
| Cell Proliferation | pEC50 | 6.7 | [5] |
| Phosphatidylinositol (PI) Hydrolysis | pEC50 | 5.9 | [5] |
| Calcium (Ca2+) Mobilization | pEC50 | 6.6 | [5] |
| PAR2 Activation (EC50) | Potency Range | 200 - 1000 nM | [6] |
Signaling Pathway
Activation of PAR2 by agonists such as this compound initiates a cascade of intracellular events culminating in receptor internalization. This process is primarily mediated by G protein-coupled receptor kinases (GRKs) and β-arrestins.
Caption: PAR2 signaling cascade leading to internalization.
Experimental Workflow
A general workflow for conducting a PAR2 internalization assay using this compound is outlined below. This can be adapted for various detection methods.
Caption: General workflow for a PAR2 internalization assay.
Experimental Protocols
Herein are detailed protocols for three common methods to quantify PAR2 internalization upon stimulation with this compound.
Protocol 1: Fluorescence Microscopy Assay
This method allows for the direct visualization of receptor translocation from the cell membrane to intracellular compartments.
Materials:
-
HEK293 cells stably expressing fluorescently-tagged PAR2 (e.g., PAR2-eYFP or PAR2-GFP).
-
This compound (solubilized in an appropriate vehicle, e.g., DMSO).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Phosphate-Buffered Saline (PBS).
-
Paraformaldehyde (PFA) solution (4% in PBS).
-
Mounting medium with DAPI.
-
Glass-bottom dishes or coverslips.
-
Confocal or high-content imaging microscope.
Procedure:
-
Cell Seeding: Seed PAR2-eYFP expressing HEK293 cells onto glass-bottom dishes or coverslips and allow them to adhere and grow to 50-70% confluency.
-
Serum Starvation: Prior to the experiment, serum-starve the cells for 2-4 hours in serum-free medium to reduce basal receptor activation.
-
This compound Treatment:
-
Dose-Response: Prepare serial dilutions of this compound (e.g., 10 nM to 10 µM) in serum-free medium. Replace the medium in each well with the this compound solutions and incubate for a fixed time (e.g., 30 minutes) at 37°C. Include a vehicle control (e.g., 0.1% DMSO).
-
Time-Course: Treat cells with a fixed, effective concentration of this compound (e.g., 1 µM) and incubate for various time points (e.g., 0, 5, 15, 30, 60 minutes) at 37°C.
-
-
Fixation: After incubation, wash the cells twice with ice-cold PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Staining and Mounting: Wash the cells three times with PBS. Mount the coverslips onto glass slides using a mounting medium containing DAPI to counterstain the nuclei.
-
Imaging: Acquire images using a confocal microscope. Capture both the fluorescent tag (e.g., eYFP) and DAPI channels.
-
Image Analysis: Quantify receptor internalization by measuring the fluorescence intensity ratio between the cytoplasm and the plasma membrane, or by counting the number of intracellular fluorescent puncta per cell.
Protocol 2: ELISA-Based Internalization Assay
This method provides a quantitative measure of the loss of cell-surface receptors.
Materials:
-
Cells expressing N-terminally FLAG-tagged PAR2.
-
This compound.
-
Anti-FLAG M1 antibody.
-
HRP-conjugated secondary antibody.
-
TMB or other suitable HRP substrate.
-
Stop solution (e.g., 1 M H₂SO₄).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking buffer (e.g., PBS with 1% BSA).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed FLAG-PAR2 expressing cells into a 96-well plate and grow to confluency.
-
Serum Starvation: Serum-starve the cells for 2-4 hours.
-
This compound Treatment: Treat the cells with various concentrations of this compound or for different time points as described in Protocol 1.
-
Fixation: After treatment, wash the cells twice with ice-cold PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Blocking: Wash the cells three times with wash buffer and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with anti-FLAG M1 antibody (diluted in blocking buffer) for 1 hour at room temperature to label the remaining surface receptors.
-
Secondary Antibody Incubation: Wash the cells three times with wash buffer. Incubate with HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Detection: Wash the cells five times with wash buffer. Add TMB substrate and incubate until color develops. Stop the reaction with the stop solution.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: A decrease in absorbance corresponds to a decrease in cell-surface PAR2. Calculate the percentage of internalization relative to the vehicle-treated control cells.
Protocol 3: Flow Cytometry-Based Internalization Assay
This high-throughput method quantifies the level of surface receptor on a single-cell basis.
Materials:
-
Cells expressing an extracellularly-tagged PAR2 (e.g., FLAG- or HA-tagged).
-
This compound.
-
Fluorophore-conjugated primary antibody (e.g., FITC-conjugated anti-FLAG antibody).
-
Flow cytometry buffer (e.g., PBS with 1% BSA and 0.1% sodium azide).
-
Propidium iodide (PI) or other viability dye.
-
Flow cytometer.
Procedure:
-
Cell Culture and Treatment: Grow cells in suspension or detach adherent cells gently. Treat the cells with this compound in suspension at 37°C for the desired dose-response or time-course.
-
Antibody Staining: After incubation, place the cells on ice to stop internalization. Pellet the cells by centrifugation at 4°C and resuspend in ice-cold flow cytometry buffer containing a saturating concentration of the fluorophore-conjugated primary antibody. Incubate on ice for 30-60 minutes in the dark.
-
Washing: Wash the cells twice with ice-cold flow cytometry buffer to remove unbound antibody.
-
Viability Staining: Resuspend the cells in flow cytometry buffer containing a viability dye like PI to exclude dead cells from the analysis.
-
Data Acquisition: Analyze the cells on a flow cytometer, measuring the fluorescence intensity of the cell population.
-
Data Analysis: The mean fluorescence intensity (MFI) of the cell population is proportional to the amount of surface receptor. Calculate the percentage of internalization by comparing the MFI of treated cells to that of untreated or vehicle-treated cells.
Conclusion
The provided protocols offer robust methods for quantifying the internalization of PAR2 in response to the selective agonist this compound. The choice of assay will depend on the specific experimental needs, available equipment, and desired throughput. These assays are invaluable for characterizing the pharmacological properties of PAR2 modulators and for dissecting the molecular mechanisms of receptor trafficking.
References
- 1. Analysis of GPCR Localization and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Par2-mediated responses in inflammation and regeneration: choosing between repair and damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Agonist-induced internalization and desensitization of the apelin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Flow Cytometry Assay to Measure Internalization of GPCRs - 每日生物评论 [bio-review.com]
Application Notes and Protocols for Investigating Mast Cell Activation with AC-55541
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC-55541 is a potent and selective small-molecule agonist for the Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor involved in a variety of physiological and pathological processes, including inflammation and nociception.[1][2][3] Mast cells, key effector cells in allergic and inflammatory responses, express PAR2, and its activation can trigger the release of pro-inflammatory mediators.[4][5][6] These application notes provide detailed protocols for utilizing this compound to investigate PAR2-mediated mast cell activation, focusing on degranulation and cytokine release.
Mechanism of Action
This compound selectively binds to and activates PAR2, initiating downstream signaling cascades. PAR2 is coupled to Gαq/11, and its activation leads to the stimulation of phospholipase Cβ (PLCβ). PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). This signaling pathway can lead to the activation of transcription factors, such as NF-κB, and subsequent expression and release of cytokines and chemokines.[1][7] While classical mast cell degranulation is primarily triggered by the cross-linking of IgE bound to FcεRI, PAR2 activation represents an alternative, IgE-independent pathway for mast cell activation. Notably, studies suggest that PAR2 activation on mast cells may preferentially induce cytokine synthesis and release over degranulation (histamine release).[5]
Caption: PAR2 Signaling Pathway in Mast Cells.
Data Presentation
The following table summarizes the in vitro activity of this compound from published literature. This data can be used as a reference for designing experiments.
| Assay Type | Parameter | This compound Value | Reference |
| Cellular Proliferation | pEC50 | 6.7 | [1][2][3][7][8] |
| Phosphatidylinositol (PI) Hydrolysis | pEC50 | 5.9 | [1][2][3][7][8] |
| Calcium (Ca2+) Mobilization | pEC50 | 6.6 | [1][2][3][7][8] |
| Effective Concentration Range | In vitro cell-based assays | 200 - 1000 nM | [8] |
Experimental Protocols
Protocol 1: Mast Cell Culture
This protocol describes the culture of the human mast cell line LAD2, which is known to express PAR2.
Materials:
-
LAD2 human mast cell line
-
StemPro™-34 SFM (Serum-Free Medium)
-
StemPro™-34 Nutrient Supplement
-
Recombinant human Stem Cell Factor (SCF)
-
L-glutamine
-
Penicillin-Streptomycin solution
-
Fetal Bovine Serum (FBS) - for initial recovery if needed
-
Culture flasks (T-25 or T-75)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Prepare complete LAD2 culture medium by supplementing StemPro™-34 SFM with StemPro™-34 Nutrient Supplement, 100 ng/mL recombinant human SCF, 2 mM L-glutamine, and 100 U/mL Penicillin-Streptomycin.
-
Thaw a cryopreserved vial of LAD2 cells rapidly in a 37°C water bath.
-
Transfer the cells to a 15 mL conical tube containing 10 mL of pre-warmed complete culture medium.
-
Centrifuge the cells at 300 x g for 10 minutes.
-
Discard the supernatant and gently resuspend the cell pellet in 5 mL of fresh complete culture medium.
-
Transfer the cell suspension to a T-25 culture flask.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Maintain the cell density between 0.2 x 10⁶ and 0.8 x 10⁶ cells/mL by adding fresh medium every 2-3 days.
Caption: Mast Cell Culture Workflow.
Protocol 2: this compound Preparation
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM stock solution of this compound by dissolving the powder in DMSO. For example, dissolve 5.18 mg of this compound (MW: 518.36 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
-
On the day of the experiment, dilute the stock solution to the desired final concentrations using the appropriate cell culture medium or buffer. Ensure the final DMSO concentration in the cell culture does not exceed 0.1% to avoid solvent-induced toxicity.
Protocol 3: Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay measures the release of the granular enzyme β-hexosaminidase as an indicator of degranulation.
Materials:
-
Cultured mast cells (e.g., LAD2)
-
Tyrode's buffer (or other suitable buffer)
-
This compound working solutions
-
Positive control (e.g., Compound 48/80 or IgE cross-linking agent)
-
Triton X-100 (0.1% in buffer)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution
-
Stop solution (e.g., 0.1 M carbonate buffer, pH 10.5)
-
96-well microplate
-
Plate reader (405 nm)
Procedure:
-
Harvest mast cells and wash twice with Tyrode's buffer.
-
Resuspend the cells in Tyrode's buffer at a concentration of 1 x 10⁶ cells/mL.
-
Aliquot 50 µL of the cell suspension into each well of a 96-well plate.
-
Add 50 µL of this compound working solutions to the respective wells to achieve final concentrations ranging from 100 nM to 10 µM. Include a vehicle control (buffer with DMSO) and a positive control.
-
Incubate the plate at 37°C for 30 minutes.
-
To stop the reaction, place the plate on ice and centrifuge at 400 x g for 5 minutes at 4°C.
-
Carefully collect 25 µL of the supernatant from each well and transfer to a new 96-well plate.
-
To determine the total β-hexosaminidase content, lyse the cells in the remaining wells by adding 50 µL of 0.1% Triton X-100. Mix well and collect 25 µL of the lysate.
-
Add 50 µL of the pNAG substrate solution to each well containing supernatant or lysate.
-
Incubate the plate at 37°C for 60 minutes.
-
Add 200 µL of the stop solution to each well.
-
Measure the absorbance at 405 nm using a plate reader.
-
Calculate the percentage of β-hexosaminidase release using the following formula: % Release = (OD_supernatant - OD_blank) / (OD_total_lysate - OD_blank) x 100
Caption: Degranulation Assay Workflow.
Protocol 4: Cytokine Release Assay (ELISA)
This protocol describes the measurement of a specific cytokine (e.g., IL-8) released from mast cells upon stimulation with this compound.
Materials:
-
Cultured mast cells (e.g., LAD2)
-
Complete culture medium
-
This compound working solutions
-
Positive control (e.g., Lipopolysaccharide - LPS)
-
24-well culture plate
-
ELISA kit for the cytokine of interest (e.g., human IL-8)
Procedure:
-
Seed mast cells in a 24-well plate at a density of 0.5 x 10⁶ cells/mL in 500 µL of complete culture medium.
-
Allow the cells to rest for 2-4 hours at 37°C.
-
Prepare working solutions of this compound in complete culture medium at 2x the final desired concentrations.
-
Add 500 µL of the 2x this compound working solutions to the respective wells to achieve final concentrations ranging from 100 nM to 10 µM. Include a vehicle control and a positive control.
-
Incubate the plate at 37°C for 6-24 hours (the optimal incubation time may vary depending on the cytokine being measured).
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Collect the cell-free supernatants and store them at -80°C until analysis.
-
Quantify the concentration of the cytokine in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
Caption: Cytokine Release Assay Workflow.
Troubleshooting
-
Low or no response to this compound:
-
Confirm PAR2 expression on the mast cell type being used.
-
Verify the activity of the this compound compound.
-
Optimize the concentration of this compound and the incubation time.
-
Ensure the final DMSO concentration is not inhibiting cell function.
-
-
High background in assays:
-
Ensure gentle handling of cells to minimize spontaneous activation.
-
Wash cells thoroughly to remove any residual activating substances.
-
Check for contamination in the cell culture.
-
Conclusion
This compound serves as a valuable tool for investigating the role of PAR2 in mast cell biology. The provided protocols offer a framework for studying PAR2-mediated degranulation and cytokine release. Researchers are encouraged to optimize these protocols for their specific experimental systems and to explore the downstream signaling events to further elucidate the intricate mechanisms of mast cell activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. AC 55541, protease-activated receptor 2 (PAR2) agonist (CAS 916170-19-9) | Abcam [abcam.com]
- 4. Frontiers | Update on protease-activated receptor 2 in inflammatory and autoimmune dermatological diseases [frontiersin.org]
- 5. Increased mast cell expression of PAR-2 in skin inflammatory diseases and release of IL-8 upon PAR-2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of PAR-2 in Neuroimmune Communication and Itch - Itch - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Identification and characterization of novel small-molecule protease-activated receptor 2 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating AC-55541 in Cancer Cell Migration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and executing experiments to investigate the role of AC-55541, a potent and selective Protease-Activated Receptor 2 (PAR2) agonist, in cancer cell migration. The protocols outlined below are foundational and can be adapted for specific cancer cell lines and research questions.
This compound is a small molecule that selectively activates PAR2, a G protein-coupled receptor implicated in various physiological and pathological processes, including inflammation and cancer progression.[1][2][3] Emerging evidence suggests a role for PAR2 in promoting tumor cell motility and metastasis.[4][5] These protocols will enable researchers to elucidate the mechanisms by which this compound, through PAR2 activation, influences cancer cell migration.
Data Presentation: Summary of Experimental Parameters
The following tables provide a structured overview of the quantitative data and conditions for the key experiments described in this document.
Table 1: Cell Treatment Parameters
| Parameter | Recommended Range | Notes |
| This compound Concentration | 10 nM - 10 µM | Based on reported in vitro potencies (pEC50 values of 5.9-6.7).[1][2] A dose-response curve is recommended. |
| Vehicle Control | DMSO (or appropriate solvent) | The final concentration should be consistent across all conditions and not exceed 0.1%. |
| Treatment Duration | 4 - 48 hours | Dependent on the specific assay and cell type. Time-course experiments are advisable. |
| Positive Control | e.g., EGF, HGF, or serum | A known chemoattractant for the cell line being studied. |
| Negative Control | Serum-free or low-serum media | To establish a baseline for cell migration. |
Table 2: Summary of Cell Migration and Invasion Assays
| Assay | Key Parameter Measured | Typical Cell Seeding Density | Incubation Time |
| Wound Healing (Scratch) Assay | Rate of wound closure (% or area) | Confluent monolayer (70-80% at time of scratch)[6][7] | 12 - 48 hours[6] |
| Transwell Migration Assay | Number of migrated cells | 1 x 10^5 - 5 x 10^5 cells/insert | 4 - 24 hours[8] |
| Matrigel Invasion Assay | Number of invaded cells | 2.5 x 10^4 - 5 x 10^5 cells/insert[9] | 24 - 72 hours[9] |
Table 3: Western Blotting and Immunofluorescence Parameters
| Technique | Target Proteins | Key Reagents |
| Western Blotting | p-ERK1/2, p-p38, p-Src, Rac1, RhoA, MMPs, Actin, Tubulin | Specific primary and HRP-conjugated secondary antibodies |
| Immunofluorescence | F-actin (Phalloidin), α-tubulin, Vinculin | Fluorescently-conjugated phalloidin, specific primary and fluorescent secondary antibodies |
Experimental Protocols
Protocol 1: Wound Healing (Scratch) Assay
This assay provides a straightforward method to assess collective cell migration.
Materials:
-
Cancer cell line of interest
-
12- or 24-well tissue culture plates[10]
-
Culture medium (with and without serum)
-
This compound stock solution
-
Vehicle control (e.g., DMSO)
-
Phosphate Buffered Saline (PBS)
-
Microscope with a camera
Procedure:
-
Seed cells in a 12- or 24-well plate at a density that will form a confluent monolayer (70-80%) within 24 hours.[6][7]
-
Once confluent, create a "scratch" or "wound" in the monolayer using a sterile pipette tip.[6]
-
Gently wash the wells twice with PBS to remove detached cells.[6]
-
Replace the PBS with a low-serum or serum-free medium containing the desired concentrations of this compound or the vehicle control.
-
Capture images of the wound at time 0. Mark the location of the image on the plate for consistent imaging over time.
-
Incubate the plate at 37°C and 5% CO2.
-
Capture images of the same wound areas at regular intervals (e.g., 6, 12, 24, and 48 hours).[10]
-
Quantify the rate of wound closure by measuring the change in the wound area over time using software like ImageJ.
dot
Protocol 2: Transwell Migration Assay
This assay, also known as the Boyden chamber assay, assesses the chemotactic response of cancer cells.[11]
Materials:
-
Transwell inserts (8 µm pore size is common)[8]
-
24-well plates
-
Cancer cell line of interest
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
This compound stock solution
-
Vehicle control
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde or 70% ethanol)[9][12]
Procedure:
-
Pre-warm serum-free medium and chemoattractant-containing medium to 37°C.
-
In the lower chamber of the 24-well plate, add 600 µL of medium containing a chemoattractant.[8]
-
Harvest and resuspend cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
In a separate tube, prepare cell suspensions with the desired concentrations of this compound or vehicle control.
-
Add 100 µL of the cell suspension (containing 1 x 10^5 cells) to the upper chamber of the Transwell insert.[8]
-
Carefully place the insert into the well containing the chemoattractant.
-
Incubate for 4-24 hours at 37°C and 5% CO2.
-
After incubation, remove the inserts. Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.[9]
-
Fix the migrated cells on the bottom of the membrane by immersing the insert in a fixation solution for 10-15 minutes.[8][9]
-
Stain the fixed cells with Crystal Violet for 15 minutes.[12]
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Count the stained, migrated cells in several fields of view using a microscope.
dot
References
- 1. Identification and characterization of novel small-molecule protease-activated receptor 2 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AC 55541, protease-activated receptor 2 (PAR2) agonist (CAS 916170-19-9) | Abcam [abcam.com]
- 3. Potent Small Agonists of Protease Activated Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protease-activated receptor-2 induces migration of pancreatic cancer cells in an extracellular ATP-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protease-activated receptors (PAR1 and PAR2) contribute to tumor cell motility and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Scratch Wound Healing Assay [bio-protocol.org]
- 7. Scratch Wound Healing Assay [en.bio-protocol.org]
- 8. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. snapcyte.com [snapcyte.com]
- 10. med.virginia.edu [med.virginia.edu]
- 11. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 12. Matrigel Invasion Assay Protocol [bio-protocol.org]
Application Notes and Protocols: AC-55541 as a Tool for Studying PAR2 in Neuroscience
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protease-activated receptor 2 (PAR2), a G-protein coupled receptor (GPCR), is a key player in a variety of physiological and pathological processes within the nervous system, including neuroinflammation, pain perception, and synaptic plasticity.[1][2][3] Its unique activation mechanism, involving proteolytic cleavage of its extracellular N-terminus to reveal a tethered ligand, has made the development of specific pharmacological tools to probe its function a significant challenge. AC-55541 is a potent and selective, small-molecule agonist of PAR2, providing a valuable tool for the precise investigation of PAR2-mediated signaling and its functional consequences in neuroscience research.[4]
This document provides detailed application notes and protocols for the use of this compound in key neuroscience research applications, including in vitro and in vivo models of pain and synaptic plasticity.
Physicochemical Properties and In Vitro Activity of this compound
This compound is a non-peptidic agonist that demonstrates high selectivity for PAR2 over other PAR subtypes and a wide range of other receptors implicated in nociception and inflammation.[4] Its in vitro activity has been characterized in various functional assays.
| Property/Assay | Value | Reference |
| Molecular Weight | 518.4 g/mol | [4] |
| Formula | C₂₅H₂₀BrN₅O₃ | [4] |
| Solubility | Soluble to 50 mM in DMSO | |
| Purity | >98% | |
| In Vitro Potency (pEC₅₀) | ||
| Cell Proliferation | 6.7 | |
| Phosphatidylinositol (PI) Hydrolysis | 5.9 | |
| Calcium (Ca²⁺) Mobilization | 6.6 |
PAR2 Signaling Pathways Activated by this compound
Activation of PAR2 by this compound initiates a cascade of intracellular signaling events that are crucial for its effects in the nervous system. The primary signaling pathways involve the coupling to Gαq and β-arrestin.
Caption: this compound-mediated PAR2 signaling pathways in neurons.
Experimental Protocols
In Vivo Assessment of Thermal Hyperalgesia in Rodents
This protocol describes the induction of thermal hyperalgesia in rats or mice following intraplantar administration of this compound, assessed using the Hargreaves test.[5][6][7]
Materials:
-
This compound
-
Vehicle solution (e.g., 5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline)[8]
-
Hargreaves apparatus
-
Plexiglas enclosures
-
Hamilton syringe (10-50 µL) with a 30-gauge needle
-
Male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g)
Procedure:
-
Animal Acclimation: Acclimate animals to the testing environment by placing them in the Plexiglas enclosures on the glass surface of the Hargreaves apparatus for at least 30 minutes before testing.
-
Baseline Measurement: Measure the baseline paw withdrawal latency to the radiant heat source. The intensity of the heat source should be adjusted to produce baseline latencies of approximately 10-12 seconds. A cut-off time of 20-35 seconds should be set to prevent tissue damage.[5]
-
This compound Preparation and Administration:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the stock solution to the desired final concentration (e.g., 3-10 mg/kg) in the vehicle solution.[4]
-
Administer a 10-50 µL injection of the this compound solution or vehicle into the plantar surface of the hind paw.
-
-
Post-Injection Measurements: Measure the paw withdrawal latency at various time points after injection (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Calculate the change in paw withdrawal latency from baseline for each animal at each time point. Statistical analysis can be performed using a two-way ANOVA followed by a post-hoc test.
Caption: Experimental workflow for the Hargreaves test.
In Vitro Electrophysiological Recording in Acute Hippocampal Slices
This protocol details the procedure for preparing acute hippocampal slices and recording synaptic transmission to study the effects of this compound on synaptic plasticity, such as long-term depression (LTD).[9]
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Sucrose-based cutting solution
-
Vibratome
-
Recording chamber and perfusion system
-
Electrophysiology rig (amplifier, digitizer, electrodes)
-
Male Wistar rats (postnatal day 14-21)
Procedure:
-
Slice Preparation:
-
Anesthetize the animal and decapitate.
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) sucrose-based cutting solution.
-
Prepare 300-400 µm thick coronal or horizontal hippocampal slices using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 1 hour to recover.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at 2-3 mL/min.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline recording of fEPSPs for at least 20 minutes.
-
-
This compound Application:
-
Bath-apply this compound at the desired concentration (e.g., 10 µM) in aCSF for a specified duration (e.g., 20-30 minutes).[9]
-
-
Post-Application Recording and Data Analysis:
-
Continue recording fEPSPs for at least 60 minutes after this compound application to observe any changes in synaptic strength.
-
Analyze the slope of the fEPSPs to quantify changes in synaptic transmission. Express the data as a percentage of the baseline fEPSP slope.
-
Caption: Workflow for hippocampal slice electrophysiology.
In Vitro Calcium Imaging in Primary Neuronal Cultures
This protocol outlines the methodology for culturing primary neurons and performing calcium imaging to assess the effect of this compound on intracellular calcium levels.[10]
Materials:
-
This compound
-
Primary neuronal culture medium and supplements
-
Poly-D-lysine or other coating substrate
-
Calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Fluorescence microscope with a calcium imaging system
-
Embryonic day 18 (E18) rat or mouse embryos
Procedure:
-
Primary Neuronal Culture Preparation:
-
Dissect hippocampi or cortices from E18 rodent embryos.
-
Dissociate the tissue into a single-cell suspension using enzymatic and mechanical methods.
-
Plate the neurons on coated coverslips or culture dishes at an appropriate density.
-
Maintain the cultures in a humidified incubator at 37°C and 5% CO₂.
-
-
Calcium Indicator Loading:
-
After 7-14 days in vitro, load the neurons with a calcium indicator dye by incubating them in a solution containing the dye for 30-60 minutes at 37°C.
-
Wash the cells with a physiological salt solution (e.g., Hank's Balanced Salt Solution) to remove excess dye.
-
-
Calcium Imaging:
-
Mount the coverslip on the stage of the fluorescence microscope.
-
Acquire baseline fluorescence images for a few minutes.
-
Perfuse the cells with a solution containing this compound at the desired concentration.
-
Continuously record fluorescence images to monitor changes in intracellular calcium concentration.
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual neurons.
-
Measure the fluorescence intensity within each ROI over time.
-
Calculate the change in fluorescence (ΔF/F₀) to represent the change in intracellular calcium concentration.
-
Caption: Workflow for calcium imaging in primary neurons.
Conclusion
This compound is a specific and potent PAR2 agonist that serves as an invaluable tool for dissecting the complex roles of this receptor in the nervous system. The detailed protocols and data presented here provide a comprehensive resource for researchers aiming to utilize this compound to investigate PAR2 function in pain, synaptic plasticity, and other neuroscience-related research areas. The high selectivity and well-characterized in vitro and in vivo activities of this compound make it a superior alternative to less specific peptidic agonists, enabling more precise and reliable experimental outcomes.
References
- 1. Protease activated receptor 2 (PAR2) activation is sufficient to induce the transition to a chronic pain state - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI Insight - The cellular basis of protease-activated receptor 2–evoked mechanical and affective pain [insight.jci.org]
- 3. The cellular basis of protease-activated receptor 2–evoked mechanical and affective pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. [PDF] Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. | Semantic Scholar [semanticscholar.org]
- 7. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. [repository.cam.ac.uk]
- 8. This compound | Proteasome | Protease-activated Receptor | TargetMol [targetmol.com]
- 9. Protease Activated Receptor 2 (PAR2) Induces Long-Term Depression in the Hippocampus through Transient Receptor Potential Vanilloid 4 (TRPV4) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A simple Ca2+-imaging approach to neural network analyses in cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
AC-55541 solubility in DMSO and aqueous solutions
This guide provides researchers, scientists, and drug development professionals with detailed information on the solubility of AC-55541 in DMSO and aqueous solutions, along with troubleshooting advice for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in DMSO?
A1: this compound exhibits high solubility in DMSO. Various suppliers report a maximum concentration of 50 mM or approximately 25.92 mg/mL.[1][2] However, solubility can vary slightly between batches and suppliers, with some reporting lower values around 10 mg/mL or 10 mM.[3][4] It is always recommended to consult the batch-specific Certificate of Analysis for the most accurate data.
Q2: How soluble is this compound in aqueous solutions?
A2: this compound has very low solubility in aqueous solutions. For instance, in a 1:8 mixture of DMF:PBS (pH 7.2), the solubility is only 0.11 mg/mL.[3] Direct dissolution in purely aqueous buffers like PBS or saline is not recommended for creating concentrated stock solutions.
Q3: How should I prepare a stock solution of this compound?
A3: A stock solution should be prepared by dissolving the solid this compound powder in 100% DMSO.[1][2][4] Warming and sonication can assist in the dissolution process.[4] For detailed steps, refer to the Experimental Protocols section below.
Q4: How do I prepare a working solution in an aqueous buffer for my cell-based assay?
A4: To prepare a working solution, you should first create a high-concentration stock solution in DMSO. This DMSO stock can then be serially diluted into your aqueous experimental medium (e.g., cell culture media, PBS) to the final desired concentration. It is crucial to ensure the final concentration of DMSO in the aqueous solution is low enough to not affect your experimental system, typically well below 0.5%.
Q5: What are the storage recommendations for this compound solutions?
A5: Solid this compound powder should be stored at -20°C.[1][2] Stock solutions in DMSO should be stored at -20°C for short-term (up to 1 year) or -80°C for long-term storage (up to 2 years).[5]
Solubility Data Summary
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Source |
| DMSO | 50 mM | 25.92 mg/mL | Tocris Bioscience[1], R&D Systems[2], Abcam |
| DMSO | - | 10 mg/mL | Cayman Chemical[3] |
| DMSO | 10 mM | 5.18 mg/mL | TargetMol[4] |
| DMF | - | 15 mg/mL | Cayman Chemical[3] |
| DMF:PBS (pH 7.2) (1:8) | - | 0.11 mg/mL | Cayman Chemical[3] |
Note: The molecular weight of this compound is approximately 518.36 g/mol .[1][4] Batch-specific molecular weights may vary.[1]
Experimental Protocols
Protocol 1: Preparation of a 50 mM Stock Solution in DMSO
This protocol details the steps to prepare a concentrated stock solution of this compound.
-
Preparation : Allow the vial of solid this compound and the DMSO solvent to equilibrate to room temperature before opening.
-
Calculation : Use the batch-specific molecular weight found on the product's Certificate of Analysis for precise calculations. To prepare 1 mL of a 50 mM stock solution, you will need 25.92 mg of this compound (assuming MW = 518.36 g/mol ).
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Mass = 0.050 mol/L * 0.001 L * 518.36 g/mol * 1000 = 25.92 mg
-
-
Dissolution : Add the appropriate volume of DMSO to the vial containing the solid compound. For example, add 1 mL of DMSO to 25.92 mg of this compound.
-
Mixing : Vortex the solution thoroughly. If the compound does not dissolve completely, gentle warming (e.g., in a 37°C water bath) and/or sonication is recommended to aid dissolution.[4]
-
Storage : Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C.[5]
Caption: Workflow for preparing this compound stock and working solutions.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound.
Problem: The compound won't dissolve in DMSO.
-
Possible Cause 1 : Insufficient mixing or temperature.
-
Solution : Continue to vortex the solution. Use a brief sonication step or gently warm the vial in a 37°C water bath to increase solubility.[4]
-
-
Possible Cause 2 : The solution is supersaturated.
-
Solution : Re-check your calculations. Ensure you have not added too much compound for the volume of DMSO. If necessary, add more DMSO to dilute the solution to a concentration known to be soluble (e.g., 10 mM).
-
Problem: A precipitate forms after diluting the DMSO stock into my aqueous buffer.
-
Possible Cause 1 : Low aqueous solubility exceeded.
-
Solution : This is the most common issue. The final concentration in the aqueous buffer is too high. Try preparing a lower final concentration.
-
-
Possible Cause 2 : High final DMSO concentration.
-
Solution : While DMSO aids solubility, at high concentrations it can also cause other components of your medium (like salts or proteins) to precipitate. Ensure the final DMSO concentration is minimal (ideally <0.5%). This may require making an intermediate dilution of your stock solution.
-
-
Possible Cause 3 : Buffer incompatibility.
-
Solution : Certain buffer components may interact with the compound. Try a different buffer system if possible. Always add the DMSO stock to the aqueous buffer while vortexing to ensure rapid mixing and minimize localized high concentrations that can cause precipitation.
-
Caption: Troubleshooting decision tree for precipitation issues.
References
proper storage and stability of AC-55541 compound
This technical support center provides guidance on the proper storage, stability, and handling of the PAR2 agonist, AC-55541.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored at -20°C in a dark and dry environment.[1] Some suppliers suggest that storage at -20°C is suitable for at least four years.[2]
Q2: How should I store stock solutions of this compound?
A2: Stock solutions of this compound, typically prepared in DMSO, should be stored at -20°C for up to one year or at -80°C for up to two years.[3] To minimize degradation, it is advisable to prepare aliquots to avoid repeated freeze-thaw cycles.
Q3: Can I store my DMSO stock solution of this compound at room temperature?
A3: It is strongly advised not to store DMSO stock solutions of this compound at room temperature for extended periods. While specific data for this compound is unavailable, general studies on compound stability in DMSO at room temperature show significant degradation over time. For instance, one study of a large compound library showed an 8% probability of degradation after 3 months and a 48% probability after one year.
Q4: How many freeze-thaw cycles can a stock solution of this compound tolerate?
A4: There is no specific data on the number of freeze-thaw cycles this compound can tolerate. As a general best practice in chemical research, it is recommended to minimize freeze-thaw cycles. Aliquoting the stock solution into single-use volumes is the best way to preserve the integrity of the compound.
Q5: What is the best way to prepare aqueous solutions of this compound for in vitro/in vivo experiments?
A5: this compound has low solubility in aqueous buffers. To prepare a working solution, first, dissolve the compound in an organic solvent like DMSO to make a concentrated stock solution.[1] Then, dilute the stock solution with your aqueous experimental buffer to the final desired concentration. It is recommended to prepare fresh aqueous solutions for each experiment and use them on the same day.[3]
Q6: The compound has precipitated out of my aqueous working solution. What should I do?
A6: Precipitation can occur when diluting a DMSO stock solution into an aqueous buffer. If this happens, you can try to redissolve the compound by gentle warming (e.g., in a 37°C water bath) and vortexing or sonication. Ensure the compound is fully dissolved before use.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower than expected activity in bioassays. | Compound degradation due to improper storage. | - Ensure solid compound and stock solutions are stored at the recommended temperatures (-20°C or -80°C) and protected from light. - Use a fresh aliquot of the stock solution for your experiments. - If the stock solution is old, consider preparing a fresh stock from solid material. |
| Repeated freeze-thaw cycles of the stock solution. | - Prepare single-use aliquots of the stock solution to avoid multiple freeze-thaw cycles. | |
| Degradation of the compound in the aqueous working solution. | - Prepare fresh aqueous working solutions for each experiment and use them immediately. Do not store aqueous solutions. | |
| Difficulty dissolving the compound. | Incorrect solvent or low solubility. | - this compound is soluble in DMSO and DMF.[2] Ensure you are using an appropriate organic solvent to prepare the stock solution. - For aqueous solutions, ensure the final concentration of the organic solvent is compatible with your experimental system and that the compound's solubility limit in the final buffer is not exceeded. |
| Visible changes in the solid compound (e.g., color change, clumping). | Absorption of moisture or degradation from light exposure. | - Store the solid compound in a desiccator and protect it from light. If the appearance has significantly changed, it is advisable to use a fresh vial of the compound. |
Storage and Stability Data
The following table summarizes the recommended storage conditions and known stability information for this compound.
| Form | Storage Temperature | Duration | Special Conditions |
| Solid | -20°C | ≥ 4 years[2] | Store in the dark, under desiccating conditions. |
| Stock Solution in DMSO | -20°C | Up to 1 year[3] | Aliquot to avoid repeated freeze-thaw cycles. |
| -80°C | Up to 2 years[3] | Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution of this compound
-
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube. For example, to prepare 1 ml of a 10 mM stock solution, weigh out 5.184 mg of this compound (Molecular Weight: 518.4 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the solid compound.
-
Vortex the solution until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: General Procedure for Assessing Compound Stability by HPLC (Illustrative)
Note: A specific validated HPLC method for this compound is not publicly available. The following is a general protocol that would need to be optimized.
-
Objective: To determine the percentage of intact this compound remaining after exposure to specific stress conditions (e.g., elevated temperature, light, acidic/basic conditions).
-
Materials:
-
This compound stock solution
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (optional, as a mobile phase modifier)
-
-
Procedure:
-
Method Development: Develop an HPLC method that provides a sharp, symmetrical peak for this compound with good resolution from any potential impurities or degradation products. A gradient elution with a mobile phase consisting of water and acetonitrile (both with 0.1% formic acid) is a common starting point. The detection wavelength should be set to a lambda max of this compound (e.g., 255 nm or 279 nm).[2]
-
Sample Preparation:
-
Time Zero (T0) Sample: Dilute the this compound stock solution to a suitable concentration for HPLC analysis (e.g., 10 µg/mL) with the initial mobile phase composition. Inject this sample to obtain the initial peak area, representing 100% integrity.
-
Stressed Samples: Subject aliquots of the this compound solution to the desired stress conditions (e.g., incubate at 40°C, expose to UV light).
-
-
Analysis: At various time points, take samples from the stressed conditions, dilute them to the same concentration as the T0 sample, and inject them into the HPLC system.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point by comparing the peak area of the main compound peak in the stressed sample to the peak area of the T0 sample.
% Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
Visualizations
Caption: this compound mediated PAR2 signaling pathway.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Optimizing AC-55541 Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of AC-55541, a selective Protease-Activated Receptor 2 (PAR2) agonist, in cell-based assays. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small-molecule agonist for Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor (GPCR). Unlike endogenous proteases that activate PAR2 by cleaving its N-terminus, this compound directly binds to and activates the receptor, initiating downstream signaling cascades.[1] PAR2 activation is known to stimulate various cellular responses, including cell proliferation, phosphatidylinositol (PI) hydrolysis, and intracellular calcium mobilization.[2]
Q2: What is the recommended starting concentration range for this compound in cell-based assays?
A2: The optimal concentration of this compound is highly dependent on the cell line and the specific assay being performed. Based on published data, a good starting point for most cell-based assays is a concentration range of 100 nM to 10 µM. The half-maximal effective concentration (pEC50) values for this compound are reported to be 6.7 for cell proliferation, 5.9 for PI hydrolysis, and 6.6 for calcium mobilization, which correspond to concentrations in the sub-micromolar range.[2] A dose-response experiment is crucial to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store stock solutions of this compound?
A3: this compound is soluble in DMSO up to 50 mM. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C for up to one year or -80°C for up to two years. For experiments, the stock solution should be serially diluted in a suitable assay buffer or cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in your cell-based assay is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: Which cell lines are suitable for studying the effects of this compound?
A4: Several cell lines endogenously express PAR2 and are suitable for assays with this compound. These include the human lung adenocarcinoma cell lines A549 and NCI-H1299, and the human bronchial epithelial cell line 16HBE14o-.[3] The mouse colon epithelial cell line CMT-93 has also been shown to express functional PAR2.[4] It is always recommended to verify PAR2 expression in your chosen cell line by methods such as RT-PCR, western blot, or immunofluorescence.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak response to this compound | Low or absent PAR2 expression in the cell line. | - Confirm PAR2 expression in your cell line using RT-PCR, Western Blot, or immunofluorescence.- Consider using a cell line known to express high levels of PAR2 (e.g., A549, 16HBE14o-).- Transiently or stably overexpress PAR2 in your cell line. |
| Suboptimal concentration of this compound. | - Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 100 µM) to determine the optimal concentration. | |
| Degradation of this compound. | - Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment.- Avoid repeated freeze-thaw cycles of the stock solution. | |
| Receptor desensitization. | - For kinetic assays like calcium mobilization, ensure baseline readings are stable before adding the agonist.- Consider shorter incubation times or pre-stimulation with a lower concentration of the agonist to study desensitization effects. | |
| High background signal | Contamination of cell culture. | - Regularly check cell cultures for microbial contamination.- Use proper aseptic techniques. |
| Autofluorescence of compounds or media. | - Include a "no cells" control with media and this compound to check for background fluorescence.- Use phenol red-free media if it interferes with the assay readout. | |
| High variability between replicates | Inconsistent cell seeding. | - Ensure a single-cell suspension before seeding.- Use a consistent cell number and seeding density across all wells. |
| Inaccurate pipetting. | - Use calibrated pipettes and proper pipetting techniques, especially for serial dilutions. | |
| Edge effects in multi-well plates. | - Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. | |
| Observed cytotoxicity | High concentration of this compound. | - Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration range of this compound for your cell line.- Use concentrations below the cytotoxic threshold for functional assays. |
| High DMSO concentration. | - Ensure the final DMSO concentration in the culture medium is non-toxic (typically ≤ 0.1%). |
Experimental Protocols
Cell Viability and Proliferation (MTT Assay)
This protocol is for determining the effect of this compound on cell viability and proliferation using a 96-well plate format.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
PAR2-expressing cells (e.g., A549)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. A suggested concentration range is 0.01 µM to 100 µM.
-
Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[5]
-
Incubate the plate in the dark for at least 2 hours at room temperature.
-
Measure the absorbance at 570 nm using a microplate reader.
Intracellular Calcium Mobilization Assay
This protocol measures the transient increase in intracellular calcium concentration upon PAR2 activation by this compound.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
PAR2-expressing cells (e.g., 16HBE14o-)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96-well black-walled, clear-bottom cell culture plates
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Seed cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Prepare the calcium dye loading solution according to the manufacturer's instructions.
-
Remove the culture medium and wash the cells once with the assay buffer.
-
Add the dye loading solution to each well and incubate in the dark at 37°C for 45-60 minutes.
-
During incubation, prepare serial dilutions of this compound in the assay buffer at 2x the final desired concentration. A suggested final concentration range is 10 nM to 10 µM.
-
After incubation, gently wash the cells twice with the assay buffer to remove excess dye.
-
Place the plate in a fluorescence plate reader and set the instrument to record fluorescence intensity over time (kinetic read).
-
Record a stable baseline fluorescence for 10-20 seconds.
-
Program the instrument to automatically add the this compound dilutions to the wells.
-
Continue recording the fluorescence signal for at least 2-3 minutes to capture the peak and subsequent decline of the calcium response.
-
The change in fluorescence is typically expressed as the ratio of the peak fluorescence to the baseline fluorescence (F/F0).
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay Type | pEC50 | Corresponding Concentration |
| Cell Proliferation | 6.7 | ~200 nM |
| PI Hydrolysis | 5.9 | ~1.26 µM |
| Calcium Mobilization | 6.6 | ~251 nM |
Data compiled from published literature.[2] Actual values may vary depending on the experimental conditions.
Visualizations
Caption: PAR2 Signaling Pathway Activated by this compound.
Caption: Experimental Workflow for Optimizing this compound Concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of proteinase-activated receptor 2 (PAR2) decreased the malignant progression of lung cancer cells and increased the sensitivity to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protease-activated receptor-2 activation enhances epithelial wound healing via epidermal growth factor receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
potential off-target effects of AC-55541 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in investigating the potential off-target effects of the PAR2 agonist, AC-55541, particularly when used at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its known selectivity?
This compound is a potent and selective agonist for the Protease-Activated Receptor 2 (PAR2), which is a G-protein coupled receptor (GPCR).[1][2] Studies have shown that it displays no significant activity at other PAR subtypes or at a panel of over 30 other receptors commonly involved in nociception and inflammation.[1][2][3]
Q2: Are there known off-target effects of this compound at high concentrations?
Currently, there is no publicly available data specifically detailing the off-target profile of this compound at high concentrations. The existing literature emphasizes its selectivity at concentrations typically used for in vitro and in vivo studies.[1][2][3] However, it is a general principle in pharmacology that the selectivity of a compound may decrease as its concentration increases.
Q3: What are the potential issues when using this compound at high concentrations in my experiments?
The most probable issue when using this compound at high concentrations is related to its physicochemical properties, specifically its low aqueous solubility. While highly soluble in DMSO, it has very poor solubility in aqueous buffers like PBS.[4] This can lead to compound precipitation in your cell culture media, resulting in a variety of experimental artifacts that can be mistaken for off-target effects. These artifacts can include non-specific cytotoxicity, light scattering in plate-based assays, and inconsistent results.
Q4: How can I differentiate between a true off-target effect and an artifact from compound insolubility?
To distinguish between a genuine off-target effect and an experimental artifact, you can perform several control experiments. These include visually inspecting your assay plates for precipitate, testing the effect of a solubilizing agent (like a low concentration of a non-ionic detergent), and using alternative, structurally distinct PAR2 agonists to see if the effect is reproducible.
Troubleshooting Guide
This guide is designed to help you troubleshoot unexpected results when using this compound at high concentrations.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High variability in results between replicate wells. | Compound precipitation and non-homogenous distribution in the well. | 1. Visually inspect the wells under a microscope for any signs of precipitate. 2. Prepare fresh dilutions of this compound for each experiment. 3. After adding the compound to the media, mix thoroughly by gentle pipetting. 4. Consider a brief sonication of the stock solution before dilution. |
| Unexpected cytotoxicity or decrease in cell viability. | Non-specific cellular stress due to compound aggregates. | 1. Perform a dose-response curve for cytotoxicity and compare it to the dose-response for PAR2 activation. A steep, non-specific drop in viability at high concentrations is indicative of an artifact. 2. Include a vehicle control with the same final DMSO concentration. 3. Test the effect in a cell line that does not express PAR2. |
| Inconsistent or bell-shaped dose-response curve. | Compound insolubility at higher concentrations leading to a decrease in the effective concentration. | 1. Determine the aqueous solubility of this compound in your specific cell culture medium. 2. If possible, use a lower concentration range. 3. Consider using a formulation with a solubilizing agent, ensuring the agent itself does not affect your assay. |
| Artifacts in optical assays (e.g., fluorescence, luminescence). | Light scattering by compound precipitate. | 1. Run a control experiment with this compound in cell-free media to check for interference with the assay signal. 2. If interference is observed, consider an alternative assay with a different readout (e.g., a biochemical assay measuring a downstream signaling event). |
Data Presentation
This compound Potency and Selectivity
| Parameter | Value | Assay | Reference |
| pEC50 (PAR2) | 6.7 | Cell Proliferation | [1][2][5] |
| pEC50 (PAR2) | 5.9 | PI Hydrolysis | [1][2][5] |
| pEC50 (PAR2) | 6.6 | Ca2+ Mobilization | [1][2][5] |
| Off-Target Profile | No significant activity | Panel of >30 receptors | [1][2][3] |
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 518.36 g/mol | [1] |
| Solubility in DMSO | 50 mM | [1][5] |
| Solubility in DMF:PBS (pH 7.2) (1:8) | 0.11 mg/mL | [4] |
Experimental Protocols
Protocol 1: Assessing Off-Target Liability via Radioligand Binding Assay
This protocol provides a general framework for a competitive radioligand binding assay to screen for off-target interactions with other GPCRs.
-
Membrane Preparation: Prepare cell membranes from a panel of cell lines, each overexpressing a different GPCR of interest.
-
Assay Buffer: Prepare an appropriate binding buffer for each target receptor.
-
Radioligand Preparation: Select a suitable radiolabeled ligand for each target receptor and dilute it to a working concentration (typically at or below its Kd).
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. The highest concentration should be at least 100-fold higher than its EC50 for PAR2.
-
Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and either this compound, a known reference compound for the target, or buffer (for total binding). Include wells with an excess of a non-labeled ligand to determine non-specific binding.
-
Incubation: Incubate the plates at an appropriate temperature and for a sufficient time to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a filter mat to separate bound from free radioligand.
-
Detection: Measure the radioactivity retained on the filter mat using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of radioligand binding by this compound and determine the Ki if significant inhibition is observed.
Protocol 2: Functional Off-Target Screening (Calcium Mobilization Assay)
This protocol outlines a functional screen to detect off-target agonist activity at other Gq-coupled GPCRs.
-
Cell Culture: Plate cells expressing the off-target GPCR of interest in a 96-well, black-walled, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate assay buffer.
-
Assay Execution: Use a fluorescence plate reader equipped with an automated injection system to measure the baseline fluorescence, inject the this compound dilutions, and then continue to measure the fluorescence signal over time to detect any calcium mobilization.
-
Positive Control: As a positive control, inject a known agonist for the off-target receptor to confirm assay performance.
-
Data Analysis: Analyze the fluorescence data to determine if this compound elicits a dose-dependent increase in intracellular calcium.
Mandatory Visualization
Caption: On- and potential off-target signaling of this compound at high concentrations.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]
- 3. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 4. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: AC-55541 In Vivo Dosage Determination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in determining the optimal in vivo dosage of AC-55541, a potent and selective protease-activated receptor 2 (PAR2) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule agonist that selectively activates Protease-Activated Receptor 2 (PAR2).[1] PAR2 is a G-protein coupled receptor (GPCR) that is activated by proteolytic cleavage of its extracellular N-terminus, which exposes a tethered ligand that binds to and activates the receptor. This compound mimics the action of this tethered ligand to stimulate PAR2 signaling pathways.
Q2: What are the known in vitro activities of this compound?
A2: this compound has been shown to activate PAR2 signaling in various cellular assays, including cell proliferation, phosphatidylinositol (PI) hydrolysis, and calcium (Ca2+) mobilization.[1][2][3]
Q3: What are the reported in vivo effects of this compound in preclinical models?
A3: In rats, intrapaw administration of this compound at doses between 3-10 mg/kg has been shown to elicit robust and persistent thermal hyperalgesia and edema.[2][3] Systemic administration via intraperitoneal injection also produces a similar degree of hyperalgesia.[3]
Q4: What is the pharmacokinetic profile of this compound in rats?
A4: this compound is well-absorbed following intraperitoneal administration in rats, reaching micromolar peak plasma concentrations. It exhibits sustained exposure with an elimination half-life of approximately 6.1 hours. The compound is also stable to metabolism by liver microsomes.[3]
Troubleshooting Guide
Issue 1: No or lower than expected in vivo efficacy.
Possible Cause 1: Suboptimal Dosage
-
Recommendation: The reported effective dose range for inducing hyperalgesia in rats is 3-10 mg/kg (intrapaw).[2] If you are using a different model or species, a dose-response study is highly recommended to determine the optimal dose. Start with a dose within the reported effective range and titrate up or down based on the observed effect.
Possible Cause 2: Inadequate Formulation or Vehicle
-
Recommendation: this compound has limited solubility in aqueous solutions. Ensure the compound is fully dissolved or homogenously suspended in the vehicle. A commonly used formulation for oral or intraperitoneal administration involves dissolving this compound in DMSO, followed by dilution with PEG300, Tween-80, and saline to create a suspended solution.[4] For intravenous administration, solubility in appropriate vehicles must be carefully evaluated to avoid precipitation.
Possible Cause 3: Route of Administration
-
Recommendation: The route of administration can significantly impact bioavailability and efficacy. While intraperitoneal administration has been shown to be effective, consider if local administration (e.g., intra-articular for arthritis models) or a different systemic route is more appropriate for your experimental question.
Possible Cause 4: Receptor Desensitization
-
Recommendation: Like many GPCRs, PAR2 can undergo rapid desensitization upon prolonged or high-concentration agonist exposure. If you are administering multiple doses, consider the dosing interval in relation to the compound's half-life (6.1 hours in rats) to avoid tachyphylaxis.[3]
Issue 2: Unexpected or Adverse Effects
Possible Cause 1: Dose is too high
Possible Cause 2: Off-target effects
-
Recommendation: this compound is reported to be a selective PAR2 agonist with no significant activity at other PAR subtypes or over 30 other molecular targets involved in nociception.[1][3] However, at very high concentrations, the possibility of off-target effects cannot be entirely ruled out. If you observe an unexpected phenotype, consider including a PAR2 antagonist in a control group to confirm that the observed effect is PAR2-mediated.
Possible Cause 3: Vehicle-related toxicity
-
Recommendation: The vehicle itself can sometimes cause adverse effects. Always include a vehicle-only control group in your experiments to differentiate between vehicle effects and compound-specific effects. If using a high concentration of DMSO, be aware of its potential to cause local irritation or systemic toxicity.
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay Type | Potency (pEC50) |
| Cell Proliferation | 6.7 |
| PI Hydrolysis | 5.9 |
| Ca2+ Mobilization | 6.6 |
Data sourced from multiple suppliers and publications.[5]
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Route of Administration |
| Elimination Half-life | 6.1 hours | Intraperitoneal |
| Absorption | Well-absorbed, reaching micromolar peak plasma concentrations | Intraperitoneal |
| Metabolism | Stable to metabolism by liver microsomes | N/A |
Data from Gardell et al., 2008.[3]
Table 3: Recommended In Vivo Starting Dose Range
| Animal Model | Species | Route of Administration | Recommended Starting Dose | Endpoint |
| Nociception/Pain | Rat | Intrapaw | 3 - 10 mg/kg | Hyperalgesia, Edema |
| Nociception/Pain | Rat | Intraperitoneal | 3 - 10 mg/kg | Hyperalgesia |
Data from Gardell et al., 2008 and Cayman Chemical product information.[2][3]
Experimental Protocols
Protocol 1: Preparation of a Suspended Solution of this compound for Oral or Intraperitoneal Administration
This protocol is adapted from a commercially available formulation guide and is suitable for achieving a concentration of 2.5 mg/mL.[4]
-
Prepare a stock solution: Dissolve this compound in DMSO to a concentration of 25 mg/mL.
-
Initial Dilution: In a sterile tube, add 400 µL of PEG300 to 100 µL of the DMSO stock solution. Mix thoroughly.
-
Add Surfactant: To the mixture from step 2, add 50 µL of Tween-80 and mix until uniform.
-
Final Dilution: Add 450 µL of saline to the mixture and vortex thoroughly to create a homogenous suspension. The final concentration will be 2.5 mg/mL.
-
Administration: Use the freshly prepared suspension for oral gavage or intraperitoneal injection. Ensure the suspension is well-mixed before each administration.
Visualizations
Caption: Simplified signaling pathway of this compound-mediated PAR2 activation.
Caption: General experimental workflow for in vivo dose determination.
References
- 1. Identification and characterization of novel small-molecule protease-activated receptor 2 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. In Vivo Evaluation of 5-ASA Colon-Specific Tablets Using Experimental-Induced Colitis Rat Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Proteasome | Protease-activated Receptor | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
how to prepare AC-55541 stock solutions correctly
This technical support guide provides detailed instructions and troubleshooting advice for the correct preparation of AC-55541 stock solutions for research applications.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO).[1][2][3][4]
Q2: What is the maximum concentration to which I can dissolve this compound in DMSO?
A2: this compound is soluble in DMSO up to 50 mM.[1][2] Other sources have reported solubilities of 10 mg/mL and ≥ 51 mg/mL in DMSO.[3][5] It is important to note that the batch-specific molecular weight may vary slightly, which can affect the final concentration.
Q3: How should I store the solid this compound compound and its stock solution?
A3: Solid this compound should be stored at -20°C under desiccating and dark conditions.[1][2] Prepared stock solutions in DMSO should be stored at -20°C for up to one year or at -80°C for up to two years.[5]
Q4: Can I use other solvents to dissolve this compound?
A4: While DMSO is the primary recommended solvent, this compound has also been reported to be soluble in DMF at a concentration of 15 mg/mL.[3] For aqueous buffers, it has very limited solubility; for instance, in a DMF:PBS (pH 7.2) (1:8) mixture, the solubility is only 0.11 mg/mL.[3] It is highly recommended to prepare the primary stock solution in DMSO.
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Molecular Weight | ~518.36 g/mol | [1][4] |
| Purity | ≥97% | [1] |
| Solubility in DMSO | Up to 50 mM | [1][2] |
| 10 mg/mL | [3] | |
| ≥ 51 mg/mL | [5] | |
| Solubility in DMF | 15 mg/mL | [3] |
| Solubility in DMF:PBS (pH 7.2) (1:8) | 0.11 mg/mL | [3] |
| Storage of Solid Compound | -20°C | [1][2] |
| Storage of Stock Solution | -20°C (1 year) or -80°C (2 years) | [5] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound solid compound
-
Anhydrous/molecular biology grade DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibrate this compound: Allow the vial of solid this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weigh the Compound: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, you would need 5.18 mg of this compound (based on a molecular weight of 518.36 g/mol ).
-
Add Solvent: Add the calculated volume of DMSO to the tube containing the this compound. For the example above, add 1 mL of DMSO.
-
Dissolve the Compound: Close the tube tightly and vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) and sonication can aid in dissolution if necessary.[4]
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound does not dissolve completely. | Insufficient solvent volume. | Add a small amount of additional DMSO and continue to vortex. |
| Low-quality DMSO. | Use fresh, anhydrous/molecular biology grade DMSO. Hygroscopic DMSO can significantly impact solubility.[5] | |
| Insufficient mixing. | Continue to vortex. Gentle warming or sonication may be applied. | |
| Precipitate forms in the stock solution upon storage. | Supersaturated solution. | The concentration may be too high. Try preparing a slightly more dilute stock solution. |
| Freeze-thaw cycles. | Ensure the stock solution is aliquoted into single-use volumes to minimize freeze-thaw cycles. | |
| Improper storage. | Store at the recommended temperature (-20°C or -80°C) in a tightly sealed container. | |
| Inconsistent experimental results. | Inaccurate concentration of the stock solution. | Verify the calculations for preparing the stock solution. Ensure the analytical balance and pipettes are properly calibrated. Use the batch-specific molecular weight if available. |
| Degradation of the compound. | Avoid repeated freeze-thaw cycles and prolonged exposure to light. Use a fresh aliquot for each experiment. |
Visual Guides
Caption: Workflow for preparing this compound stock solution.
Caption: Decision tree for troubleshooting this compound dissolution problems.
References
avoiding precipitation of AC-55541 in culture media
Welcome to the technical support center for AC-55541. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments by providing guidance on avoiding common issues such as precipitation in culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small-molecule agonist for the Protease-Activated Receptor 2 (PAR2).[1][2][3] It does not show activity at other PAR subtypes or at over 30 other receptors associated with nociception and inflammation.[2][3] Its mechanism of action involves the activation of PAR2, which stimulates downstream signaling pathways leading to cell proliferation, phosphatidylinositol (PI) hydrolysis, and mobilization of intracellular calcium.[2][3][4]
Q2: What are the physical and chemical properties of this compound?
A2: The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 518.36 g/mol | |
| Formula | C₂₅H₂₀BrN₅O₃ | |
| Purity | ≥97% | [2] |
| Appearance | Crystalline solid | [5] |
| CAS Number | 916170-19-9 |
Q3: What are the recommended solvents and storage conditions for this compound?
A3: this compound is soluble in several organic solvents. The recommended storage condition is at -20°C.[2]
| Solvent | Maximum Concentration | Reference |
| DMSO | 50 mM (or 25.92 mg/mL) | [2] |
| DMF | 15 mg/mL | [5] |
| DMF:PBS (pH 7.2) (1:8) | 0.11 mg/mL | [5] |
Q4: I am observing precipitation after adding this compound to my cell culture medium. What could be the cause?
A4: Precipitation of this compound in aqueous solutions like cell culture media is a common issue for hydrophobic small molecules. The primary reasons include:
-
Exceeding Aqueous Solubility: While this compound is soluble in organic solvents like DMSO, its solubility in aqueous media is significantly lower. Adding a concentrated DMSO stock directly to the media can cause the compound to crash out of solution.
-
Solvent Shock: Rapidly diluting the DMSO stock in the aqueous medium can create localized areas of high compound concentration, leading to precipitation before it has a chance to disperse.
-
Media Components: Interactions with components in the culture medium, such as proteins and salts, can reduce the solubility of the compound.[6]
-
pH and Temperature: Changes in pH and temperature can affect the solubility of small molecules.[6]
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a systematic approach to troubleshooting and preventing the precipitation of this compound in your cell culture experiments.
Issue: Precipitate observed in culture medium after adding this compound.
| Potential Cause | Recommended Solution |
| Final concentration exceeds aqueous solubility. | Determine the maximum soluble concentration of this compound in your specific culture medium by performing a solubility test. (See Experimental Protocols section). |
| "Solvent shock" from rapid dilution. | Add the DMSO stock solution dropwise to the pre-warmed (37°C) culture medium while gently vortexing or swirling to ensure rapid and even dispersion.[7][8] |
| High percentage of organic solvent. | Keep the final concentration of the organic solvent (e.g., DMSO) in the culture medium as low as possible, typically below 0.5%, to minimize solvent-induced toxicity and precipitation. |
| Interaction with serum proteins. | If using serum-containing media, consider preparing the final dilution of this compound in serum-free media first, and then adding this to your cells with serum-containing media. |
| Incorrect stock solution preparation. | Ensure the this compound is completely dissolved in the stock solvent. Gentle warming (to 37°C) and vortexing can aid dissolution.[7] If the stock solution appears cloudy or contains particulates, it should be clarified by centrifugation or filtration before use. |
| Stock solution stability. | Prepare fresh stock solutions regularly and store them in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound and affect its solubility.[7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a high-concentration stock solution of this compound in an appropriate organic solvent.
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Calculate the required mass of this compound to prepare a stock solution of a desired concentration (e.g., 10 mM or 50 mM).
-
Weigh the this compound powder and add it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C can be applied if necessary to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C in small, single-use aliquots to minimize freeze-thaw cycles.
-
Protocol 2: Determining the Maximum Soluble Concentration in Culture Media
-
Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium.
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Your specific cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Microscope
-
-
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in your pre-warmed culture medium. For example, create final concentrations ranging from 1 µM to 100 µM.
-
To a fixed volume of media in each tube (e.g., 1 mL), add the corresponding volume of the DMSO stock solution dropwise while gently mixing.
-
Include a control tube with the highest volume of DMSO used to ensure the solvent alone does not cause any issues.
-
Incubate the tubes under your standard cell culture conditions (e.g., 37°C, 5% CO₂) for a period equivalent to your planned experiment duration.
-
After incubation, visually inspect each tube for any signs of precipitation (cloudiness, visible particles).
-
For a more sensitive assessment, take a small aliquot from each tube and examine it under a microscope to look for crystalline structures.
-
The highest concentration that remains clear and free of precipitate is the maximum working concentration for your experimental conditions.
-
Visualizations
Caption: Workflow for preparing and testing the solubility of this compound.
Caption: Simplified signaling pathway of this compound via PAR2 activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AC 55541 | Protease-Activated Receptors | Tocris Bioscience [tocris.com]
- 3. AC 55541, protease-activated receptor 2 (PAR2) agonist (CAS 916170-19-9) | Abcam [abcam.com]
- 4. Identification and characterization of novel small-molecule protease-activated receptor 2 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison: The Small Molecule Agonist AC-55541 versus Traditional PAR2 Activating Peptides
In the landscape of Protease-Activated Receptor 2 (PAR2) research, the choice of agonist is a critical determinant of experimental outcomes. For years, synthetic peptides mimicking the receptor's tethered ligand have been the standard tool. However, the advent of small molecule agonists, such as AC-55541, presents a paradigm shift, offering distinct advantages in selectivity, stability, and in vivo applicability. This guide provides a detailed comparison of this compound and traditional PAR2 activating peptides, supported by experimental data, to inform researchers in their selection of the most appropriate molecular tool.
Key Advantages of this compound
This compound, a non-peptidic small molecule, has emerged as a potent and selective PAR2 agonist.[1][2][3] Its primary advantages over peptide-based agonists lie in its superior pharmacological properties, including enhanced metabolic stability and improved pharmacokinetic profile, making it a more reliable tool for both in vitro and in vivo studies.
Unparalleled Selectivity
A significant drawback of some synthetic PAR2 activating peptides is their potential for off-target effects or cross-reactivity with other Protease-Activated Receptors (PARs).[4] In contrast, this compound exhibits remarkable selectivity for PAR2, with no reported activity at other PAR subtypes or a panel of over 30 other receptors implicated in nociception and inflammation.[1][2][3][5] This high degree of selectivity ensures that the observed biological effects can be confidently attributed to the activation of PAR2, thereby reducing the potential for confounding experimental results.
Enhanced Potency and In Vivo Efficacy
While the potency of PAR2 activating peptides can be variable, with the commonly used SLIGRL-NH2 being active at micromolar concentrations, this compound demonstrates high potency in the nanomolar range.[5][6] Furthermore, this compound has proven to be effective in vivo, eliciting robust and persistent biological responses. For instance, intra-paw administration of this compound in rats induced significant thermal hyperalgesia and edema, demonstrating its utility in preclinical models of pain and inflammation.[5]
Superior Metabolic Stability and Pharmacokinetics
A major limitation of peptide-based agonists is their inherent susceptibility to proteolytic degradation, leading to a short biological half-life and limited bioavailability.[6][7] This instability can compromise the reliability and reproducibility of in vivo experiments. This compound, being a small molecule, is not susceptible to proteolysis and exhibits excellent metabolic stability in liver microsomes.[5] In rats, this compound demonstrated sustained exposure with an elimination half-life of 6.1 hours, a significant improvement over many peptide-based counterparts.[5] This favorable pharmacokinetic profile allows for more consistent and prolonged receptor activation in vivo.
Quantitative Data Summary
The following table summarizes the key quantitative data comparing this compound with representative PAR2 activating peptides.
| Parameter | This compound | 2-furoyl-LIGRLO-NH2 | SLIGRL-NH2 |
| Molecular Type | Small Molecule | Peptidomimetic | Peptide |
| Potency (pEC50, Ca2+ mobilization) | 6.6[1][2][3] | ~6.0 - 7.0 (estimated from EC50)[4] | ~4.5 - 5.5 (estimated from EC50)[5] |
| Selectivity | High (no activity at other PARs or 30+ other receptors)[1][2][3][5] | Generally selective for PAR2 | Can have off-target effects at high concentrations[4] |
| In Vivo Half-life (rats) | 6.1 hours[5] | Not reported, expected to be short | Not reported, expected to be very short[6] |
| Metabolic Stability | Stable in liver microsomes[5] | Susceptible to degradation | Highly susceptible to proteolytic degradation[6] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated.
Caption: PAR2 Signaling Pathway Activation.
Caption: Experimental Workflow Comparison.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to characterize and compare this compound and PAR2 activating peptides.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following PAR2 activation, a hallmark of Gq-coupled receptor signaling.
-
Cell Culture: Human Embryonic Kidney (HEK) 293 cells stably expressing human PAR2 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (100 µg/mL), and a selection antibiotic (e.g., G418, 500 µg/mL).
-
Cell Plating: Cells are seeded into black-walled, clear-bottom 96-well plates and grown to confluence.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (2 µM), in a buffered saline solution for 1 hour at 37°C.
-
Compound Addition: The dye solution is removed, and cells are washed with buffer. A baseline fluorescence reading is taken before the addition of varying concentrations of this compound or the PAR2 activating peptide.
-
Fluorescence Measurement: Changes in intracellular calcium are monitored in real-time using a fluorescence plate reader (e.g., FLIPR or FlexStation) with an excitation wavelength of ~494 nm and an emission wavelength of ~516 nm.
-
Data Analysis: The peak fluorescence response is normalized to the baseline, and concentration-response curves are generated to calculate the pEC50 values.
Phosphatidylinositol (PI) Hydrolysis Assay
This assay quantifies the accumulation of inositol phosphates, a downstream product of phospholipase C (PLC) activation, to assess Gq protein coupling.
-
Cell Culture and Labeling: HEK293-hPAR2 cells are cultured as described above. For the assay, cells are incubated overnight in inositol-free DMEM containing [³H]-myo-inositol (1 µCi/mL) to radiolabel the cellular phosphoinositide pool.
-
Pre-incubation: On the day of the experiment, cells are washed and pre-incubated with a buffer containing LiCl (10 mM) for 15 minutes to inhibit inositol monophosphatase, allowing for the accumulation of inositol phosphates.
-
Compound Stimulation: Cells are then stimulated with various concentrations of this compound or the PAR2 activating peptide for 30-60 minutes at 37°C.
-
Extraction of Inositol Phosphates: The stimulation is terminated by the addition of ice-cold formic acid. The cell lysates are collected, and the inositol phosphates are separated from free [³H]-myo-inositol using anion-exchange chromatography (e.g., Dowex columns).
-
Scintillation Counting: The radioactivity of the eluted inositol phosphates is quantified using a liquid scintillation counter.
-
Data Analysis: The amount of [³H]-inositol phosphate accumulation is plotted against the agonist concentration to determine the pEC50 values.
In Vivo Thermal Hyperalgesia Assay
This behavioral assay assesses the nociceptive effects of PAR2 activation by measuring the sensitivity to a thermal stimulus.
-
Animals: Male Sprague-Dawley rats are used for this study. The animals are acclimated to the testing environment and handling procedures for several days before the experiment.
-
Baseline Measurement: A baseline paw withdrawal latency to a radiant heat source is determined using a plantar test apparatus (e.g., Hargreaves apparatus). A beam of light is focused on the plantar surface of the hind paw, and the time taken for the rat to withdraw its paw is recorded.
-
Compound Administration: A solution of this compound, the PAR2 activating peptide, or vehicle control is injected into the plantar surface of one hind paw (intra-paw injection).
-
Post-injection Measurements: The paw withdrawal latency is measured at multiple time points (e.g., 15, 30, 60, 120, and 240 minutes) after the injection. A decrease in paw withdrawal latency compared to the baseline and the vehicle-treated group indicates thermal hyperalgesia.
-
Data Analysis: The paw withdrawal latencies are recorded and analyzed. The data can be presented as the change in latency from baseline or as a percentage of the maximum possible effect.
Conclusion
This compound represents a significant advancement in the pharmacological toolkit for studying PAR2. Its non-peptidic nature confers superior metabolic stability and a more favorable pharmacokinetic profile compared to traditional PAR2 activating peptides. Coupled with its high potency and selectivity, this compound offers researchers a more reliable and robust means to investigate the physiological and pathophysiological roles of PAR2, particularly in in vivo settings. While peptide agonists remain valuable for specific applications, the clear advantages of this compound position it as the preferred choice for many contemporary research endeavors in the field.
References
- 1. rndsystems.com [rndsystems.com]
- 2. AC 55541, protease-activated receptor 2 (PAR2) agonist (CAS 916170-19-9) | Abcam [abcam.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Potent Agonists of the Protease Activated Receptor 2 (PAR2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and characterization of novel small-molecule protease-activated receptor 2 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potent Small Agonists of Protease Activated Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to AC-55541 and Trypsin for In Vitro PAR2 Activation Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two common activators of Protease-Activated Receptor 2 (PAR2) used in in vitro research: the synthetic small molecule agonist AC-55541 and the serine protease trypsin. Understanding the distinct mechanisms and performance characteristics of these activators is crucial for the design and interpretation of experiments aimed at elucidating the physiological and pathological roles of PAR2.
Executive Summary
Protease-Activated Receptor 2 (PAR2) is a G protein-coupled receptor (GPCR) implicated in a wide range of physiological and pathophysiological processes, including inflammation, pain, and cancer. Its unique activation mechanism, involving proteolytic cleavage of its N-terminus, has led to the use of various tools to study its function. This guide focuses on a direct comparison of two such tools: the endogenous activator, trypsin, and a selective synthetic agonist, this compound. While both effectively activate PAR2, they do so via different mechanisms, which can influence experimental outcomes and their interpretation. This document presents a comprehensive overview of their mechanisms, comparative performance data from key in vitro assays, and detailed experimental protocols to assist researchers in selecting the appropriate tool for their specific research questions.
Mechanisms of PAR2 Activation
The fundamental difference between this compound and trypsin lies in their mode of PAR2 activation.
Trypsin: The Proteolytic Activator
Trypsin is a serine protease that acts as a canonical activator of PAR2.[1] It cleaves the extracellular N-terminal domain of the receptor at a specific site (between Arg36 and Ser37 in human PAR2), unmasking a new N-terminus that acts as a "tethered ligand."[1][2] This tethered ligand then binds to the second extracellular loop of the receptor, inducing a conformational change that triggers intracellular signaling cascades.[3] This proteolytic activation is an irreversible event for an individual receptor molecule.
This compound: The Small Molecule Agonist
This compound is a potent and selective non-peptidic small molecule agonist of PAR2.[4] Unlike trypsin, it does not require proteolytic cleavage to activate the receptor. Instead, it is thought to bind to a site on the receptor, likely within the transmembrane bundle, mimicking the action of the tethered ligand and inducing a similar conformational change to initiate downstream signaling.[5][6] As a synthetic agonist, this compound offers the advantage of reversible binding and greater control over receptor activation dynamics in experimental settings. It displays no activity at other PAR subtypes or at over 30 other receptors involved in nociception and inflammation.[7]
Comparative Performance Data
The potency of this compound and trypsin in activating PAR2 can be compared across various in vitro assays that measure different aspects of the receptor's signaling cascade. The following tables summarize available quantitative data.
Table 1: Potency in Calcium Mobilization Assays
Calcium mobilization is a rapid downstream event following PAR2 activation, primarily mediated by Gαq/11 coupling.[8]
| Activator | Cell Line | Assay Type | EC50 / pEC50 | Reference |
| This compound | CHO-hPAR2 | Calcium Mobilization | pEC50 = 6.6 | [9] |
| HEK-293T | Calcium Mobilization | Potency: 200-1000 nM | ||
| Trypsin | HEK293 (PAR2 expressing) | Calcium Mobilization | EC50 = 50 nM | [10] |
| NCTC2544-PAR2 | Calcium Mobilization | EC50 = 0.07 nM | [11] |
Table 2: Potency in Other In Vitro Assays
Beyond calcium signaling, PAR2 activation triggers other important pathways, including phosphoinositide (PI) hydrolysis, ERK phosphorylation, and β-arrestin recruitment.
| Activator | Cell Line | Assay Type | EC50 / pEC50 | Reference |
| This compound | HEK-293T | PI Hydrolysis | pEC50 = 5.9 | [7] |
| HEK-293T | Cell Proliferation | pEC50 = 6.7 | [7] | |
| Trypsin | COS-7 | β-arrestin 1 Recruitment (BRET) | Potency noted at 100 nM | [12] |
| HT-29 | ERK Phosphorylation | Activation observed | [13] |
Note: Direct head-to-head comparative studies of this compound and trypsin for ERK phosphorylation and β-arrestin recruitment with EC50 values are limited in the reviewed literature. The data presented reflects findings from separate studies.
Signaling Pathways and Experimental Workflows
Detailed Experimental Protocols
The following are detailed protocols for key in vitro assays used to study PAR2 activation. These can be adapted for specific cell lines and laboratory equipment.
Calcium Flux Assay
This assay measures the increase in intracellular calcium concentration upon PAR2 activation.
Materials:
-
HEK-293 cells stably expressing human PAR2
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Black, clear-bottom 96-well or 384-well plates
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
This compound and Trypsin
-
Kinetic fluorescence plate reader (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating: The day before the assay, seed PAR2-expressing HEK-293 cells into black, clear-bottom microplates to achieve a confluent monolayer on the day of the experiment.[9] Incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading: Prepare a dye loading solution with a calcium-sensitive dye like Fluo-4 AM in Assay Buffer.[9] The addition of Pluronic F-127 helps in dye dispersal.[9] Aspirate the cell culture medium and add the dye loading solution to each well.[9] Incubate in the dark at 37°C for 45-60 minutes, followed by 15-30 minutes at room temperature.[9]
-
Agonist Preparation: During dye loading, prepare serial dilutions of this compound and trypsin in Assay Buffer in a separate plate.
-
Measurement of Calcium Flux: Set the kinetic fluorescence plate reader to the appropriate excitation and emission wavelengths for the chosen dye (e.g., ~494 nm excitation and ~516 nm emission for Fluo-4).[9] Record a baseline fluorescence for 10-20 seconds.[9] The instrument then automatically adds the agonists from the prepared plate to the cell plate, and fluorescence is continuously monitored to detect the calcium flux.[9]
-
Data Analysis: The change in fluorescence intensity over time is used to determine the response to the agonist. Dose-response curves are generated to calculate EC50 values.
ERK Phosphorylation Assay (Western Blot)
This assay detects the phosphorylation of ERK1/2, a key downstream signaling event of PAR2 activation.
Materials:
-
PAR2-expressing cells
-
Cell culture plates
-
Serum-free medium
-
This compound and Trypsin
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Starvation: Culture cells to near confluency. Before stimulation, serum-starve the cells for 4-12 hours to reduce basal ERK phosphorylation.[9]
-
Agonist Stimulation: Treat the serum-starved cells with various concentrations of this compound or trypsin for a specific time course (e.g., 5, 15, 30 minutes) at 37°C.[3]
-
Cell Lysis: After stimulation, place the plates on ice, aspirate the medium, and add ice-cold lysis buffer.[9] Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.[3]
-
Transfer the separated proteins to a PVDF membrane.[3]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[9]
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.[9]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.[9]
-
Wash the membrane again and add the chemiluminescent substrate.[9]
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.[9]
-
Data Analysis: Quantify the band intensities. The ratio of phospho-ERK to total-ERK is calculated to determine the fold change in ERK phosphorylation compared to the unstimulated control.
β-Arrestin Recruitment Assay (e.g., DiscoverX PathHunter)
This assay measures the recruitment of β-arrestin to the activated PAR2, a key event in receptor desensitization and signaling.
Materials:
-
DiscoverX PathHunter cell line co-expressing a ProLink-tagged PAR2 and an Enzyme Acceptor-tagged β-arrestin
-
Cell plating reagents
-
This compound and Trypsin
-
PathHunter Detection Reagents
-
Luminescence plate reader
Procedure:
-
Cell Plating: Plate the PathHunter cells in the appropriate cell plating reagent in a 384-well microplate and incubate overnight.[2][14]
-
Agonist Preparation and Addition: Prepare serial dilutions of this compound and trypsin. Add the compounds to the cells and incubate for 90 minutes at 37°C.[15]
-
Detection: Prepare the PathHunter Detection Reagents and add them to the wells.[15] Incubate at room temperature for 60 minutes.
-
Measurement: Read the chemiluminescent signal on a plate reader.[15]
-
Data Analysis: The luminescent signal is proportional to the extent of β-arrestin recruitment. Generate dose-response curves to determine EC50 values.
Conclusion
Both this compound and trypsin are valuable tools for studying PAR2 activation in vitro. The choice between them should be guided by the specific research question. Trypsin, as a physiological activator, is ideal for studies aiming to mimic endogenous proteolytic activation. However, its enzymatic activity can introduce complexity. This compound, as a selective and reversible small molecule agonist, offers greater experimental control and is well-suited for pharmacological studies and high-throughput screening. By understanding their distinct properties and employing the appropriate experimental assays, researchers can effectively dissect the intricate signaling pathways and functions of PAR2.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Potent Small Agonists of Protease Activated Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The Role of PAR2 in TGF-β1-Induced ERK Activation and Cell Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cosmobio.co.jp [cosmobio.co.jp]
- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Binding of a highly potent protease-activated receptor-2 (PAR2) activating peptide, [3H]2-furoyl-LIGRL-NH2, to human PAR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Interaction of Protease-Activated Receptor 2 with G Proteins and β-Arrestin 1 Studied by Bioluminescence Resonance Energy Transfer [frontiersin.org]
- 13. Protease-activated receptor 2 in colon cancer: trypsin-induced MAPK phosphorylation and cell proliferation are mediated by epidermal growth factor receptor transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Table 4, Detailed protocol for the DiscoveRx D3 PathHunter® β-arrestin selectivity assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. cosmobio.co.jp [cosmobio.co.jp]
Validating PAR2-Specific Effects: A Comparative Guide to AC-55541 and Alternatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the PAR2 agonist AC-55541 with other common alternatives. Supported by experimental data, this document details the validation of PAR2-specific effects, offering insights into the compound's performance and methodologies for its assessment.
Protease-Activated Receptor 2 (PAR2) is a G protein-coupled receptor involved in a wide array of physiological and pathological processes, including inflammation, pain, and tissue repair. Its unique activation mechanism, involving proteolytic cleavage of its N-terminus to reveal a tethered ligand, has made it a compelling target for therapeutic intervention. This compound is a potent and selective small-molecule agonist of PAR2, offering a valuable tool for investigating the receptor's function. This guide compares this compound to other PAR2 agonists, providing quantitative data and detailed experimental protocols for the validation of its specific effects.
Comparative Agonist Performance at a Glance
The following table summarizes the in vitro potency of this compound and other commonly used PAR2 agonists across various functional assays. The data, presented as pEC50 and EC50 values, allows for a direct comparison of their efficacy in activating PAR2 signaling pathways.
| Agonist | Assay Type | pEC50 | EC50 | Cell Line |
| This compound | Cellular Proliferation | 6.7 | ~200 nM[1] | In vitro |
| Phosphatidylinositol (PI) Hydrolysis | 5.9[2] | ~1000 nM[1] | In vitro | |
| Ca2+ Mobilization | 6.6[2] | ~250 nM[3] | In vitro | |
| AC-264613 | Cellular Proliferation | 7.5[4][5] | 30 nM[6] | HEK-293T |
| Phosphatidylinositol (PI) Hydrolysis | 6.9[4][5] | ~125 nM | In vitro | |
| Ca2+ Mobilization | 7.0[4][5] | 100 nM[1] | In vitro | |
| SLIGRL-NH2 | Ca2+ Mobilization | - | ~5 µM[7] | In vitro |
| Ca2+ Mobilization | - | 4.2 µM[8] | HT-29 | |
| 2-furoyl-LIGRLO-NH2 | Ca2+ Mobilization | - | 0.84 µM[9][10] | 16HBE14o- |
| Real-Time Cell Analyzer (RTCA) | - | 138 nM[10] | 16HBE14o- |
Unveiling the Mechanism: PAR2 Signaling Pathways
Activation of PAR2 by agonists like this compound initiates a cascade of intracellular signaling events. These pathways are primarily mediated by the coupling of the receptor to various G proteins, including Gq/11, Gi/o, and G12/13, as well as through β-arrestin-dependent mechanisms. The diagram below illustrates the key signaling pathways downstream of PAR2 activation.
References
- 1. Identification and characterization of novel small-molecule protease-activated receptor 2 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. rndsystems.com [rndsystems.com]
- 5. AC 264613 | Protease-Activated Receptors | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rndsystems.com [rndsystems.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Comparative Analysis of AC-55541 Cross-Reactivity with Protease-Activated Receptors
For Immediate Publication
This guide provides a comprehensive comparison of the selective Protease-Activated Receptor 2 (PAR2) agonist, AC-55541, and its cross-reactivity with other members of the PAR family, namely PAR1, PAR3, and PAR4. The data presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions regarding the use of this compound in experimental settings.
This compound is a potent and selective agonist of PAR2, a G protein-coupled receptor involved in a variety of physiological and pathological processes, including inflammation, nociception, and cellular proliferation.[1][2][3] The selectivity of a pharmacological tool is paramount for the accurate interpretation of experimental results. This guide summarizes the available data on the selectivity profile of this compound.
Quantitative Analysis of PAR Agonist Activity
The following table summarizes the potency of this compound at the different human protease-activated receptors. Potency is expressed as pEC50, the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.
| Compound | PAR1 | PAR2 | PAR3 | PAR4 |
| This compound | No activity | 6.7 | No activity | No activity |
Data sourced from multiple studies indicating no observable activity at PAR1, PAR3, and PAR4.[1][2][3][4]
Signaling Pathways and Experimental Workflows
To understand the functional implications of this compound's selectivity, it is crucial to visualize the signaling pathways it activates and the experimental workflows used to determine its specificity.
PAR2 Activation and Downstream Signaling
Activation of PAR2 by this compound initiates a signaling cascade that leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) and the mobilization of intracellular calcium (Ca2+), key events in cellular activation.[1][2]
Caption: PAR2 Signaling Pathway Activated by this compound.
Experimental Workflow for Selectivity Screening
The determination of this compound's selectivity involves a systematic screening process against other members of the PAR family. A typical workflow for such a study is outlined below.
Caption: Workflow for Assessing this compound Selectivity.
Experimental Protocols
The following provides a generalized methodology for a key experiment used to assess the cross-reactivity of this compound.
Calcium Mobilization Assay
This assay is a common method to determine the activation of Gq-coupled receptors like PARs.
Objective: To measure the increase in intracellular calcium concentration in response to this compound in cells expressing different PAR subtypes.
Materials:
-
HEK293 cells stably transfected with human PAR1, PAR2, PAR3, or PAR4.
-
This compound stock solution (in DMSO).
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
96-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Culture and Plating: Culture the transfected HEK293 cells in appropriate media. Seed the cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24 hours.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the loading buffer. Incubate for 1 hour at 37°C in the dark.
-
Cell Washing: After incubation, gently wash the cells twice with HBSS to remove excess dye. Add fresh HBSS to each well.
-
Compound Preparation: Prepare a serial dilution of this compound in HBSS.
-
Fluorescence Measurement: Place the plate in the fluorescence plate reader. Set the excitation and emission wavelengths for Fluo-4 (e.g., 494 nm and 516 nm, respectively).
-
Baseline Reading: Record the baseline fluorescence for a set period.
-
Compound Addition: Use the automated injector to add the different concentrations of this compound to the wells.
-
Post-Injection Reading: Continue to record the fluorescence to measure the change in intracellular calcium concentration.
-
Data Analysis: For each concentration, determine the peak fluorescence response. Plot the response against the logarithm of the agonist concentration to generate a dose-response curve and calculate the pEC50 value.
Conclusion
The available data strongly indicates that this compound is a highly selective agonist for PAR2.[1][2][3][4] No cross-reactivity has been observed with other protease-activated receptors (PAR1, PAR3, and PAR4) in functional assays. This high degree of selectivity makes this compound a valuable pharmacological tool for investigating the specific roles of PAR2 in health and disease. Researchers can use this compound with a high level of confidence that the observed effects are mediated through PAR2.
References
- 1. AC 55541, protease-activated receptor 2 (PAR2) agonist (CAS 916170-19-9) | Abcam [abcam.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification and characterization of novel small-molecule protease-activated receptor 2 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Small-Molecule PAR2 Agonists for Researchers
A deep dive into the performance and signaling pathways of key small-molecule agonists targeting Protease-Activated Receptor 2 (PAR2), providing researchers with the data and methodologies to inform their selection and experimental design.
Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor, is a key player in a multitude of physiological and pathological processes, including inflammation, pain, and cancer. Its unique activation mechanism, involving proteolytic cleavage of its extracellular domain to reveal a tethered ligand, has made it an attractive target for therapeutic intervention. Small-molecule agonists offer advantages over peptide-based agonists in terms of stability and bioavailability. This guide provides a comparative analysis of prominent small-molecule PAR2 agonists, focusing on their potency and the signaling pathways they modulate.
Performance Comparison of Small-Molecule PAR2 Agonists
The potency of small-molecule PAR2 agonists is a critical determinant of their utility in research and potential therapeutic applications. The following table summarizes the half-maximal effective concentration (EC50) or the negative logarithm of the EC50 (pEC50) for several well-characterized compounds across various functional assays. These assays probe different aspects of the PAR2 signaling cascade, from proximal G protein activation to downstream cellular responses.
| Compound | Assay Type | Cell Line | pEC50 | EC50 (nM) | Reference(s) |
| AC-55541 | Calcium Mobilization | - | 6.6 | ~251 | [1] |
| PI Hydrolysis | - | 5.9 | ~1259 | [1] | |
| Cell Proliferation | - | 6.7 | ~200 | [1][2] | |
| AC-264613 | Calcium Mobilization | HEK293T | 7.0 | ~100 | [2] |
| PI Hydrolysis | KNRK-hPAR2 | 6.9 | ~126 | [2] | |
| Cell Proliferation | HEK293T | 7.5 | ~32 | [2] | |
| GB-110 | Calcium Mobilization | HT-29 | - | 200-280 | [3] |
| Compound 14 | Calcium Mobilization | CHO-hPAR2 | - | 33 | [4] |
| C391 | Calcium Mobilization | 16HBE14o- | Weak Partial Agonist | - | [5] |
Note: EC50 and pEC50 values can vary depending on the specific cell line, assay conditions, and experimental setup. The data presented here is for comparative purposes.
PAR2 Signaling Pathways
Activation of PAR2 by an agonist initiates a cascade of intracellular signaling events. The receptor primarily couples to Gαq/11, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a hallmark of PAR2 activation. Beyond Gq signaling, PAR2 can also engage other pathways, including the recruitment of β-arrestins and the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK). The differential engagement of these pathways by various agonists, a phenomenon known as biased agonism, can lead to distinct cellular outcomes.
Caption: Overview of major signaling pathways activated by PAR2 agonists.
Experimental Workflow for Agonist Characterization
A systematic approach is essential for the comprehensive evaluation of small-molecule PAR2 agonists. The following workflow outlines the key stages, from initial screening to in-depth characterization of signaling bias.
Caption: A typical workflow for characterizing small-molecule PAR2 agonists.
Detailed Experimental Protocols
Reproducible and robust data are the cornerstone of scientific research. The following sections provide detailed methodologies for key in vitro assays used to characterize PAR2 agonist activity.
Calcium Mobilization Assay
This assay is a primary method for assessing PAR2 activation through the Gq pathway by measuring changes in intracellular calcium concentration ([Ca2+]i).
Materials:
-
PAR2-expressing cells (e.g., HEK293, CHO, or HT-29)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96- or 384-well black, clear-bottom microplates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Probenecid (optional, to prevent dye leakage)
-
Test compounds (small-molecule PAR2 agonists)
-
Reference agonist (e.g., Trypsin, 2-furoyl-LIGRLO-NH2)
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating: Seed PAR2-expressing cells into microplates at a density that will achieve a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading: Prepare a loading solution containing the calcium-sensitive dye in assay buffer. If used, add probenecid. Remove the cell culture medium and add the dye loading solution to each well. Incubate at 37°C for 45-60 minutes in the dark.
-
Compound Plate Preparation: During dye loading, prepare a separate plate containing serial dilutions of the test and reference agonists in assay buffer.
-
Measurement: Place both the cell plate and the compound plate into the fluorescence plate reader. Program the instrument to establish a baseline fluorescence reading for 10-20 seconds, followed by the automated addition of the agonist from the compound plate. Continue to measure the fluorescence intensity at regular intervals (e.g., every 1-2 seconds) for 2-3 minutes to capture the transient calcium flux.
-
Data Analysis: The change in fluorescence intensity over time is used to determine the response. Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC50 value.
ERK Phosphorylation Assay
This assay quantifies the activation of the MAPK/ERK signaling pathway downstream of PAR2 activation by measuring the level of phosphorylated ERK (p-ERK).
Materials:
-
PAR2-expressing cells
-
Cell culture medium
-
Serum-free medium
-
Test compounds
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p44/42) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Starvation: Plate cells and grow to 80-90% confluency. The day before the experiment, replace the growth medium with serum-free medium and incubate overnight to reduce basal ERK phosphorylation.
-
Agonist Stimulation: Treat the starved cells with various concentrations of the test agonist for a predetermined time (e.g., 5-10 minutes). Include a vehicle control.
-
Cell Lysis: Aspirate the medium and wash the cells with ice-cold PBS. Add ice-cold lysis buffer to each well and incubate on ice to lyse the cells.
-
Protein Quantification: Collect the cell lysates and determine the protein concentration using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations of the lysates and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.
-
-
Data Analysis: Quantify the band intensities for p-ERK and total ERK. Calculate the ratio of p-ERK to total ERK for each sample. Plot the normalized p-ERK levels against the agonist concentration to determine the EC50.
Inositol Monophosphate (IP1) Accumulation Assay
This assay provides a robust measure of Gq-coupled receptor activation by quantifying the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.
Materials:
-
PAR2-expressing cells
-
Cell culture medium
-
Stimulation buffer containing Lithium Chloride (LiCl)
-
Test compounds
-
IP1-One HTRF® assay kit (containing IP1-d2 and anti-IP1-cryptate)
-
HTRF-compatible microplate reader
Procedure:
-
Cell Plating: Seed cells in a suitable microplate and incubate until they reach the desired confluency.
-
Agonist Stimulation: Remove the culture medium and add the stimulation buffer containing LiCl. Add the test agonists at various concentrations and incubate for a specified time (e.g., 30-60 minutes) at 37°C. LiCl inhibits the degradation of IP1, allowing it to accumulate.
-
Lysis and Detection: Add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) directly to the wells containing the stimulated cells. The cell lysis and detection reaction occur simultaneously.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (typically 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: The HTRF ratio (emission at 665 nm / emission at 620 nm) is inversely proportional to the amount of IP1 produced by the cells. Use a standard curve of known IP1 concentrations to quantify the amount of IP1 in each sample. Plot the IP1 concentration against the agonist concentration to generate a dose-response curve and calculate the EC50.
References
- 1. AC 55541, protease-activated receptor 2 (PAR2) agonist (CAS 916170-19-9) | Abcam [abcam.com]
- 2. Identification and characterization of novel small-molecule protease-activated receptor 2 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulating human proteinase activated receptor 2 with a novel antagonist (GB88) and agonist (GB110) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent Small Agonists of Protease Activated Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The novel PAR2 ligand C391 blocks multiple PAR2 signalling pathways in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Confirming PAR2 Downstream Signaling: A Comparative Guide to AC-55541 and Alternative Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AC-55541, a selective non-peptidic protease-activated receptor 2 (PAR2) agonist, with other common experimental alternatives for activating PAR2 downstream signaling. We present supporting experimental data, detailed protocols for key assays, and visual representations of the signaling pathways and experimental workflows to aid in the objective assessment of these tools for research and drug development.
Introduction to PAR2 Signaling
Protease-activated receptor 2 (PAR2) is a G protein-coupled receptor (GPCR) that plays a crucial role in inflammation, pain, and various physiological and pathophysiological processes.[1] Unlike typical GPCRs that are activated by soluble ligands, PAR2 is activated by the proteolytic cleavage of its N-terminus by serine proteases like trypsin, unmasking a tethered ligand that binds to the receptor and initiates downstream signaling.[1] This activation triggers a cascade of intracellular events primarily through the coupling to Gαq/11, Gα12/13, and Gαi/o proteins.
Key downstream signaling pathways include:
-
Gαq/11 Pathway: Activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
Gα12/13 Pathway: Activation of RhoA and Rho-associated kinase (ROCK), which are involved in cytoskeletal rearrangements.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: Phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), which regulate cellular proliferation, differentiation, and survival.
Comparative Agonist Performance
This compound is a potent and selective small-molecule agonist of PAR2.[2] Its performance in activating key downstream signaling pathways has been characterized and compared to other commonly used PAR2 agonists, including the peptide agonists SLIGRL-NH2 and 2-furoyl-LIGRLO-NH2. The following table summarizes the potency of these agonists in various in vitro assays.
| Agonist | Assay Type | Cell Line | Potency (EC50 / pEC50) | Reference |
| This compound | Calcium Mobilization | CHO-hPAR2 | pEC50 = 6.6 (~0.25 µM) | [3] |
| Phosphatidylinositol Hydrolysis | Various | pEC50 = 5.9 | [2] | |
| Cellular Proliferation | Various | pEC50 = 6.7 | [2] | |
| 2-furoyl-LIGRLO-NH2 | Calcium Mobilization | HEK-293 | ~0.14 µM | [3] |
| SLIGRL-NH2 | Calcium Mobilization | Human PAR2-expressing cells | ~1.4 - 3.5 µM | [3] |
| GB-110 | Calcium Mobilization | HT-29 | ~0.28 µM | [3] |
Signaling Pathways and Experimental Workflows
To visually represent the molecular interactions and experimental procedures discussed, the following diagrams are provided.
Caption: PAR2 signaling cascade initiated by an agonist.
Caption: Workflow for key downstream signaling assays.
Caption: Comparison of PAR2 activation methods.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following PAR2 activation.
Materials:
-
HEK-293 cells stably expressing human PAR2
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Black, clear-bottom 96-well microplates
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
This compound and other PAR2 agonists
-
Kinetic fluorescence plate reader
Procedure:
-
Cell Plating: Seed PAR2-expressing HEK-293 cells into black, clear-bottom 96-well plates the day before the assay to achieve a confluent monolayer.
-
Dye Loading: Prepare a loading solution of Fluo-4 AM in Assay Buffer, supplemented with Pluronic F-127 to aid dye dispersal.
-
Remove the culture medium from the cells, wash once with Assay Buffer, and add the dye loading solution to each well.
-
Incubate the plate in the dark at 37°C for 45-60 minutes.
-
Agonist Preparation: During incubation, prepare serial dilutions of this compound and other agonists in a separate plate.
-
Measurement: Program the fluorescence plate reader to establish a baseline fluorescence reading for 10-20 seconds, then automatically add the agonists to the cell plate.
-
Continue to record fluorescence intensity every 1-2 seconds for 2-3 minutes to capture the kinetic response of the calcium transient.[3]
ERK1/2 Phosphorylation Assay (Western Blot)
This assay quantifies the phosphorylation of ERK1/2 as a marker of MAPK pathway activation.
Materials:
-
PAR2-expressing cells (e.g., HEK-293, HaCaT)
-
Cell culture medium
-
Serum-free medium
-
This compound and other PAR2 agonists
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Primary antibodies: anti-phospho-ERK1/2 (p44/42) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Starvation: Culture cells to near confluency and then serum-starve overnight to reduce basal ERK phosphorylation.
-
Stimulation: Treat the cells with various concentrations of this compound or other agonists for a predetermined optimal time (e.g., 5-15 minutes).
-
Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 for loading control.
-
-
Data Analysis: Quantify band intensities using densitometry software and normalize the phospho-ERK signal to the total ERK signal.
Phosphatidylinositol (PI) Hydrolysis Assay (IP1 Accumulation)
This assay measures the accumulation of inositol monophosphate (IP1), a stable metabolite of IP3, as an indicator of PLC activation. The HTRF® (Homogeneous Time-Resolved Fluorescence) IP-One assay is a common method.
Materials:
-
PAR2-expressing cells
-
Cell culture medium
-
Stimulation buffer
-
Lithium chloride (LiCl)
-
This compound and other PAR2 agonists
-
IP-One HTRF® assay kit (containing IP1-d2 conjugate and anti-IP1 antibody-Cryptate)
-
HTRF®-compatible microplate reader
Procedure:
-
Cell Seeding: Seed cells into a suitable microplate.
-
Stimulation: Remove the culture medium and add stimulation buffer containing LiCl. LiCl inhibits the degradation of IP1, allowing it to accumulate.
-
Add the agonists to the wells and incubate at 37°C for an optimized period (typically 30-60 minutes).
-
Lysis and Detection: Lyse the cells and add the HTRF® detection reagents (IP1-d2 and anti-IP1 antibody-Cryptate) according to the kit manufacturer's protocol.
-
Incubate for 1 hour at room temperature.
-
Data Acquisition: Read the plate on an HTRF®-compatible microplate reader. The HTRF® signal is inversely proportional to the amount of IP1 produced by the cells.
-
Data Analysis: Generate a standard curve using known concentrations of IP1 to quantify the amount of IP1 in the experimental samples.
References
Safety Operating Guide
Essential Safety and Operational Protocols for Handling AC-55541
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of AC-55541, a potent and selective small-molecule agonist for the Protease-Activated Receptor 2 (PAR2). The following procedural guidance is designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
Compound Information and Safety Data
This compound is a research chemical used to probe the physiological functions of PAR2.[1] It is a crystalline solid that activates PAR2 signaling, stimulating processes such as cell proliferation, phosphatidylinositol (PI) hydrolysis, and calcium (Ca2+) mobilization.[1] Due to its high potency, it should be handled with care, assuming high biological activity and potential toxicity.
Quantitative Data Summary:
| Property | Value | Reference |
| IUPAC Name | (2E)-2-[1-(3-Bromophenyl)ethylidene] α-(benzoylamino)-3,4-dihydro-4-oxo-1-phthalazineacetic acid hydrazide | [2] |
| CAS Number | 916170-19-9 | [2] |
| Molecular Formula | C₂₅H₂₀BrN₅O₃ | [3] |
| Molecular Weight | 518.4 g/mol | |
| Purity | >98% | |
| pEC₅₀ (Cell Proliferation) | 6.7 | |
| pEC₅₀ (PI Hydrolysis) | 5.9 | |
| pEC₅₀ (Ca²⁺ Mobilization) | 6.6 | |
| Appearance | Crystalline Solid | [4] |
Storage and Stability:
| Condition | Duration | Reference |
| -20°C | 1 Year | [2] |
| -80°C | 2 Years | [2] |
| Shipping | Shipped on blue ice | [5] |
| General | Store in the dark, under desiccating conditions | [5] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure. All operations involving this compound solid or stock solutions must be performed within a certified chemical fume hood.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work (No active handling) | • Safety glasses with side shields• Laboratory coat• Closed-toe shoes | • Nitrile gloves |
| Handling of Powders/Solids (e.g., Weighing) | • Full-face respirator with appropriate cartridges• Chemical-resistant coveralls or suit• Double-gloving (e.g., nitrile)• Chemical-resistant shoe covers | • Head covering |
| Handling of Liquids/Solutions (e.g., Plating) | • Chemical splash goggles or face shield• Chemical-resistant gloves (nitrile)• Chemical-resistant apron over lab coat | • Elbow-length gloves for mixing |
| Equipment Decontamination & Waste Disposal | • Chemical splash goggles or face shield• Heavy-duty, chemical-resistant gloves• Waterproof or chemical-resistant apron | • Respirator (if aerosols are generated) |
Experimental Protocols & Workflows
The following protocols provide step-by-step guidance for common laboratory procedures involving this compound.
Experimental Workflow Diagram
Caption: Workflow for the safe handling of potent compounds.
Protocol 1: Weighing Solid this compound and Preparing Stock Solutions
-
Preparation :
-
Designate a specific area within a certified chemical fume hood for handling the compound.
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment: anti-static weigh boat, spatulas, analytical balance, and appropriate solvent (e.g., DMSO).
-
Don the appropriate PPE for handling powders as specified in the table above.
-
-
Weighing :
-
Tare the analytical balance with the weigh boat inside.
-
Carefully transfer the desired amount of this compound powder to the weigh boat using a clean spatula. Avoid creating dust.
-
Record the exact weight.
-
-
Solution Preparation :
-
Carefully add the weighed this compound solid to an appropriate sterile vial.
-
Using a calibrated pipette, slowly add the required volume of solvent (e.g., DMSO to make a 10 mM stock) to the vial to avoid splashing.
-
Cap the vial securely and vortex until the solid is completely dissolved. A stock solution may be made by dissolving this compound in the solvent of choice, which should be purged with an inert gas.[4]
-
Label the vial clearly with the compound name, concentration, solvent, date, and your initials.
-
-
Cleanup :
-
Dispose of the used weigh boat and any contaminated consumables in the designated solid chemical waste container.
-
Wipe down the spatula, balance, and work surface with an appropriate decontamination solution (e.g., 70% ethanol), followed by a dry wipe.
-
Protocol 2: Cell Culture Treatment
-
Preparation :
-
Perform all steps in a sterile biological safety cabinet (BSC).
-
Thaw the this compound stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in sterile cell culture medium to achieve the final desired experimental concentrations.
-
Don appropriate PPE for handling solutions.
-
-
Procedure :
-
Remove the cell culture plates from the incubator.
-
Carefully aspirate the old medium from the wells.
-
Gently add the medium containing the appropriate concentration of this compound to each well.
-
Return the plates to the incubator for the desired treatment duration.
-
-
Cleanup :
-
Dispose of all liquid waste containing this compound in the designated aqueous chemical waste container.
-
Decontaminate all work surfaces in the BSC.
-
Mechanism of Action: PAR2 Signaling Pathway
This compound is a PAR2 agonist. PAR2 is a G-protein coupled receptor (GPCR) that, upon activation, couples to several Gα proteins (Gαq, Gα12/13, and Gαi) to initiate downstream signaling cascades.[4][5] This leads to calcium mobilization, RhoA activation, and ERK1/2 phosphorylation, influencing inflammation, cell migration, and other physiological responses.[5][6]
Caption: this compound activation of the PAR2 signaling cascade.
Disposal Plan
A clear and concise plan for the disposal of this compound and associated waste is essential to prevent contamination and ensure environmental safety.
Waste Disposal Workflow
Caption: Waste disposal workflow for this compound.
Step-by-Step Disposal Protocol
-
Segregation at Source :
-
Solid Waste : All contaminated solid items (e.g., gloves, disposable lab coats, weigh boats, pipette tips, vials) must be placed in a dedicated, clearly labeled solid chemical waste container.
-
Liquid Waste : All contaminated liquids (e.g., cell culture media, buffer solutions, unused stock solutions) must be collected in a dedicated, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain.
-
Sharps : Contaminated sharps (e.g., needles, serological pipettes) must be placed in a designated, puncture-proof sharps container labeled for chemical waste.
-
-
Container Labeling :
-
All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," the solvent(s), and an approximate concentration or volume.
-
-
Storage of Waste :
-
Store waste containers in a designated satellite accumulation area within the laboratory, away from general lab traffic.
-
Ensure liquid waste containers have secondary containment to prevent spills.
-
-
Final Disposal :
-
Once a waste container is full, seal it securely.
-
Contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup and disposal according to institutional and local regulations. High-temperature incineration is often the recommended method for potent pharmaceutical compounds.
-
References
- 1. Identification and characterization of novel small-molecule protease-activated receptor 2 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. PAR2 activation on human tubular epithelial cells engages converging signaling pathways to induce an inflammatory and fibrotic milieu - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PAR1 and PAR2 Couple to Overlapping and Distinct Sets of G Proteins and Linked Signaling Pathways to Differentially Regulate Cell Physiology - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
